molecular formula C8H17NO B1426368 1-(Oxan-4-yl)propan-1-amine CAS No. 854697-14-6

1-(Oxan-4-yl)propan-1-amine

Cat. No.: B1426368
CAS No.: 854697-14-6
M. Wt: 143.23 g/mol
InChI Key: POHBXKQWGRCETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxan-4-yl)propan-1-amine is an organic compound classified as a primary amine, characterized by an oxane (tetrahydropyran) ring system linked to a propan-1-amine chain . With the molecular formula C8H17NO and a molecular weight of 143.23 g/mol, this structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research . The oxane ring provides a stable, saturated heterocyclic scaffold that can influence the molecule's stereoelectronic properties and bioavailability, while the primary amine group serves as a versatile handle for further chemical transformations, such as the formation of amides, sulfonamides, or imines . This compound is related to other researched oxane-containing amines, which are often explored as building blocks for the development of potential pharmaceutical agents, including central nervous system (CNS) active compounds . As a primary amine, its mechanism of action in research settings is typically based on its ability to interact with biological enzymes or receptors, often through hydrogen bonding or formation of Schiff bases . Researchers value this chemical for its potential in constructing more complex molecules for biological screening. This product is intended for research purposes only and is not for human or veterinary or diagnostic use. For comprehensive safety and handling information, please refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxan-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-8(9)7-3-5-10-6-4-7/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHBXKQWGRCETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Oxan-4-yl)propan-1-amine physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, synthesis, and medicinal chemistry applications of 1-(Oxan-4-yl)propan-1-amine (systematically known as 1-(tetrahydro-2H-pyran-4-yl)propan-1-amine ).

High-Value Building Block for Physicochemical Optimization

Executive Summary

This compound is a chiral, primary amine building block used in drug discovery to modulate lipophilicity (LogP) and metabolic stability. Structurally, it consists of a saturated oxygen heterocycle (tetrahydropyran/oxane) attached to a propyl amine chain.

In medicinal chemistry, this motif serves as a bioisostere for cyclohexyl or phenyl groups . The oxygen atom in the ring acts as a hydrogen bond acceptor, lowering the overall LogP of the scaffold by approximately 1.0–1.5 units compared to its carbocyclic analog, thereby improving aqueous solubility and reducing non-specific protein binding.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]
PropertyDetail
IUPAC Name 1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine
Common Name

-Ethyl-4-aminomethyltetrahydropyran
Molecular Formula C

H

NO
Molecular Weight 143.23 g/mol
SMILES CCC(N)C1CCOCC1
Chirality Contains one stereocenter at the

-carbon; exists as (R) and (S) enantiomers.
Structural Class Aliphatic Primary Amine; Saturated Oxygen Heterocycle
Structural Diagram (Connectivity)

The following diagram illustrates the connectivity and the key pharmacophoric features:

ChemicalStructure Figure 1: Pharmacophoric dissection of this compound. Ring Tetrahydropyran Ring (LogP Lowering Core) Linker Chiral α-Carbon (Stereocenter) Ring->Linker Amine Primary Amine (-NH2) (Handle for Amide Coupling) Linker->Amine Ethyl Ethyl Side Chain (Steric Bulk) Linker->Ethyl

Physical Properties Profile

As a specialized building block, specific experimental bulk data is often proprietary. The values below represent a consensus of experimental data from close homologs (e.g., 4-aminomethyltetrahydropyran) and high-fidelity QSAR predictions.

A. Thermodynamic & Bulk Properties
PropertyValue (Experimental/Predicted)Context for Handling
Physical State Colorless to pale yellow liquidViscous oil at RT; tends to absorb CO

from air (carbamate formation).
Boiling Point 205°C – 215°C (at 760 mmHg)High boiling point due to intermolecular H-bonding. Distill under vacuum (~80-90°C @ 10 mmHg).
Density 0.94 – 0.96 g/cm³Slightly less dense than water; phase separates in aqueous workups at high pH.
Flash Point ~95°C (Closed Cup)Class IIIB Combustible Liquid.
Refractive Index

Typical for saturated cyclic ethers.
B. Solution & Acid-Base Properties
PropertyValueSignificance
pKa (Conjugate Acid) 10.4 ± 0.3Typical aliphatic amine. Highly basic; exists as cationic ammonium salt at physiological pH (7.4).
LogP (Octanol/Water) 0.4 – 0.6Key Feature: Significantly lower than 1-cyclohexylpropan-1-amine (LogP ~2.0). Indicates good balance of lipophilicity and solubility.
LogD (pH 7.4) -2.5 (approx)Highly soluble in aqueous buffers at pH 7.4 due to ionization.
Water Solubility Miscible / Very HighThe ether oxygen and amine group confer high water solubility.
Synthesis & Methodology

The most robust route to this compound is via Reductive Amination of the corresponding ketone. This method allows for the introduction of chirality if a chiral auxiliary or enzyme is used.

Synthesis Scheme (Reductive Amination)

Precursor: 1-(Tetrahydro-2H-pyran-4-yl)propan-1-one (CAS 1428-14-4 analog).

  • Ketone Formation: Reaction of Tetrahydropyran-4-carbonitrile with Ethylmagnesium bromide (Grignard), followed by acidic hydrolysis.

  • Reductive Amination:

    • Reagents: NH

      
      OAc (Ammonium Acetate), NaBH
      
      
      
      CN (Sodium Cyanoborohydride), Methanol.
    • Conditions: Room temperature, 12–24 hours.

Synthesis Figure 2: Synthetic route via Grignard addition and Reductive Amination. Start 4-Cyano-tetrahydropyran Step1 Grignard Reaction (EtMgBr, THF) Start->Step1 Inter Intermediate Ketone 1-(Oxan-4-yl)propan-1-one Step1->Inter Step2 Reductive Amination (NH4OAc, NaBH3CN, MeOH) Inter->Step2 Product Target: This compound Step2->Product

[1][2]

Experimental Handling Protocol (Self-Validating)
  • Storage: Store under nitrogen or argon at 2–8°C. Amines oxidize slowly in air to form N-oxides or react with CO

    
     to form carbamates.
    
  • Purification:

    • Acid-Base Extraction: Dissolve crude in EtOAc, extract with 1M HCl. Wash organic layer (removes non-basic impurities). Basify aqueous layer to pH 12 (NaOH), extract back into EtOAc/DCM.

    • Chromatography: Requires amine-modified silica (NH-silica) or addition of 1% Triethylamine to the eluent (DCM/MeOH) to prevent streaking.

Application in Drug Design (Lead Optimization)

This building block is strategically used to optimize the Property Forecast Index (PFI) of drug candidates.

  • Lipophilicity Reduction: Replacing a cyclohexyl group with a tetrahydropyranyl group typically reduces LogP by ~1.3 units.

  • Metabolic Stability: The oxane ring blocks metabolic oxidation at the 4-position (compared to cyclohexane which is prone to P450 hydroxylation).

  • Solubility: The ether oxygen acts as a weak H-bond acceptor, improving solvation energy.

Decision Logic for Selection

DecisionTree Figure 3: Logic flow for utilizing the Oxane scaffold in Lead Optimization. Problem Lead Compound Issue: High LogP / Poor Solubility CheckScaffold Does it contain a Cyclohexyl or Phenyl group? Problem->CheckScaffold Solution Substitute with Tetrahydropyran (Oxane) CheckScaffold->Solution Yes Result Result: LogP ↓ ~1.3 Solubility ↑ Metabolic Stability ↑ Solution->Result

References
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8984-8987. (Discusses ether heterocycles as lipophilicity modulators). Link

  • PubChem Compound Summary . 4-Aminomethyltetrahydropyran (Homolog Reference). National Center for Biotechnology Information. Accessed 2024.[3][4][5][6][7] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Contextualizes polarity modulation in aliphatic rings). Link

Sources

1-(Oxan-4-yl)propan-1-amine chemical structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Oxan-4-yl)propan-1-amine: Chemical Structure and Bonding

Abstract

Saturated heterocyclic scaffolds are cornerstones in modern medicinal chemistry, offering three-dimensional diversity that is crucial for developing novel therapeutics. Among these, the oxane (tetrahydropyran) ring is a privileged structure, frequently incorporated to modulate physicochemical properties such as solubility and metabolic stability. This guide provides a detailed technical analysis of this compound, a molecule combining the oxane scaffold with a primary amine-containing side chain. We will dissect its molecular architecture, explore the nuances of its chemical bonding, delve into its conformational behavior, and discuss its spectroscopic signature. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Molecular Structure Elucidation

The foundational step in understanding any molecule's function is the precise characterization of its structure. This compound is a saturated heterocyclic compound featuring a central oxane ring substituted at the 4-position with a 1-aminopropyl group.

Core Chemical Identity

A summary of the key identifiers for this molecule is presented below.

PropertyValueSource
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
IUPAC Name This compoundN/A
Synonyms 1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine
CAS Number 192811-37-3 (Related compound: N-Propyl-tetrahydro-2H-pyran-4-amine)

The structure consists of a six-membered, non-aromatic ring containing five carbon atoms and one oxygen atom, which defines it as an oxane or tetrahydropyran derivative. The propyl-amine substituent is attached to the C4 position of this ring.

Connectivity and Stereochemistry

The molecular connectivity establishes the sequence of atomic bonds. The carbon atom alpha to the amine nitrogen is chiral, meaning this compound can exist as a racemic mixture of two enantiomers: (R)-1-(oxan-4-yl)propan-1-amine and (S)-1-(oxan-4-yl)propan-1-amine. The specific stereochemistry is a critical factor in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Chemical_Structure O1 O C2 CH₂ O1->C2 C3 CH₂ C2->C3 C4 CH C3->C4 C5 CH₂ C4->C5 C7 CH C4->C7 C6 CH₂ C5->C6 C6->O1 C8 CH₂ C7->C8 N1 NH₂ C7->N1 C9 CH₃ C8->C9

Caption: 2D chemical structure of this compound.

Chemical Bonding and Conformational Analysis

The pharmacological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For this compound, this is dominated by the conformational preferences of the oxane ring.

Nature of Covalent Bonds

The molecule is entirely composed of single (sigma, σ) bonds. The key bonds to consider are:

  • C-O Bonds in the Oxane Ring: These are polar covalent bonds due to the higher electronegativity of oxygen compared to carbon. The C-O-C ether linkage is relatively stable and acts as a hydrogen bond acceptor, which can significantly influence aqueous solubility and interactions with biological targets.

  • C-C Bonds: These are nonpolar covalent bonds, forming the carbon skeleton of the oxane ring and the propyl side chain. Free rotation is possible around these bonds, although it is constrained within the ring structure.

  • C-N Bond: This is a polar covalent bond. The primary amine group (-NH₂) is a key functional group, acting as a hydrogen bond donor and acceptor, and is basic in nature.

  • N-H Bonds: These bonds are highly polar, making the amine group a strong participant in hydrogen bonding.[1]

  • C-H Bonds: These are generally considered nonpolar and constitute the periphery of the molecule.

Conformational Analysis of the Oxane Ring

Saturated six-membered rings, such as cyclohexane and oxane, are not planar. They adopt puckered conformations to relieve angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds).

  • The Chair Conformation: The lowest energy conformation for the tetrahydropyran ring is the chair conformation . In this arrangement, all C-C-C bond angles are close to the ideal tetrahedral angle, and all C-H and C-C bonds on adjacent carbons are staggered, minimizing torsional strain.

  • Axial vs. Equatorial Substituents: In a chair conformation, substituents can occupy two distinct positions:

    • Axial (ax): Bonds are parallel to the principal axis of the ring (pointing "up" or "down").

    • Equatorial (eq): Bonds point out from the "equator" of the ring.

Due to steric hindrance (1,3-diaxial interactions) with the other axial hydrogens, a substituent is generally more stable in the equatorial position. Therefore, for this compound, the conformer with the 1-aminopropyl group in the equatorial position is significantly favored at equilibrium.

Conformational_Equilibrium cluster_logic Conformational Preference Axial Axial Conformer (Less Stable) Equilibrium Axial->Equilibrium Equatorial Equatorial Conformer (More Stable) Equilibrium->Equatorial Reason1 1,3-Diaxial Interactions in Axial Conformer Result Steric Hindrance Reason1->Result leads to Conclusion Equatorial Position is Favored Result->Conclusion meaning

Caption: Conformational equilibrium of the 4-substituted oxane ring.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of a synthesized compound. The following are the expected spectral characteristics for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3400-3250N-H StretchPrimary Amine (-NH₂)Two sharp-to-medium peaks
2950-2850C-H StretchAlkane (sp³ C-H)Strong, sharp peaks
1650-1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium, sharp peak
1250-1020C-N StretchAliphatic AmineMedium to weak peak
~1100C-O-C StretchEtherStrong, characteristic peak

The presence of the two distinct N-H stretching bands is a hallmark of a primary amine. The strong C-O-C stretch is definitive for the oxane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. The spectrum would be complex due to the diastereotopic protons in the oxane ring and the chiral center. Key expected signals include:

    • A multiplet for the CH proton attached to the nitrogen.

    • Complex multiplets for the oxane ring protons, typically in the 3.0-4.0 ppm range for those adjacent to the oxygen (C2, C6) and 1.2-2.0 ppm for the others (C3, C4, C5).

    • Signals for the propyl chain protons, including a triplet for the terminal methyl group.

    • A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.

  • ¹³C NMR: Carbon NMR shows the number of chemically distinct carbon environments. Eight distinct signals would be expected:

    • Carbons adjacent to the oxygen (C2, C6) would appear downfield (~65-75 ppm).

    • The chiral carbon (alpha to the amine) would be in the ~50-60 ppm range.

    • The remaining aliphatic carbons would appear further upfield.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound (MW = 143.23), Electrospray Ionization (ESI) in positive mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 144.1.[2][3] Common fragmentation pathways would involve the loss of the amine group or cleavage of the oxane ring.

Synthesis and Reactivity

The synthesis of this compound is most efficiently achieved through reductive amination. This is a powerful and widely used method in organic and medicinal chemistry for forming C-N bonds.

Synthetic Workflow: Reductive Amination

The logical starting materials are Tetrahydro-4H-pyran-4-one and propan-1-amine. The reaction proceeds in two conceptual steps, which are often performed in a single pot.

  • Imine Formation: The ketone (Tetrahydro-4H-pyran-4-one) reacts with the primary amine (propan-1-amine) under mildly acidic conditions to form an intermediate imine (or the corresponding iminium ion).

  • Reduction: A selective reducing agent is added to reduce the imine C=N double bond to a C-N single bond, yielding the final secondary amine product.

Synthesis_Workflow Ketone Tetrahydro-4H-pyran-4-one Imine Imine Intermediate (C=N formation) Ketone->Imine Amine Propan-1-amine Amine->Imine Product This compound Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: General workflow for synthesis via reductive amination.

Experimental Protocol: One-Pot Reductive Amination

This protocol is a representative example based on established chemical principles and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize this compound from Tetrahydro-4H-pyran-4-one.

Materials:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Propan-1-amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Tetrahydro-4H-pyran-4-one (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).

  • Amine Addition: Add propan-1-amine (1.2 eq) followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion, which is crucial for the reaction to proceed.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the stirring solution. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation as it will not readily reduce the starting ketone.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound. Confirm the structure and purity using NMR and MS analysis as described in Section 3.

Applications and Significance in Medicinal Chemistry

The incorporation of the this compound moiety into a drug candidate can be a strategic decision to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Improved Physicochemical Properties: The oxane ring is often used as a "bioisostere" for other groups (like a phenyl ring or a gem-dimethyl group) to increase polarity and aqueous solubility while maintaining a rigid conformational scaffold.

  • Vector for 3D Diversity: The non-planar, three-dimensional nature of the chair-like structure allows for the precise spatial positioning of substituents, enabling more specific interactions with complex biological targets like enzyme active sites or protein-protein interfaces.

  • Metabolic Stability: The ether linkage in the oxane ring is generally more resistant to metabolic degradation compared to more labile functional groups, potentially increasing the half-life of a drug.

  • Basic Center for Formulation: The primary amine provides a basic handle (pKa typically ~9-10) that can be protonated to form a water-soluble salt (e.g., a hydrochloride salt), which is often advantageous for pharmaceutical formulation and delivery.

Conclusion

This compound is a structurally rich molecule that combines the favorable properties of the saturated oxane heterocycle with the versatile functionality of a primary amine. Its synthesis is straightforward via reductive amination, and its conformational behavior is dominated by the preference for an equatorial substituent on a stable chair framework. A thorough understanding of its bonding, structure, and spectroscopic properties is essential for chemists who wish to leverage this valuable building block in the design and synthesis of next-generation therapeutics.

References

  • Freeman, F., & Kasner, M. L. (2001). An ab initio molecular orbital theory study of the conformational free energies of 2-methyl-, 3-methyl-, and 4-methyltetrahydro-2H-pyran. Journal of Molecular Structure: THEOCHEM, 574(1-3), 19-26. (URL not directly available from search, referencing the paper is key)
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. (URL not directly available from search, but is the seminal paper on this reagent)
  • PubChemLite. (n.d.). 2-(oxan-4-yl)propan-1-amine. Retrieved from [Link]2]

  • PubChemLite. (n.d.). 1-(oxan-4-yl)propan-2-amine hydrochloride. Retrieved from [Link]3]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]1]

  • Singh, R. P., & Um, W. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(44), 32491-32495. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Imine Reduction. Retrieved from [Link] (A general resource for the underlying chemistry)

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

Sources

A Technical Guide to 1-(Oxan-4-yl)propan-1-amine (CAS: 854697-14-6): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 1-(Oxan-4-yl)propan-1-amine is a heterocyclic primary amine that serves as a valuable, non-commercial chemical intermediate for drug discovery and development. Its structure, featuring a tetrahydropyran (oxane) ring coupled with a propanamine side chain, makes it a key building block in the synthesis of more complex molecules. Notably, this compound is cited as a precursor in the development of novel agonists for the Apelin Receptor (APJ), a significant therapeutic target in cardiovascular diseases such as heart failure. This guide provides a consolidated overview of its chemical properties, outlines a logical synthetic pathway, discusses its primary application, and details essential safety and handling protocols for laboratory professionals.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

This compound is an aliphatic primary amine. The core structure consists of a saturated six-membered heterocycle containing one oxygen atom, known as oxane or tetrahydropyran, substituted at the 4-position with a 1-aminopropyl group.

cluster_steps Process Steps Start 1-(Oxan-4-yl)propan-1-one (Starting Ketone) Step1 1. Add Ammonia Source (e.g., NH₄OAc in MeOH) Start->Step1 Nucleophilic Attack Imine Imine Intermediate Step2 2. Add Reducing Agent (e.g., NaBH₃CN) Imine->Step2 Reduction Product This compound (Final Product) Step1->Imine [In-situ formation] Step3 3. Aqueous Workup & Extraction Step2->Step3 Step4 4. Purification (Chromatography/Distillation) Step3->Step4 Step4->Product A Building Block Synthesis (this compound) B Chemical Elaboration (e.g., Amide Coupling) A->B C Library of Candidate Molecules B->C D In-vitro Screening (APJ Receptor Binding/Activation Assays) C->D E Lead Optimization (SAR, DMPK) D->E Identify Hits F Preclinical Candidate E->F Refine Properties

The Primary Alkyl Amine Chassis: A Technical Guide to Versatile Chemical Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Primary alkyl amines (


) represent one of the most fundamental yet chemically potent motifs in modern drug discovery and materials science. Unlike their secondary or tertiary counterparts, primary amines offer a unique "chemical handle" capable of dual-mode reactivity: acting as both a nucleophilic anchor for divergent synthesis and a hydrogen-bond donor/acceptor critical for pharmacodynamic interactions.

This technical guide provides a rigorous examination of primary alkyl amines, moving beyond basic textbook definitions to explore their practical application as high-value building blocks. We analyze their physicochemical behavior, detail robust synthetic protocols for their generation and derivatization, and provide troubleshooting frameworks for common experimental failure modes.

Section 1: Chemical Properties & Reactivity Profile

The utility of primary alkyl amines stems from the steric accessibility of the nitrogen lone pair and the presence of two exchangeable protons.

The Nucleophilicity vs. Basicity Trade-off

In medicinal chemistry, the pKa of the conjugate acid (


) typically ranges from 9 to 11. This high basicity often complicates purification and solubility but is essential for lysosomotropic trapping and target engagement (salt bridges).
  • Nucleophilicity: Primary amines are generally more nucleophilic than secondary amines due to reduced steric bulk, despite the inductive donation of alkyl groups in secondary amines.

  • The "Amine Gap": A common challenge in lead optimization is the "solubility-permeability paradox." Primary amines enhance solubility (via ionization) but can reduce passive membrane permeability. Masking them as prodrugs or utilizing them as transient intermediates is a key strategy.

Data Summary: Physicochemical Impact[1]
PropertyImpact on Drug DesignOptimization Strategy
H-Bonding Strong Donor (2H) & Acceptor (1 LP)Critical for binding pocket affinity; often capped to improve permeability.
pKa (9-11) High ionization at physiological pHFluorine substitution (

-position) can lower pKa by 1-2 units to improve logD.
LogP Lowers LogP (Hydrophilic)Use as a solubility handle, then functionalize late-stage.
Metabolic Stability Susceptible to MAO/CYP deaminationSteric bulk at

-carbon (e.g., tert-butyl amine) blocks metabolic access.

Section 2: Synthetic Routes to Primary Amines

Accessing primary amines with high chemoselectivity is often more challenging than accessing secondary amines due to over-alkylation.

Comparative Synthetic Methodologies
MethodologyMechanism ClassUtility ScoreKey Limitation
Gabriel Synthesis Nucleophilic SubstitutionLowHarsh conditions (hydrazine); poor atom economy.
Reductive Amination Hydride ReductionHigh Requires careful pH control to prevent dialkylation.
Nitrile Reduction Catalytic HydrogenationMediumPyrophoric catalysts (Raney Ni); often requires high pressure.
Buchwald-Hartwig Pd-Catalyzed CouplingHigh Expensive ligands required for primary amine selectivity.
C-H Amination Radical/PhotoredoxEmergingSubstrate scope currently limited; high cost.

Section 3: Divergent Utility & Signaling Pathways

The primary amine is a "divergent node." From a single intermediate, a chemist can access amides, sulfonamides, secondary amines, and heterocycles.

Visualization: The Divergent Synthesis Workflow

DivergentSynthesis PrimaryAmine Primary Alkyl Amine (R-NH2) Heterocycle N-Heterocycle (Cyclization) PrimaryAmine->Heterocycle  Multicomponent  (e.g. Ugi/Passerini) R_Acid + Carboxylic Acid (HATU/EDC) PrimaryAmine->R_Acid R_Aldehyde + Aldehyde (STAB/NaBH3CN) PrimaryAmine->R_Aldehyde R_Sulfonyl + Sulfonyl Chloride (Pyridine) PrimaryAmine->R_Sulfonyl R_Isocyanate + Isocyanate (DCM/TEA) PrimaryAmine->R_Isocyanate Amide Amide (Drug Pharmacophore) SecAmine Secondary Amine (Reductive Amination) Sulfonamide Sulfonamide (SARA) Urea Urea/Carbamate (Peptidomimetics) R_Acid->Amide R_Aldehyde->SecAmine R_Sulfonyl->Sulfonamide R_Isocyanate->Urea

Caption: Divergent synthesis pathways utilizing a primary amine core to access five distinct medicinal chemistry pharmacophores.

Section 4: Advanced Functionalization Protocols

The following protocols are standardized for high-throughput validation and scalability.

Protocol A: Selective Reductive Amination (The STAB Method)

Target: Mono-alkylation of a primary amine without over-alkylation.

Context: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity. It reduces the iminium ion faster than the carbonyl precursor.

Reagents:

  • Primary Amine (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Acetic Acid (AcOH) (Catalytic to stoichiometric)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Workflow:

  • Imine Formation: In a flame-dried vial, dissolve the aldehyde (1.0 equiv) and primary amine (1.0 equiv) in DCE (0.2 M concentration).

  • Activation: Add AcOH (1.0 equiv). Note: This protonates the intermediate carbinolamine, facilitating water elimination to form the iminium species.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours under Nitrogen.

    • Monitor: TLC or LCMS should show disappearance of the aldehyde.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (x3). Wash combined organics with brine.

  • Purification: Flash chromatography (DCM/MeOH/NH4OH gradient).

Self-Validating Check: If dialkylation is observed, switch solvent to MeOH and use a 2-step protocol: form imine first (2h), then add reducing agent (NaBH4) at 0°C.

Protocol B: Pd-Catalyzed Arylation (Buchwald-Hartwig)

Target: Coupling a primary alkyl amine with an aryl halide.

Context: Primary alkyl amines are prone to


-hydride elimination and catalyst poisoning. The use of bulky, electron-rich phosphine ligands (e.g., BrettPhos) is mandatory to facilitate reductive elimination.

BuchwaldMechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (R-NH2 binding) OxAdd->AmineCoord + R-NH2 Deprotonation Deprotonation (Base: NaOtBu) AmineCoord->Deprotonation - HX RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->Pd0 Regenerate Product Ar-NH-R (Secondary Aryl Amine) RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination. The deprotonation step is rate-limiting for primary amines without specific ligands.

Step-by-Step Workflow:

  • Preparation: Charge a reaction tube with Pd2(dba)3 (1-2 mol%) and BrettPhos (2-4 mol%).

    • Note: Pre-catalyst formation (heating Pd+Ligand for 5 mins) can improve yields.

  • Substrate Addition: Add Aryl Halide (1.0 equiv) and NaOtBu (1.4 equiv).

  • Inert Atmosphere: Purge vessel with Argon (3 cycles). This is critical; O2 kills the active Pd(0) species.

  • Amine/Solvent: Add Primary Amine (1.2 equiv) and anhydrous Dioxane or t-Amyl Alcohol via syringe.

  • Reaction: Heat to 80–100°C for 8–12 hours.

  • Workup: Filter through a celite pad (removes Pd black). Concentrate and purify.

Section 5: Troubleshooting & Stability

IssueRoot CauseCorrective Action
Low Yield (Reductive Amination) Wet solvents; imine hydrolysisAdd 4Å Molecular Sieves to the reaction mixture to scavenge water during imine formation.
Dialkylation (Over-reaction) Amine is too nucleophilicUse the amine in excess (3-5 equiv) or use the hydrochloride salt of the amine + 1 equiv TEA.
Catalyst Death (Buchwald) Oxidation of Phosphine LigandEnsure solvents are degassed (sparged with N2 for 15 mins). Use fresh NaOtBu (hygroscopic).
Purification Difficulty Amine "streaking" on silicaAdd 1% Triethylamine or 1% NH4OH to the eluent to deprotonate silanols on the silica gel.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Drug Hunter. (2022). "Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table." Drug Hunter.

Sources

Technical Guide: Stability and Degradation Profile of 1-(Oxan-4-yl)propan-1-amine

[1][2]

Executive Summary

This compound (also known as 1-(tetrahydro-2H-pyran-4-yl)propan-1-amine) is a chiral primary amine featuring a saturated oxygen heterocycle.[1][2][3][4] While the tetrahydropyran (oxane) ring confers significant metabolic stability compared to aliphatic ethers, the exocyclic primary amine is a critical vulnerability.

Core Stability Risks:

  • Atmospheric Carboxylation: Rapid formation of carbamate salts upon exposure to ambient CO₂.[1][2]

  • Oxidative Deamination: Radical-initiated oxidation of the

    
    -methine carbon, leading to the corresponding ketone (1-(oxan-4-yl)propan-1-one).[1][2]
    
  • Lack of UV Chromophore: Standard HPLC-UV methods will fail to detect degradation without derivatization, leading to "invisible" impurity accumulation.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecificationRelevance to Stability
IUPAC Name 1-(Tetrahydro-2H-pyran-4-yl)propan-1-amineUnique connectivity defines steric environment.[1][2]
Structure Oxane ring substituted at C4 with a 1-aminopropyl group.[1][2][5]

-proton is activated by the amine, increasing oxidation risk.[1][2]
pKa (Calc.) ~10.5 (Conjugate Acid)Highly basic; readily forms salts with weak acids (CO₂).[1]
LogP ~0.3 - 0.8Amphiphilic; soluble in water and organic solvents.[1][2]
Chromophore None (Transparent >210 nm)Critical: Requires CAD, ELSD, or derivatization for QC.

Degradation Mechanisms

Understanding the causality of degradation is essential for designing storage protocols. The three primary pathways are detailed below.

Pathway A: Atmospheric Carboxylation (The "White Crust" Phenomenon)

Like most primary alkyl amines, this compound is a "CO₂ sponge."

  • Mechanism: The lone pair on the nitrogen attacks electrophilic CO₂, forming a carbamic acid, which immediately reacts with another equivalent of amine to form an ionic carbamate salt.[2]

  • Observation: Clear oil turns cloudy or forms a white crust on the septum.

  • Reversibility: Reversible under acidic workup or high heat, but alters stoichiometry in precise coupling reactions.[2]

Pathway B: Oxidative Deamination ( -Oxidation)[1][2]
  • Mechanism: Hydrogen abstraction at the benzylic-like position (the carbon attached to the amine) forms a radical. Reaction with

    
     leads to an imine intermediate, which hydrolyzes to the ketone [1].[2]
    
  • Impact: Irreversible loss of chirality and formation of reactive ketone byproducts.

Pathway C: Ether Peroxidation (Minor)[1]
  • Mechanism: The C-H bonds adjacent to the ether oxygen in the oxane ring are susceptible to radical abstraction, forming hydroperoxides.

  • Risk Level: Lower than THF or diethyl ether due to the 6-membered ring stability, but non-negligible over long-term storage (>6 months).[1][2]

Visualization: Degradation Pathways

The following diagram maps the degradation logic.

DegradationPathwaysAmineThis compound(Active API)CarbamateCarbamate Salt(White Solid/Precipitate)Amine->Carbamate Nucleophilic Attack(Rapid)ImineImine Intermediate(Transient)Amine->Imine Radical Abstraction(-2H)PeroxideOxane Hydroperoxide(Explosion Hazard - Long Term)Amine->Peroxide Ether Oxidation(Slow)CO2Atmospheric CO2CO2->CarbamateOxygenAtmospheric O2Oxygen->ImineKetone1-(Oxan-4-yl)propan-1-one(Oxidative Impurity)Imine->Ketone Hydrolysis (+H2O)

Figure 1: Primary degradation pathways showing the rapid conversion to carbamate (yellow path) and irreversible oxidation to ketone (red path).[1]

Analytical Strategy (Self-Validating Systems)

Because this compound lacks a UV chromophore, standard LC-UV methods will yield false negatives (showing 100% purity even when degraded).[1][2]

Recommended Protocol: Derivatization LC-UV

To ensure trustworthiness of data, convert the amine to a UV-active species before analysis.[1][2]

Reagents: Benzoyl Chloride (BzCl) or Fmoc-Cl.[1][2] Workflow:

  • Sample Prep: Dissolve 10 mg amine in MeCN. Add 2 eq. Pyridine + 1.5 eq. BzCl.

  • Reaction: Vortex 5 mins (Reaction is instantaneous). Quench with water.[1][2]

  • Analysis: Inject on HPLC (C18 column, Water/MeCN gradient, UV 254 nm).

  • Validation: The benzamide derivative will absorb strongly.[2] Any non-benzamide peaks (excluding excess reagent) represent non-amine impurities (e.g., the ketone degradation product).[1]

Alternative: GC-FID[1][2]
  • Suitability: Excellent. The amine is volatile enough for GC.

  • Advantage: Direct analysis without derivatization.[1][2]

  • Caveat: Ensure inlet temperature is <200°C to prevent thermal degradation during injection.

Visualization: QC Decision Tree

QC_WorkflowStartStart QC CheckVisualVisual Inspection:Clear liquid?Start->VisualCloudyFAIL: Carbamate FormationAction: Repurify (Base wash)Visual->CloudyNo (Haze/Solid)ClearPASS: Proceed to InstumentalVisual->ClearYesInstrumentSelect MethodClear->InstrumentHPLC_UVStandard HPLC-UV?Instrument->HPLC_UVGC_FIDGC-FID / GC-MSInstrument->GC_FIDPreferredDerivREQUIRED: Derivatize(e.g., Benzoyl Chloride)HPLC_UV->DerivNo ChromophoreAnalyze_UVAnalyze @ 254nmDeriv->Analyze_UVResultCompare PurityAnalyze_UV->ResultGC_FID->Result

Figure 2: Analytical decision tree emphasizing the requirement for derivatization in LC-UV workflows.

Handling and Storage Protocols

To maintain scientific integrity, the following protocols utilize self-validating steps —checkpoints that confirm the system is working.

Storage Conditions
  • Temperature: -20°C (Long term) or 2-8°C (Active use).

  • Atmosphere: Argon or Nitrogen overlay is mandatory .[1][2]

  • Container: Amber glass (light protection) with Teflon-lined caps.[1][2] Avoid parafilm alone; use electrical tape or shrink bands for long-term seals to prevent CO₂ diffusion.[1][2]

Recovery from Degradation (The "Reset" Protocol)

If the compound has absorbed CO₂ (cloudy appearance), it can be recovered without total synthesis.

Protocol:

  • Dissolution: Dissolve the degraded mixture in DCM (Dichloromethane).

  • Wash: Wash with 1M NaOH (2x). Mechanism: The strong base deprotonates the carbamate salt, releasing CO₂ and regenerating the free amine.

  • Dry: Dry organic layer over

    
     (anhydrous).
    
  • Concentrate: Rotovap under reduced pressure.

  • Validation: Take a 1H-NMR. The

    
    -proton signal (approx 2.6-2.8 ppm) should be sharp.[1][2] Broadening indicates incomplete recovery.[1][2]
    

References

  • Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (General reference for oxidative deamination mechanisms).

  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: 4-Aminotetrahydropyran and analogs. [Link][1][2]

  • PubChem. (2025).[1] Compound Summary: 4-Aminotetrahydropyran.[1][2][6] National Library of Medicine.[2] [Link]

  • Gacek, M., & Undheim, K. (1980).[2] N-Dealkylation of Amines. Acta Chemica Scandinavica. (Reference for general amine degradation pathways).

Methodological & Application

Application and Protocol Guide: Synthesis of 1-(Oxan-4-yl)propan-1-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amines are fundamental structural motifs in a vast array of biologically active molecules, making their synthesis a cornerstone of pharmaceutical and medicinal chemistry.[1] Reductive amination stands out as a powerful and widely adopted method for constructing C-N bonds, valued for its operational simplicity and broad applicability.[1][2] This one-pot reaction efficiently converts aldehydes and ketones into primary, secondary, or tertiary amines.[3][4][5] This application note provides a detailed protocol for the synthesis of 1-(Oxan-4-yl)propan-1-amine, a valuable building block in drug discovery, through the reductive amination of tetrahydropyran-4-one with propylamine. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and discuss critical safety and handling considerations.

The core of this synthesis involves the reaction between a ketone (tetrahydropyran-4-one) and a primary amine (propylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.[6] This process is a highly controlled method for forging new nitrogen-carbon bonds.[6]

Mechanistic Overview of Reductive Amination

The reductive amination process occurs in two principal stages within a single reaction vessel:

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (propylamine) on the carbonyl carbon of the ketone (tetrahydropyran-4-one). This is typically catalyzed by a small amount of acid.[5] The initial addition forms a carbinolamine intermediate. Subsequent dehydration of the carbinolamine, also acid-catalyzed, yields a transient iminium ion, which then deprotonates to form the neutral imine.[4]

  • Reduction of the Imine: A reducing agent, present in the reaction mixture from the start, selectively reduces the C=N double bond of the imine to a C-N single bond, affording the final amine product.[3][4] The choice of reducing agent is critical to the success of the reaction.

A key advantage of modern reductive amination protocols is the use of mild and selective reducing agents that do not readily reduce the starting ketone but are highly effective at reducing the intermediate imine.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a prime example of such a reagent and will be employed in this protocol.[7][8] Its steric bulk and electron-withdrawing acetate groups temper its reactivity, allowing for the one-pot procedure where the imine formation and reduction occur concurrently without significant reduction of the starting ketone.[7]

Reaction Workflow Visualization

Caption: One-pot synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
Tetrahydropyran-4-oneC₅H₈O₂100.121.00 g9.99Ketone Substrate
PropylamineC₃H₉N59.110.88 g (1.2 mL)14.98 (1.5 eq)Amine Source
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.943.18 g15.00 (1.5 eq)Reducing Agent
Acetic AcidC₂H₄O₂60.050.17 g (0.16 mL)2.83 (0.28 eq)Catalyst
Dichloromethane (DCM)CH₂Cl₂84.93~50 mL-Solvent
Saturated Sodium BicarbonateNaHCO₃84.01As needed-Quenching Agent
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying Agent
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydropyran-4-one (1.00 g, 9.99 mmol).

    • Dissolve the ketone in dichloromethane (30 mL).

    • Add propylamine (1.2 mL, 14.98 mmol) to the solution.

    • Finally, add acetic acid (0.16 mL, 2.83 mmol) to the reaction mixture. Stir for 5 minutes at room temperature. The use of a mild acid like acetic acid can catalyze the imine formation, particularly with ketones.[7][9]

  • Addition of Reducing Agent:

    • In a single portion, carefully add sodium triacetoxyborohydride (3.18 g, 15.00 mmol) to the stirring solution. Note: The addition may cause some effervescence.

    • Allow the reaction to stir at room temperature for 1 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical procedure involves stirring at room temperature for about an hour.[10]

  • Workup and Extraction:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~20 mL). This will neutralize the acetic acid and decompose any remaining reducing agent.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter the drying agent and wash the filter cake with a small amount of dichloromethane.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude this compound can be purified by silica gel column chromatography. A suitable eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% methanol). The use of NH silica gel can also be beneficial for purifying amines.[10]

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final product as a liquid.

Process Flow Diagram

G A 1. Combine Ketone, Amine, and Acetic Acid in DCM B 2. Add Sodium Triacetoxyborohydride A->B C 3. Stir at Room Temperature (1-2h) B->C D 4. Quench with Saturated Sodium Bicarbonate C->D E 5. Extract with DCM D->E F 6. Dry with Sodium Sulfate E->F G 7. Concentrate in Vacuo F->G H 8. Purify by Column Chromatography G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

Propylamine:

  • A colorless, volatile liquid with a strong, ammonia-like odor.[11]

  • It is flammable and corrosive.[11]

  • Harmful if inhaled, swallowed, or in contact with skin, and can cause severe burns.[12]

  • Always handle propylamine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

Sodium Triacetoxyborohydride (STAB):

  • A moisture-sensitive solid.[8] It should be stored in a cool, dry place, ideally under an inert atmosphere.[13]

  • Reacts with water, so it is crucial to use anhydrous solvents and handle it in a dry environment.[14]

  • Wear gloves, safety goggles, and a lab coat when handling this reagent.[13][15] Work in a well-ventilated area to avoid inhaling any dust.[13]

  • Keep away from sources of ignition.[16]

Dichloromethane (DCM):

  • A volatile solvent. All handling should be performed in a fume hood.

  • Avoid skin contact and inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.[14][15][17]

Conclusion

Reductive amination is a highly reliable and versatile method for the synthesis of amines, and its application in the preparation of this compound is a clear demonstration of its utility in modern organic synthesis. The use of sodium triacetoxyborohydride as a mild and selective reducing agent allows for a convenient one-pot procedure with high functional group tolerance.[9][18] This protocol provides a robust and scalable method for accessing this valuable amine building block, which is of significant interest to researchers in drug development and related fields.

References

  • 21.6: Synthesis of Amines by Reductive Amination. (2020, August 26). Chemistry LibreTexts. [Link]

  • 3.3.3: Synthesis of Amines. (2022, October 4). Chemistry LibreTexts. [Link]

  • Reductive Amination | Synthesis of Amines. (2025, February 17). YouTube. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. (n.d.). RSC Publishing. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • reductive amination & secondary amine synthesis. (2020, March 21). YouTube. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Reductive Amination - Common Conditions. (n.d.). [Link]

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. [Link]

  • Myers, A. (n.d.). Chem 115. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. [Link]

  • Propylamine. (n.d.). PubChem. [Link]

  • 1-Aminopropane. (n.d.). ChemBK. [Link]

Sources

Technical Application Note: Scalable Synthesis of 1-(Oxan-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, two-step synthetic protocol for the preparation of 1-(Oxan-4-yl)propan-1-amine . This primary amine is a critical building block in medicinal chemistry, often serving as a polar, non-aromatic scaffold in peptidomimetics and CNS-active agents.

The protocol utilizes a Grignard addition to a nitrile followed by a Titanium(IV)-mediated reductive amination . This route is selected for its atom economy and the superior chemoselectivity of titanium isopropoxide in generating primary amines without significant secondary amine byproducts (dimerization).

Note on Stereochemistry: This protocol yields the racemic (±) product. For enantioselective synthesis, researchers should substitute the ammonia source in Phase 2 with a chiral auxiliary (e.g., Ellman’s Sulfinamide).

Retrosynthetic Strategy & Workflow

The synthesis is disconnected at the C-N bond (reductive amination) and the C-C bond between the propyl chain and the pyran ring.

Synthetic Pathway Visualization

G Start 4-Cyanotetrahydropyran (Starting Material) Inter Intermediate Ketone 1-(oxan-4-yl)propan-1-one Start->Inter Step 1: Grignard Addition (THF, Reflux, H3O+ hydrolysis) Reagent1 EtMgBr (Ethylmagnesium Bromide) Reagent1->Inter Target Target Amine This compound Inter->Target Step 2: Reductive Amination (Bhattacharyya Protocol) Reagent2 Ti(OiPr)4 / NH3 NaBH4 Reagent2->Target

Figure 1: Two-step synthetic route from commercially available 4-cyanotetrahydropyran.

Phase 1: Synthesis of Intermediate Ketone

Objective: Conversion of 4-cyanotetrahydropyran to 1-(tetrahydro-2H-pyran-4-yl)propan-1-one via Grignard addition and hydrolysis.

Mechanistic Insight

Direct addition of Grignard reagents to nitriles forms a magnesium imine salt (


). Unlike additions to esters, this intermediate is stable to further nucleophilic attack under the reaction conditions, preventing double addition. Acidic hydrolysis unmasks the ketone.
Reagent Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
4-Cyanotetrahydropyran 111.141.05.00 g (45.0 mmol)Precursor
EtMgBr (3.0M in Et2O) 133.271.218.0 mL (54.0 mmol)Nucleophile
THF (Anhydrous) 72.11Solvent50 mLSolvent
HCl (10% aq) 36.46Excess~50 mLHydrolysis
Experimental Protocol
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the RBF with 4-cyanotetrahydropyran (5.00 g) and anhydrous THF (40 mL). Cool to 0°C in an ice bath.

  • Addition: Transfer the EtMgBr solution to the addition funnel via cannula. Add dropwise to the nitrile solution over 20 minutes.

    • Observation: A slight exotherm is expected. The solution may turn cloudy or yellow.[1]

  • Reaction: Once addition is complete, remove the ice bath. Heat the mixture to a gentle reflux (65°C) for 3–4 hours to drive the formation of the imine salt.

    • Checkpoint: Monitor by TLC (frequent spot checking isn't necessary, but disappearance of nitrile is key).

  • Hydrolysis (Critical Step): Cool the mixture to 0°C. Very carefully quench by adding 10% aqueous HCl (50 mL) dropwise.

    • Caution: Vigorous gas evolution and exotherm.

    • Stir the biphasic mixture vigorously at room temperature (RT) for 2 hours. This hydrolyzes the imine (

      
      ) to the ketone (
      
      
      
      ).
  • Workup: Extract the aqueous layer with Diethyl Ether or EtOAc (

    
     mL). Wash combined organics with Brine (
    
    
    
    mL), dry over
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil is usually sufficiently pure (>90%). If necessary, purify via flash chromatography (Hexanes/EtOAc 8:2).

Phase 2: Titanium-Mediated Reductive Amination

Objective: Conversion of the ketone to the primary amine using the Bhattacharyya protocol.[2]

Mechanistic Insight

Standard reductive amination (using


) often leads to secondary amines (dimers) because the product amine is more nucleophilic than ammonia. Titanium(IV) isopropoxide  acts as a Lewis acid to activate the ketone and a water scavenger, driving the equilibrium toward the imine (

).[3] It also coordinates the intermediate, sterically hindering the attack of a second amine molecule.
Reagent Table
ReagentEquiv.Amount (Example)Role
Ketone Intermediate 1.04.00 g (28.1 mmol)Substrate
Titanium(IV) Isopropoxide 2.016.6 mL (56.2 mmol)Lewis Acid / Scavenger
Ammonia (7M in MeOH) 5.020 mLAmine Source
Sodium Borohydride 1.51.59 g (42.1 mmol)Reducing Agent
Reaction Mechanism Diagram

Mechanism Ketone Ketone + Ti(OiPr)4 Complex Activated Ti-Ketone Complex Ketone->Complex Coordination Imine Ti-Imine Species (Water Scavenged) Complex->Imine + NH3 - iPrOH Reduction Borohydride Reduction (NaBH4) Imine->Reduction Hydride Transfer Product Primary Amine Reduction->Product Hydrolysis

Figure 2: Mechanism of Ti-mediated reductive amination preventing over-alkylation.

Experimental Protocol
  • Imine Formation: In a dry flask under nitrogen, mix the Ketone (4.00 g) and Titanium(IV) isopropoxide (16.6 mL).

  • Ammonia Addition: Add the Ammonia in Methanol solution (20 mL).

    • Note: The reaction is moisture sensitive.[4] Seal the vessel.

  • Stirring: Stir at Room Temperature for 6–8 hours.

    • Self-Validating Check: The solution usually turns homogenous and slightly viscous as the Ti-complex forms.

  • Reduction: Cool the reaction mixture to 0°C. Add Sodium Borohydride (

    
    ) in small portions (caution: hydrogen gas evolution).
    
  • Completion: Allow to warm to RT and stir for an additional 2 hours.

  • Workup (The "Bhattacharyya" Quench):

    • Issue: Quenching Ti reactions with water creates a gelatinous

      
       paste that is impossible to filter.
      
    • Solution: Pour the reaction mixture into 2M aqueous Ammonia (50 mL). This precipitates Titanium as a more granular solid.

    • Dilute with DCM (50 mL). Filter the entire mixture through a pad of Celite . Wash the Celite pad thoroughly with DCM.

  • Extraction: Separate the phases. The product is in the organic (DCM) layer.

    • pH Control: Ensure the aqueous layer is basic (pH > 10) to keep the amine free-based.

  • Purification: Acid-Base extraction is recommended.[3]

    • Extract organics with 1M HCl (

      
      ).
      
    • Basify the combined aqueous acidic extracts with 4M NaOH until pH 12.

    • Extract the cloudy aqueous mixture with DCM (

      
      ).
      
    • Dry (Na2SO4) and concentrate to yield the pure amine oil.

Analytical Characterization (Expected)

  • Appearance: Colorless to pale yellow oil.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.80 (t, 2H, 
      
      
      
      )
    • 
       1.10–1.80 (m, multiplet, propyl chain + pyran ring protons)
      
    • 
       3.30–4.00 (m, 4H, 
      
      
      
      of pyran)
  • MS (ESI):

    
    
    

Safety & Hazards

  • Ethylmagnesium Bromide: Pyrophoric and moisture sensitive. Handle only under inert atmosphere.

  • Titanium(IV) Isopropoxide: Reacts violently with water. Causes severe eye irritation.

  • Cyanide Risk: While this protocol uses Nitriles (R-CN), they are generally stable. However, if substituting

    
     (cyanoborohydride) for 
    
    
    
    , ensure bleach traps are used for HCN gas. This protocol uses
    
    
    to mitigate this risk.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[2][5] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463-1471.[2] [5]

  • BenchChem Application Note. (2025). "Grignard Reaction with Ethylmagnesium Bromide: Protocols."

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Nitrile-Grignard additions).

Sources

Application Note: One-Pot Synthesis of N-substituted 1-(Oxan-4-yl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the one-pot reductive amination protocol for synthesizing N-substituted 1-(oxan-4-yl)propan-1-amine derivatives. The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, widely used to modulate lipophilicity (


) and improve metabolic stability compared to cyclohexyl or aliphatic analogs.

This guide provides a robust, scalable methodology using Sodium Triacetoxyborohydride (STAB) as the selective reducing agent. We also describe a Titanium(IV) isopropoxide-mediated variant for sterically hindered substrates.

Key Benefits of this Protocol:

  • Efficiency: Eliminates intermediate isolation (imine/enamine).

  • Selectivity: STAB preferentially reduces the iminium ion over the ketone precursor.

  • Versatility: Compatible with electron-rich/poor anilines and aliphatic amines.

Reaction Overview & Mechanism

The synthesis targets the reductive coupling of 1-(oxan-4-yl)propan-1-one (1) with various primary or secondary amines (2) to yield the target amine (3).

Mechanistic Pathway

The reaction proceeds through an equilibrium formation of a hemiaminal, followed by dehydration to an imine (or iminium ion). The protonated iminium species is then selectively reduced by the hydride source.

Critical Control Point: The choice of reducing agent is paramount. Sodium cyanoborohydride (


) is toxic and requires strict pH control (pH 6-7). We utilize Sodium Triacetoxyborohydride (

)
, which is less toxic and exhibits superior selectivity for imines in the presence of ketones, minimizing the formation of the alcohol side-product.
Reaction Scheme Visualization

G Ketone 1-(Oxan-4-yl)propan-1-one (Ketone Precursor) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal AcOH (Cat.) DCE, RT Alcohol Alcohol Side Product Ketone->Alcohol Direct Reduction (Avoided by STAB) Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal AcOH (Cat.) DCE, RT Imine Iminium Ion (Activated Species) Hemiaminal->Imine -H2O Product N-substituted This compound Imine->Product NaBH(OAc)3 Hydride Transfer

Figure 1: Mechanistic pathway of the one-pot reductive amination. The use of STAB suppresses the direct reduction of the ketone (red dotted line).

Experimental Protocols

Materials & Reagents[1][4][5][6]
  • Ketone: 1-(Oxan-4-yl)propan-1-one (CAS 7464-18-8).[1] Note: If not commercially available, synthesize via Weinreb amide of tetrahydropyran-4-carboxylic acid + EtMgBr.

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or Dichloromethane (DCM).

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ), 97%.
    
  • Additive: Acetic Acid (AcOH), Glacial.

  • Optional Lewis Acid: Titanium(IV) isopropoxide (

    
    ).
    
Protocol A: Standard STAB Method (General Purpose)

Recommended for unhindered primary and secondary amines.

Step-by-Step Procedure:

  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(oxan-4-yl)propan-1-one (1.0 equiv, 1.0 mmol, ~142 mg) in DCE (5.0 mL).

  • Amine Addition: Add the Amine (1.1 equiv).

  • Catalyst: Add Acetic Acid (1.0 - 2.0 equiv).

    • Why? Acid catalysis accelerates imine formation.

  • Imine Formation: Stir the mixture at Room Temperature (RT) for 30–60 minutes under Nitrogen (

    
    ).
    
  • Reduction: Cool the mixture to 0°C (ice bath). Add

    
      (1.5 equiv) portion-wise over 5 minutes.
    
    • Caution: Gas evolution (

      
      ) may occur; ensure proper venting.
      
  • Reaction: Remove the ice bath and stir at RT. Monitor by LCMS or TLC.

    • Typical Time: 2–16 hours.

  • Quench: Quench by adding saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3 x 10 mL). Combine organic layers, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, typically 0-10% MeOH in DCM with 1%

    
     for polar amines).
    
Protocol B: Titanium-Mediated Method (Hindered Substrates)

Recommended for electron-deficient anilines or sterically bulky amines where imine formation is sluggish.

Step-by-Step Procedure:

  • Complexation: In a dry flask, combine Ketone (1.0 equiv) and Amine (1.2 equiv) in neat

    
      (1.5 equiv).
    
    • Note: No solvent is used initially to maximize concentration and drive equilibrium.

  • Stirring: Stir at RT for 2–4 hours (or 60°C for extremely hindered cases). The mixture will become viscous.

  • Dilution: Dilute carefully with Ethanol (absolute, 5 mL per mmol).

  • Reduction: Add

    
      (Sodium Borohydride) (1.5 equiv) carefully.
    
    • Note:

      
       is compatible here because the imine is pre-formed and coordinated to Titanium.
      
  • Workup: Quench with water (2 mL). A white precipitate (

    
    ) will form. Filter through a Celite pad. Wash the pad with EtOAc.
    
  • Isolation: Dry and concentrate the filtrate.

Reaction Scope & Performance Data

The following table summarizes expected yields based on the electronic and steric nature of the amine substituent (


).
EntryAmine Type (

)
Example StructureMethodTypical YieldNotes
1 Aliphatic (Primary)

-Propylamine
A85-95%Fast reaction (<2h). Minimal side products.
2 Aliphatic (Secondary)PiperidineA80-90%Excellent conversion; requires 1.5 eq AcOH.
3 Electron-Rich Aniline4-MethoxyanilineA75-85%Imine forms readily.
4 Electron-Poor Aniline4-FluoroanilineA/B60-75%Slower imine formation; Method B preferred if yield <50%.
5 Bulky Aliphatictert-ButylamineB55-70%Steric hindrance requires

activation.
6 Heterocyclic2-AminopyridineB50-65%Weak nucleophile; requires Lewis Acid activation.

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion: Often due to incomplete imine formation before reduction.

    • Fix: Increase time for Step 4 (Imine formation) or switch to Method B. Use molecular sieves (4Å) to remove water during imine formation.

  • Alcohol Side Product: Ketone reduced instead of imine.

    • Fix: Ensure Amine is in excess (1.2–1.5 equiv). Do not add reducing agent until imine formation is confirmed by TLC (ketone spot disappears/shifts).

  • Product Trapped in Aqueous Phase: The amine product may be water-soluble.[2]

    • Fix: During workup, ensure the aqueous layer pH > 10 using 1M NaOH to keep the amine deprotonated (free base) for extraction.

Analytical Validation (Self-Validating Protocol)
  • TLC: Stain with Ninhydrin (for primary/secondary amines) or Dragendorff’s reagent (tertiary amines). The product will be more polar than the starting ketone.

  • NMR: Look for the disappearance of the ketone carbonyl carbon (~210 ppm in

    
    ) and appearance of the methine signal (
    
    
    
    -NH) in
    
    
    NMR (typically
    
    
    2.5–3.0 ppm).

Precursor Synthesis (Reference)

If 1-(oxan-4-yl)propan-1-one is not available, it can be synthesized via the Weinreb Amide route:

Synthesis Acid Tetrahydropyran- 4-carboxylic acid Weinreb Weinreb Amide Acid->Weinreb 1. CDI 2. NH(OMe)Me·HCl Ketone 1-(Oxan-4-yl) propan-1-one Weinreb->Ketone EtMgBr (Ethyl Grignard) THF, 0°C

Figure 2: Synthesis of the ketone precursor.[3]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride: a comparative study." Journal of the Chemical Society, Perkin Transactions 1, 1995, 1391-1392.

  • Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 2016, 29(4), 564–616. (Context on Tetrahydropyran scaffold utility).

Sources

Application Notes & Protocols: 1-(Oxan-4-yl)propan-1-amine as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of 1-(oxan-4-yl)propan-1-amine, a key building block in modern medicinal chemistry. We delve into its synthesis and explore its application as a versatile precursor for a range of pharmaceutical intermediates. The document details field-proven protocols for subsequent functionalization through reductive amination, acylation, and cyclization reactions. The strategic inclusion of the oxan (tetrahydropyran) moiety is discussed, highlighting its role in optimizing the physicochemical and pharmacokinetic properties of drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.

Introduction: The Strategic Value of the Oxanylpropylamine Scaffold

In the landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of success. This compound has emerged as a particularly valuable precursor due to the synergistic combination of two key structural features: the tetrahydropyran (THP) ring and a primary amine.

  • The Tetrahydropyran (Oxan) Moiety: The THP ring is a privileged structure in medicinal chemistry.[1] It is often employed as a bioisostere of a cyclohexane ring to reduce lipophilicity, which can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The oxygen atom within the ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially enhancing binding affinity and selectivity.[2][3]

  • The Primary Amine Handle: The primary amine group is a versatile functional handle, serving as a nucleophilic center for a wide array of chemical transformations. This allows for the straightforward introduction of diverse functionalities and the construction of more complex molecular architectures. Reductive amination, a cornerstone of C-N bond formation in the pharmaceutical industry, is readily performed on primary amines.[4]

This document provides detailed protocols for the synthesis of this compound and its subsequent elaboration into key pharmaceutical intermediates.

Synthesis of the Precursor: this compound

A robust and widely applicable method for the synthesis of primary amines is the reductive amination of a corresponding ketone.[4][5] This one-pot procedure involves the initial formation of an imine from the ketone and an ammonia source, followed by in-situ reduction to the desired amine.

Synthetic Workflow: Reductive Amination

The synthesis starts with the commercially available 1-(oxan-4-yl)propan-1-one. The key is the selection of a mild reducing agent that selectively reduces the C=N double bond of the imine intermediate without affecting the ketone starting material.

G Ketone 1-(Oxan-4-yl)propan-1-one Imine Imine Intermediate Ketone->Imine Condensation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis via Reductive Amination

Objective: To synthesize this compound from 1-(oxan-4-yl)propan-1-one.

Materials:

  • 1-(Oxan-4-yl)propan-1-one

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a stirred solution of 1-(oxan-4-yl)propan-1-one (1.0 eq) in anhydrous DCM, add ammonium acetate (5.0-10.0 eq).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 1-2 hours to facilitate imine formation. Causality Note: The excess ammonium acetate serves as the ammonia source and helps drive the equilibrium towards the imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15-20 minutes. Expertise Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. Its slower reaction rate compared to agents like NaBH₄ minimizes side reactions, such as the reduction of the starting ketone.[5]

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel if necessary.

ParameterCondition
Starting Material 1-(Oxan-4-yl)propan-1-one
Reagents NH₄OAc, NaBH(OAc)₃
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Typical Yield 75-90%

Applications in Pharmaceutical Intermediate Synthesis

The primary amine of this compound is a powerful nucleophile, enabling its use in a variety of subsequent reactions to build molecular complexity.

Synthesis of Substituted Amines via N-Alkylation (Reductive Amination)

The most direct application is the reaction with another carbonyl compound (aldehyde or ketone) to form secondary or tertiary amines. This reaction is central to the synthesis of countless pharmaceutical agents.[4]

Mechanistic Rationale: The process mirrors the precursor synthesis. The primary amine reacts with a carbonyl compound to form an iminium ion, which is then reduced in situ. The choice of reducing agent is critical for chemoselectivity.[6][7]

G cluster_0 Reaction Pathway Precursor This compound Iminium Iminium Ion Intermediate Precursor->Iminium Carbonyl Aldehyde/Ketone (R'COR'') Carbonyl->Iminium Condensation (+ H⁺) Product Substituted Amine Intermediate Iminium->Product Reduction Reducer Reducing Agent Reducer->Product

Caption: General mechanism for N-alkylation via reductive amination.

Protocol: Synthesis of N-Benzyl-1-(oxan-4-yl)propan-1-amine

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in a suitable solvent such as methanol or dichloroethane.

  • Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Perform an aqueous work-up as described in section 2.2.

  • Purify the product by flash chromatography to yield the desired secondary amine.

Synthesis of Amide Intermediates via Acylation

The formation of an amide bond is another fundamental transformation in pharmaceutical synthesis. The primary amine of the precursor readily reacts with acylating agents to form robust amide linkages.

Protocol: Synthesis of N-(1-(Oxan-4-yl)propyl)propionamide

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq). Trustworthiness Note: The base is crucial to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.

  • Cool the mixture to 0 °C.

  • Slowly add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting amine.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the amide product, which is often pure enough for subsequent steps or can be recrystallized.

G Precursor This compound AmideProduct Amide Intermediate Precursor->AmideProduct Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Propionyl Chloride) AcylatingAgent->AmideProduct Base Base (e.g., TEA) Base->AmideProduct HCl Scavenger

Caption: Workflow for the synthesis of amide intermediates.

Application in Heterocycle Synthesis

The amine precursor can be a key component in multicomponent or one-pot cyclization reactions to generate heterocyclic scaffolds, which form the core of many drugs.[8][9] For example, acyl amidines, formed from the acylation of amidines, are useful intermediates for synthesizing heterocycles like 1,2,4-oxadiazoles.[8] While not a direct reaction of our primary amine, it illustrates how derivatives (in this case, an amidine formed from the amine) can be used. A more direct application involves reactions with bifunctional reagents.

Conceptual Protocol: Synthesis of a 1,2,4-Oxadiazole Core

This protocol illustrates a potential multi-step, one-pot sequence starting from an amide derivative of our precursor.

  • Amide Formation: Synthesize the N-(1-(oxan-4-yl)propyl)benzamide as described in section 3.2.

  • Acyl Amidine Intermediate: Convert the amide to an acyl imidoyl chloride and react with an amine to form an acyl amidine (this is a conceptual step to illustrate the pathway).

  • Cyclization: React the resulting acyl amidine intermediate with hydroxylamine hydrochloride in a suitable solvent with a base. The cyclization provides the 1,2,4-oxadiazole ring system, a valuable scaffold in drug discovery.[8]

G cluster_0 Conceptual Heterocycle Synthesis Precursor This compound Amide Amide Derivative Precursor->Amide Acylation AcylAmidine Acyl Amidine Intermediate Amide->AcylAmidine Activation & Amination Oxadiazole 1,2,4-Oxadiazole Core AcylAmidine->Oxadiazole Cyclization w/ Hydroxylamine

Caption: Logical pathway from the amine precursor to a heterocyclic core.

Summary of Applications

ApplicationReaction TypeBond FormedIntermediate ClassKey Considerations
N-Alkylation Reductive AminationC-N Single BondSecondary/Tertiary AminesMild reducing agent (e.g., NaBH(OAc)₃), pH control
Amidation AcylationC-N Amide BondAmidesUse of a non-nucleophilic base with acyl halides
Heterocycle Formation CyclizationVarious C-N/C-O bondsHeterocycles (e.g., Oxadiazoles)Choice of bifunctional reagent, reaction conditions to favor cyclization

Conclusion

This compound stands out as a high-value precursor in the synthesis of pharmaceutical intermediates. Its utility is rooted in the strategic combination of the beneficial oxan moiety, which favorably modulates ADME properties, and the synthetically versatile primary amine. The protocols outlined in this guide for N-alkylation, acylation, and conceptual heterocycle synthesis provide a robust framework for researchers to build diverse libraries of complex molecules. By leveraging this building block, drug development professionals can efficiently access novel chemical matter with enhanced potential for therapeutic success.

References

  • ResearchGate. Organocatalytic Approach for Assembling Flavanones via a Cascade 1,4-Conjugate Addition/oxa-Michael Addition between Propargylamines with Water. [Link]

  • ResearchGate. A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. [Link]

  • protocols.io. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). [Link]

  • National Institutes of Health (NIH). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

  • Google Patents. Process for preparation of cycloalcoyl propanol amines useful as medicine.
  • MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Institutes of Health (NIH). Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations and 11C Labeling. [Link]

  • Frontiers. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. [Link]

  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • Semantic Scholar. New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

Sources

Introduction: The Growing Importance of Catalytic Amination in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 1-(Oxan-4-yl)propan-1-amine, a valuable building block in modern drug discovery, through state-of-the-art catalytic amination methods. This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and comparative data for making informed decisions in synthetic route development.

The synthesis of primary amines is a cornerstone of pharmaceutical chemistry, as the amine functional group is a key pharmacophore in a vast array of therapeutic agents.[1] this compound represents a desirable synthetic target, combining a flexible aliphatic amine with a saturated oxane ring, a motif frequently employed to enhance pharmacokinetic properties such as solubility and metabolic stability. The traditional methods for synthesizing such amines often involve stoichiometric reagents, multi-step sequences, and harsh reaction conditions.

Modern synthetic chemistry, however, increasingly favors catalytic approaches that offer higher efficiency, selectivity, and a more favorable environmental profile.[1][2] Catalytic reductive amination, which directly converts a ketone to an amine in a single step, has emerged as a paramount strategy.[1][3] This application note details robust and scalable catalytic methods for the synthesis of this compound from its corresponding ketone, 1-(Oxan-4-yl)propan-1-one, focusing on direct reductive amination and the elegant "borrowing hydrogen" methodology.

Section 1: Direct Catalytic Reductive Amination

Direct reductive amination is a one-pot process that combines a carbonyl compound, an amine source, and a reducing agent in the presence of a catalyst.[3] This approach bypasses the need to isolate the intermediate imine, streamlining the synthetic workflow and improving overall efficiency.[3] The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to an imine (or iminium ion). The catalyst then facilitates the reduction of the C=N double bond to yield the final amine product.

Core Principle: The In-Situ Imine Reduction

The success of this one-pot reaction hinges on the chemoselective reduction of the imine intermediate in the presence of the starting ketone. Catalysts based on transition metals like Ruthenium, Iridium, Iron, and Nickel have demonstrated remarkable efficacy and selectivity for this transformation.[4][5][6][7] The choice of catalyst, amine source (e.g., ammonia, ammonium salts), and hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents) are critical parameters that dictate the reaction's success.

G cluster_0 Direct Reductive Amination Workflow Start 1-(Oxan-4-yl)propan-1-one + Amine Source (e.g., NH₄OAc) Process1 Mix in Solvent + Add Catalyst Start->Process1 Process2 Introduce Reductant (e.g., H₂ gas) Apply Heat & Pressure Process1->Process2 Process3 Reaction Monitoring (TLC/GC-MS) Process2->Process3 Process4 Work-up & Purification Process3->Process4 End This compound Process4->End G cluster_1 Borrowing Hydrogen Catalytic Cycle Alcohol R-CH(OH)-R' (Starting Alcohol) Ketone R-C(=O)-R' (In-situ Ketone) Alcohol->Ketone - H₂ Catalyst [M]-H (Active Catalyst) Catalyst->Alcohol [M] Imine R-C(=NH)-R' (Imine Intermediate) Catalyst->Imine [M]-H₂ Ketone->Catalyst [M] Ketone->Imine + NH₃ - H₂O Amine R-CH(NH₂)-R' (Product) Imine->Amine + H₂

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 1-(Oxan-4-yl)propan-1-amine: Navigating the Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-(Oxan-4-yl)propan-1-amine in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry, frequently incorporated into pharmacologically active agents due to the favorable physicochemical properties imparted by the tetrahydropyran (oxane) moiety. This saturated heterocyclic motif can enhance aqueous solubility, modulate lipophilicity, and serve as a metabolically stable surrogate for more labile groups. As drug candidates containing this scaffold progress through the development pipeline, the demand for a robust, scalable, and cost-effective synthetic route becomes paramount. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the challenges and strategic solutions for the scale-up synthesis of this valuable intermediate. We will delve into a preferred synthetic strategy, highlighting critical process parameters, safety considerations, and a detailed protocol for its successful implementation on a larger scale.

Strategic Approach to Scalable Synthesis: Reductive Amination as the Keystone Reaction

From a retrosynthetic perspective, the most direct and industrially viable approach to this compound is the reductive amination of the corresponding ketone, 1-(oxan-4-yl)propan-1-one. This method is favored for its convergence and atom economy. Reductive aminations are a cornerstone of amine synthesis in both laboratory and industrial settings, often utilizing carbonyl compounds and an amine source in the presence of a reducing agent.[1][2]

The overall synthetic workflow can be visualized as a two-step process, starting from readily available materials to the final product.

cluster_0 Synthetic Pathway Start 4-Propionyltetrahydropyran (1-(Oxan-4-yl)propan-1-one) Intermediate Imine/Enamine Intermediate Start->Intermediate + NH3 (or equivalent) - H2O Product This compound Intermediate->Product Reduction (e.g., Catalytic Hydrogenation)

Caption: Proposed synthetic pathway for this compound.

Core Challenges in the Scale-Up of Reductive Amination

Transitioning a laboratory-scale reductive amination to a multi-kilogram or pilot-plant scale introduces a set of challenges that must be proactively addressed to ensure safety, efficiency, and product quality.[3][4]

Thermochemistry and Heat Management

Reductive aminations, particularly those employing catalytic hydrogenation, are often exothermic.[4] On a small scale, heat dissipation to the surroundings is efficient. However, as the reactor volume increases, the surface-area-to-volume ratio decreases, leading to less effective heat removal.[5] This can result in a rapid temperature increase, potentially leading to a runaway reaction, increased byproduct formation, or decomposition of starting materials and products.[5][6]

Mitigation Strategy:

  • Calorimetric Studies: Perform reaction calorimetry studies on a laboratory scale to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).

  • Controlled Reagent Addition: For highly exothermic reactions, a semi-batch process where one of the reagents is added at a controlled rate can effectively manage heat evolution.[5]

  • Efficient Cooling: Ensure the pilot plant reactor has adequate cooling capacity to handle the heat load generated by the reaction.

Catalyst Selection, Activity, and Separation

For catalytic hydrogenation, the choice of catalyst is critical. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. Catalyst activity can vary between batches, impacting reaction kinetics and completion.[7] On a large scale, filtration and removal of the solid catalyst can be challenging, and residual catalyst in the final product is a significant concern, especially for pharmaceutical intermediates.

Mitigation Strategy:

  • Catalyst Screening: Screen different catalysts and catalyst loadings at the lab scale to identify the most active and selective option.

  • Robust Filtration: Develop a robust filtration protocol, potentially involving the use of filter aids like Celite®, to ensure complete removal of the catalyst.

  • Leaching Studies: Perform studies to quantify any leaching of the metal from the catalyst into the product stream.

Control of Impurity Profile

Several side reactions can lead to impurities that are difficult to remove at scale. These include:

  • Over-alkylation: The newly formed primary amine can react with another molecule of the ketone to form a secondary amine impurity.

  • Alcohol Formation: Reduction of the starting ketone to the corresponding alcohol, 1-(oxan-4-yl)propan-1-ol, is a common side reaction.[8]

Mitigation Strategy:

  • Reaction Optimization: Carefully optimize reaction parameters such as temperature, pressure, solvent, and the ratio of ammonia to the ketone to minimize byproduct formation.

  • In-Process Controls (IPCs): Implement in-process analytical controls (e.g., HPLC, GC) to monitor the progress of the reaction and the formation of impurities.

Process Safety and Handling of Hazardous Reagents

The use of high-pressure hydrogen gas and flammable solvents poses significant safety risks at scale.[3][9] Ammonia, often used as the nitrogen source, is a corrosive and toxic gas.

Mitigation Strategy:

  • Hazard and Operability (HAZOP) Study: Conduct a thorough HAZOP study to identify potential hazards and implement appropriate control measures.[4]

  • Engineered Controls: Utilize appropriately rated high-pressure reactors and ensure adequate ventilation.

  • Safe Reagent Handling: Develop and strictly follow standard operating procedures (SOPs) for the safe handling of all hazardous materials.

Recommended Scale-Up Protocol: Catalytic Hydrogenation

This protocol details a robust method for the synthesis of this compound via catalytic hydrogenation, a preferred method for its environmental and economic advantages.[1]

Materials and Equipment
Reagent/EquipmentSpecification
1-(Oxan-4-yl)propan-1-one>98% purity
Methanol (MeOH)Anhydrous grade
Ammonia (NH3)Anhydrous, in methanol (7N solution) or as a gas
5% Palladium on Carbon (Pd/C)50% wet
Hydrogen Gas (H2)High purity (>99.9%)
High-Pressure Reactore.g., Parr or Büchi reactor, with appropriate safety features
Filtration SystemWith inert atmosphere capability
Rotary Evaporator
Step-by-Step Procedure
  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested.

  • Charging of Reagents:

    • Under an inert atmosphere (e.g., nitrogen or argon), charge the reactor with 1-(Oxan-4-yl)propan-1-one (1.0 equivalent).

    • Add anhydrous methanol (5-10 volumes relative to the ketone).

    • Carefully add the 5% Pd/C catalyst (1-5 mol% loading, 50% wet). The catalyst should be handled as a slurry to prevent ignition of the dry catalyst in air.

  • Ammonia Addition:

    • Seal the reactor.

    • Add a solution of ammonia in methanol (7N, 3-5 equivalents) or introduce anhydrous ammonia gas to the desired pressure.

  • Hydrogenation:

    • Purge the reactor headspace with nitrogen several times, followed by several purges with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

    • Begin agitation and heat the reaction mixture to the target temperature (e.g., 40-60 °C).

    • Monitor the reaction progress by observing hydrogen uptake and/or by taking samples for in-process analysis (if the reactor is equipped for safe sampling).

  • Reaction Work-up and Catalyst Removal:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen.

    • Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Isolation and Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

    • The crude product can be purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., hydrochloride) to yield this compound of high purity.

cluster_1 Experimental Workflow Start Reactor Preparation Charge Charge Ketone, Solvent, Catalyst Start->Charge Ammonia Add Ammonia Charge->Ammonia Hydrogenate Pressurize with H2 and Heat Ammonia->Hydrogenate Monitor Monitor Reaction (IPC) Hydrogenate->Monitor Workup Cool, Vent, and Filter Monitor->Workup Isolate Concentrate and Purify Workup->Isolate Product Final Product Isolate->Product

Caption: A streamlined workflow for the scale-up synthesis.

Critical Process Parameters and Recommended Ranges

ParameterRecommended RangeRationale
Temperature 40 - 60 °CBalances reaction rate with minimizing side reactions. Higher temperatures can lead to increased alcohol formation.
Hydrogen Pressure 5 - 10 barSufficient to drive the reaction to completion in a reasonable timeframe without requiring highly specialized high-pressure equipment.
Ammonia Equivalents 3 - 5A stoichiometric excess of ammonia helps to drive the equilibrium towards imine formation and can suppress the formation of the secondary amine impurity.
Catalyst Loading 1 - 5 mol%An optimized loading ensures a practical reaction time without excessive cost or difficult removal.
Solvent MethanolA good solvent for all reactants and intermediates, and commonly used in catalytic hydrogenations.

Conclusion: A Pathway to Successful Scale-Up

The successful scale-up synthesis of this compound is a critical step in the development of new pharmaceuticals. By choosing a robust synthetic route such as reductive amination via catalytic hydrogenation and by proactively addressing the challenges of heat management, catalyst handling, impurity control, and process safety, researchers can confidently and efficiently produce this key intermediate on a large scale. A thorough understanding of the process chemistry, coupled with careful process development and engineering, will pave the way for a safe, reliable, and economically viable manufacturing process.

References

  • Enamine. (n.d.). Scale-up synthesis of 1-methyladamantane.
  • ResearchGate. (n.d.). Large-Scale Synthesis of the Key Intermediates of Tetrahydropyran Derivatives under Flow Conditions.
  • Royal Society of Chemistry. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews.
  • Enamine. (n.d.). Scale-Up Synthesis of MedChem Relevant Cores.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • ResearchGate. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
  • ACS Publications. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
  • ACS Publications. (2020). Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight.
  • National Institutes of Health. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety.
  • PubMed Central. (n.d.). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir.
  • J-GLOBAL. (n.d.). LARGE-SCALE SYNTHESIS OF THE KEY INTERMEDIATES OF TETRAHYDROPYRAN DERIVATIVES UNDER FLOW CONDITIONS.
  • ResearchGate. (n.d.). A convenient preparation of 3-(1H-imidazol-4-yl)propanol.
  • Enamine. (n.d.). Quick evaluation of catalytic activity of hydrogenation catalysts by UV spectra using imidazo[1,5-a]pyridines as probes.
  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN.
  • Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment.
  • ChemicalBook. (n.d.). 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis.
  • PubMed Central. (n.d.). Low pressure amide hydrogenation enabled by magnetocatalysis.
  • Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • Chemical Engineering Progress. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • YouTube. (n.d.). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success.
  • Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
  • H.E.L Group. (n.d.). Process Safety and Scale-up.
  • PubMed Central. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
  • Thieme. (2025).

Sources

Application Notes & Protocols: Electrophilic Derivatization of 1-(Oxan-4-yl)propan-1-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(oxan-4-yl)propan-1-amine scaffold is a valuable building block in modern medicinal chemistry. The oxane (tetrahydropyran) ring is a prevalent motif in numerous biologically active compounds and approved drugs, often serving as a metabolically stable, hydrophilic replacement for other cyclic systems.[1][2][3] The primary amine handle provides a versatile point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) through reactions with a diverse array of electrophiles. This guide provides an in-depth analysis of the key reactions of this compound with common electrophiles, including acyl chlorides, sulfonyl chlorides, isocyanates, and carbonyl compounds (via reductive amination). We present detailed, field-proven protocols, mechanistic insights, and troubleshooting advice tailored for researchers in drug development and synthetic chemistry.

Introduction: The Strategic Value of the Oxane Moiety

The tetrahydropyran (THP), or oxane, ring system is not merely a passive carrier for the reactive amine group. Its inclusion in a drug candidate offers several strategic advantages:

  • Improved Physicochemical Properties: The oxygen atom acts as a hydrogen bond acceptor, which can enhance aqueous solubility and modulate lipophilicity (LogP), critical parameters for pharmacokinetic profiles.

  • Metabolic Stability: The saturated heterocyclic ring is generally resistant to metabolic degradation compared to more labile aromatic or unsaturated systems.

  • Structural Rigidity and Vectorial Projection: The chair conformation of the oxane ring provides a rigid framework, positioning the aminopropyl side chain in a well-defined spatial orientation. This is crucial for precise interaction with biological targets.

Derivatives of tetrahydropyridine, a related scaffold, have shown a wide range of biological activities, including as anti-inflammatory, anticancer, and CNS-active agents, highlighting the pharmacological potential of this heterocyclic family.[4][5] Our focus, this compound, leverages these benefits while presenting a primary aliphatic amine, a highly reliable nucleophile for building molecular complexity.

G cluster_start Core Scaffold cluster_electrophiles Electrophiles cluster_products Resulting Functional Groups Start This compound E1 Acyl Chloride (R-COCl) Start->E1 Acylation E2 Sulfonyl Chloride (R-SO₂Cl) Start->E2 Sulfonylation E3 Isocyanate (R-NCO) Start->E3 Urea Formation E4 Aldehyde/Ketone (R-CHO / R₂CO) Start->E4 Reductive Amination P1 Amide E1->P1 P2 Sulfonamide E2->P2 P3 Urea E3->P3 P4 Secondary/Tertiary Amine E4->P4

Reaction with Acyl Chlorides: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and widely used reactions in medicinal chemistry. The reaction of this compound with an acyl chloride proceeds through a robust nucleophilic addition-elimination mechanism.

Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride.[6][7] This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group.[6] A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]

// Nodes amine [label="R'-NH₂\n(Nucleophile)"]; acyl_chloride [label="R-COCl\n(Electrophile)"]; tetrahedral [label="Tetrahedral Intermediate"]; product [label="Amide Product"]; hcl [label="HCl"]; base [label="Base (e.g., NEt₃)"]; salt [label="[Base-H]⁺Cl⁻"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0]; invis3 [shape=point, width=0];

// Edges amine -> invis1 [label="+"]; invis1 -> acyl_chloride; acyl_chloride -> tetrahedral [label=" 1. Nucleophilic\n Addition"]; tetrahedral -> invis2 [label=" 2. Elimination "]; invis2 -> product; tetrahedral -> hcl [dir=none, style=invis]; // for layout product -> invis3 [label="+"]; invis3 -> hcl; hcl -> salt [label="+ Base", color="#EA4335"]; base -> salt [color="#EA4335"]; } caption="Figure 2: Mechanism of amide formation."

Protocol: Synthesis of N-(1-(Oxan-4-yl)propan-1-yl)benzamide
Reagents & Materials Amount M.W. Moles Notes
This compound1.00 g143.236.98 mmolStarting Material
Benzoyl Chloride1.08 g (0.9 mL)140.577.68 mmolElectrophile (1.1 eq)
Triethylamine (TEA)1.06 g (1.46 mL)101.1910.5 mmolBase (1.5 eq)
Dichloromethane (DCM)50 mL--Anhydrous Solvent
Saturated NaHCO₃ (aq)25 mL--For workup
Brine25 mL--For workup
Anhydrous MgSO₄~5 g--Drying agent

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g) and anhydrous dichloromethane (30 mL).

  • Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches 0-5 °C.

  • Base Addition: Add triethylamine (1.46 mL) to the stirred solution.

  • Electrophile Addition: Add benzoyl chloride (0.9 mL) dropwise over 5 minutes using a syringe. A white precipitate (triethylammonium chloride) will form.[9]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of saturated NaHCO₃ solution and 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Safety Note: Acyl chlorides are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Reaction with Sulfonyl Chlorides: Sulfonamide Synthesis

The sulfonamide functional group is a key pharmacophore found in a wide range of drugs, including antibiotics and diuretics. Its synthesis from this compound is analogous to amide formation but requires careful control to avoid side reactions.

Mechanism and Rationale

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[10] A key challenge in sulfonamide synthesis is the potential for double sulfonylation of the primary amine, especially if the reaction is not properly controlled. The initially formed sulfonamide is acidic and can be deprotonated by the base, creating a sulfonamide anion that can react with another molecule of sulfonyl chloride.

To mitigate this, the following strategies are employed:

  • Slow Addition: The sulfonyl chloride is added dropwise to maintain a low concentration, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[11]

  • Controlled Temperature: The reaction is typically run at 0 °C to reduce the rate of undesired side reactions.[11]

  • Choice of Base: A non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl byproduct.[11]

Protocol: Synthesis of N-(1-(Oxan-4-yl)propan-1-yl)benzenesulfonamide
Reagents & Materials Amount M.W. Moles Notes
This compound1.00 g143.236.98 mmolStarting Material
Benzenesulfonyl Chloride1.35 g (1.0 mL)176.627.68 mmolElectrophile (1.1 eq)
Pyridine1.10 g (1.12 mL)79.1014.0 mmolBase/Solvent (2.0 eq)
Dichloromethane (DCM)40 mL--Anhydrous Solvent
1 M HCl (aq)25 mL--For workup
Brine25 mL--For workup
Anhydrous Na₂SO₄~5 g--Drying agent

Procedure:

  • Setup: Dissolve this compound (1.00 g) and pyridine (1.12 mL) in anhydrous dichloromethane (40 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the mixture in an ice bath to 0 °C.[11]

  • Electrophile Addition: Add benzenesulfonyl chloride (1.0 mL) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.[11]

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of 1 M HCl (to remove pyridine), 25 mL of water, and 25 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by recrystallization or flash chromatography.

Reaction with Isocyanates: Urea Formation

Urea linkages are common in bioactive molecules, serving as rigid, planar hydrogen bond donors and acceptors. The reaction between an amine and an isocyanate is a highly efficient method for their construction.

Mechanism and Rationale

This reaction is a straightforward nucleophilic addition. The lone pair of the amine nitrogen attacks the central carbonyl carbon of the isocyanate group.[12][13] The reaction is typically very fast and exothermic, and often proceeds to completion at room temperature without the need for a catalyst or base.[14] The high reactivity of the isocyanate functional group makes this a very reliable transformation.[12]

G start Amine (R'-NH₂) + Isocyanate (R-N=C=O) zwitterion Zwitterionic Intermediate start->zwitterion Nucleophilic Attack product Urea Product zwitterion->product Proton Transfer

Protocol: Synthesis of 1-Phenyl-3-(1-(oxan-4-yl)propan-1-yl)urea
Reagents & Materials Amount M.W. Moles Notes
This compound1.00 g143.236.98 mmolStarting Material
Phenyl Isocyanate0.83 g (0.76 mL)119.126.98 mmolElectrophile (1.0 eq)
Tetrahydrofuran (THF)40 mL--Anhydrous Solvent

Procedure:

  • Setup: In a 100 mL flask, dissolve this compound (1.00 g) in anhydrous THF (40 mL).

  • Electrophile Addition: Add phenyl isocyanate (0.76 mL) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 1 hour. In many cases, the product will precipitate from the solution.

  • Isolation: If a precipitate forms, collect the solid product by vacuum filtration, wash with a small amount of cold THF or diethyl ether, and dry in a vacuum oven.

  • Concentration: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid or oil can be purified by recrystallization or chromatography.

Safety Note: Isocyanates are potent respiratory and skin sensitizers.[15] Always handle them in a fume hood and wear appropriate PPE, including impermeable gloves.[15][16] Have a decontamination solution (e.g., 5% sodium carbonate solution) available for spills.[17]

Reaction with Aldehydes & Ketones: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is one of the most effective ways to synthesize secondary and tertiary amines.[18] It avoids the over-alkylation problems often encountered with direct alkylation using alkyl halides.[19]

Mechanism and Rationale

The process involves two key steps occurring in the same pot:

  • Imine/Iminium Ion Formation: The primary amine reacts with the carbonyl compound (aldehyde or ketone) to form a carbinolamine intermediate, which then dehydrates to form an imine. In the presence of a mild acid, the imine is protonated to form an electrophilic iminium ion.[20]

  • Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion to the final amine product.[21]

The choice of reducing agent is critical. It must be mild enough to not reduce the starting aldehyde or ketone but reactive enough to reduce the iminium intermediate.[20] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is moisture-stable and selective.[18]

G

Protocol: Synthesis of N-Benzyl-1-(oxan-4-yl)propan-1-amine
Reagents & Materials Amount M.W. Moles Notes
This compound1.00 g143.236.98 mmolStarting Material
Benzaldehyde0.74 g (0.71 mL)106.126.98 mmolElectrophile (1.0 eq)
Sodium Triacetoxyborohydride1.78 g211.948.38 mmolReducing Agent (1.2 eq)
Dichloroethane (DCE)50 mL--Anhydrous Solvent
Acetic Acid (optional)~0.1 mL--Catalyst
Saturated NaHCO₃ (aq)30 mL--For workup

Procedure:

  • Setup: To a 100 mL flask, add this compound (1.00 g), benzaldehyde (0.71 mL), and anhydrous dichloroethane (50 mL).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A drop of glacial acetic acid can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (1.78 g) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Reaction: Stir at room temperature for 12-18 hours, or until TLC analysis indicates completion.

  • Work-up: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Summary and Conclusion

This compound is a versatile building block whose primary amine group can be readily functionalized through a variety of reliable chemical transformations. The protocols outlined in this guide for acylation, sulfonylation, urea formation, and reductive amination provide robust starting points for the synthesis of diverse compound libraries for drug discovery programs. Careful attention to reaction conditions, stoichiometry, and safety procedures will ensure high yields and purity of the desired derivatives.

References

  • Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Lee, H. Y., & Kim, S. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(7), 231. Retrieved from [Link]

  • Clark, J. (n.d.). acyl chlorides with ammonia or primary amines. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Khan, M. M., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14(4), 2489-2513. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

  • Google Patents. (n.d.). EP0037777B1 - Process for preparation of cycloalcoyl propanol amines useful as medicine.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-CHLOROACETYL ISOCYANATE. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(40), 18458-18462. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. Retrieved from [Link]

  • Save My Exams. (2025). Acylation Mechanism. Retrieved from [Link]

  • Auctores. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Procedures for Minor Spills of Isocyanates. Retrieved from [Link]

  • MDPI. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

  • PubMed Central (PMC). (2021, May 14). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Retrieved from [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

Sources

Application Note: Next-Generation Synthetic Routes for Substituted Alkyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of substituted alkyl amines is a cornerstone of pharmaceutical manufacturing, with nitrogen-bearing scaffolds present in over 80% of small-molecule drugs. Traditional routes—reductive amination using stoichiometric borohydrides or N-alkylation with genotoxic alkyl halides—are increasingly untenable due to poor atom economy (AE) and stringent impurity limits.

This guide details two "Green Gold Standard" methodologies that replace hazardous reagents with catalytic precision: Biocatalytic Transamination (for chiral primary amines) and Manganese-Catalyzed Hydrogen Borrowing (for N-alkylated secondary/tertiary amines). These protocols prioritize atom efficiency, solvent safety, and streamlined purification.

Part 1: The Green Shift – Context & Metrics

Before implementing the protocols below, it is critical to understand the driver for this transition.

MetricClassical Reductive Amination (NaBH₄)Green Route: Hydrogen BorrowingGreen Route: Biocatalysis
Atom Economy Poor (Boron waste is stoichiometric)Excellent (Water is often the only byproduct)High (Depends on donor amine)
Safety High Risk (H₂ generation, toxic reagents)Moderate (Catalytic control)Excellent (Aqueous buffers, ambient temp)
Selectivity Low (Over-alkylation common)High (Chemomimetic control)Perfect (Stereo- & Regioselective)

Part 2: Application Note A – Biocatalytic Transamination

Target: Enantiopure Chiral Primary Amines from Prochiral Ketones.[1]

Technical Overview

Amine Transaminases (ATAs) offer a direct route to chiral amines without the need for heavy metal catalysts or chiral auxiliaries. The reaction follows a Ping-Pong Bi-Bi mechanism dependent on the cofactor Pyridoxal-5'-phosphate (PLP).

Key Challenge: The reaction equilibrium constant (


) is often close to 1, or unfavorable.
Solution:  The protocol below utilizes Isopropyl Amine (IPA)  as the amine donor. The coproduct is acetone, which is volatile and can be removed (or swept) to drive the equilibrium toward the product (Le Chatelier’s principle).
Mechanistic Pathway (Graphviz)

Biocatalysis Enz_PLP Enzyme-PLP (Internal Aldimine) Co_Prod Coproduct (Acetone) Enz_PLP->Co_Prod Enz_PMP Enzyme-PMP (Pyridoxamine) Enz_PLP->Enz_PMP + Donor (IPA) - Acetone Sub_Ketone Substrate (Ketone) Sub_Ketone->Enz_PMP Prod_Amine Product (Chiral Amine) Donor_Amine Donor (Isopropyl Amine) Donor_Amine->Enz_PLP Enz_PMP->Enz_PLP + Substrate - Product Enz_PMP->Prod_Amine

Figure 1: The Ping-Pong Bi-Bi mechanism of Transaminases. The enzyme shuttles between PLP (aldehyde form) and PMP (amine form) states.

Protocol: Asymmetric Synthesis of (S)-1-Phenylethylamine

Scope: Gram-scale synthesis demonstrating equilibrium displacement.

Reagents:

  • Substrate: Acetophenone (10 mmol)

  • Enzyme: ATA-113 (or commercially available Vibrio fluvialis ω-transaminase equivalent)

  • Cofactor: Pyridoxal-5'-phosphate (PLP)

  • Donor: Isopropyl amine (IPA)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

  • Solvent: DMSO (10% v/v) to enhance solubility.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP (1 mM final concentration) to the buffer. Note: PLP is light-sensitive; wrap container in foil.

  • Amine Donor Solution: Dissolve Isopropyl amine (IPA) in the buffer to reach a 1.0 M concentration. Adjust pH back to 7.5 using 6M HCl (IPA is basic; failure to adjust pH will denature the enzyme).

  • Substrate Addition: In a separate vial, dissolve Acetophenone (1.20 g, 10 mmol) in 5 mL DMSO.

  • Reaction Initiation: Add the DMSO/substrate solution dropwise to the buffered enzyme/IPA mixture (Total volume ~50 mL). Add 50 mg of ATA lyophilized powder.

  • Incubation & Equilibrium Shift:

    • Incubate at 30°C with orbital shaking (150 rpm).

    • Critical Step: Leave the reaction vessel slightly open (or use a nitrogen sweep) to allow the coproduct (acetone) to evaporate, driving the reaction forward.

  • Monitoring: Monitor conversion via HPLC (C18 column) every 4 hours.

  • Workup:

    • Acidify reaction to pH 2 with 2M HCl (protonates the amine product, keeping it in the aqueous phase).

    • Extract with Ethyl Acetate (3 x 20 mL) to remove unreacted ketone.

    • Basify the aqueous layer to pH 12 using 10M NaOH.

    • Extract the free amine product into MTBE (3 x 20 mL).

    • Dry over MgSO₄ and concentrate.

Part 3: Application Note B – Manganese-Catalyzed Borrowing Hydrogen

Target: N-Alkylation of Amines using Alcohols (Secondary/Tertiary Amines).

Technical Overview

The "Borrowing Hydrogen" (or Hydrogen Autotransfer) methodology is the epitome of atom economy. Instead of using an alkyl halide (which generates salt waste) or a reducing agent, the catalyst "borrows" hydrogen from an alcohol to form a reactive aldehyde/ketone, facilitates condensation with an amine, and then "returns" the hydrogen to reduce the imine.

Why Manganese? Historically, this required Iridium or Ruthenium. Recent advances (e.g., by the Beller group) utilize Manganese pincer complexes—earth-abundant, cheaper, and less toxic.

Mechanistic Pathway (Graphviz)

BorrowingHydrogen Alcohol Alcohol (R-CH2-OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Dehydrogenation Imine Imine (Intermediate) Aldehyde->Imine + Amine (R-NH2) - H2O Amine_Prod Product (N-Alkylated Amine) Imine->Amine_Prod Hydrogenation Mn_Cat Mn-Catalyst Mn_H Mn-Hydride (H2 stored) Mn_Cat->Mn_H Accepts H2 Mn_H->Mn_Cat Returns H2

Figure 2: The Hydrogen Autotransfer cycle. The metal complex temporarily stores hydrogen equivalents, allowing the alcohol to act as an alkylating agent.

Protocol: Mn-Catalyzed N-Alkylation of Benzylamine with Benzyl Alcohol

Scope: Synthesis of Dibenzylamine (Secondary Amine).

Reagents:

  • Catalyst: Mn-PNP Pincer Complex (e.g., Mn(I)-PNP-iPr carbonyl complex). Commercial availability is increasing; can be synthesized in-house.

  • Substrates: Benzylamine (1.0 mmol), Benzyl Alcohol (1.0 mmol).

  • Base: Potassium tert-butoxide (KOtBu) - Essential for activating the precatalyst.

  • Solvent: Toluene or t-Amyl Alcohol (Green alternative).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: This reaction is sensitive to oxygen. Perform setup in a glovebox or using standard Schlenk techniques under Argon.

  • Catalyst Activation: In a Schlenk tube, charge Mn-PNP catalyst (2 mol%) and KOtBu (5 mol%).

  • Substrate Addition: Add Toluene (3 mL), followed by Benzylamine (107 mg, 1.0 mmol) and Benzyl Alcohol (108 mg, 1.0 mmol).

  • Reaction:

    • Seal the tube tightly.

    • Heat to reflux (approx. 110°C) for 24 hours. Note: High temperature is required to overcome the activation energy of alcohol dehydrogenation.

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a short pad of silica or Celite to remove the metal catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify via column chromatography (Hexane/Ethyl Acetate) if necessary, though high conversion often yields pure product after solvent removal.

Part 4: Comparative Analysis & Decision Matrix

When selecting a route for your specific amine target, use the following matrix:

FeatureBiocatalysis (Transaminase)Borrowing Hydrogen (Mn-Cat)
Primary Utility Chirality (Enantiopure primary amines)Connectivity (N-alkylation, Sec/Tert amines)
Substrate Tolerance Limited by enzyme pocket size (requires screening)Broad functional group tolerance
E-Factor (Waste) Moderate (Buffer/Water volume)Very Low (Solvent + Water byproduct)
Scalability High (Flow chemistry compatible)High (Standard batch reactors)
Cost Driver Enzyme cost (mitigated by reuse/immobilization)Catalyst ligand cost

References

  • Green Chemistry Metrics & Analysis

    • Green synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 Green Metrics Toolkit. (2025).[3] Green Chemistry (RSC). Link

  • Biocatalysis Protocols

    • Continuous flow-mode synthesis of (chiral) amines with transaminase. Reaction Chemistry & Engineering. Link

    • Amine Transaminases in Biocatalytic Amine Synthesis.[4][5][6] (2016).[4] Diva-portal. Link

  • Manganese Catalysis (Borrowing Hydrogen)

    • Manganese-Catalyzed and Base-Switchable Synthesis of Amines or Imines via Borrowing Hydrogen.[7][8] (2018).[7] ACS Catalysis. Link

    • Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen.[9] (2024).[9][10] Beilstein J. Org.[9] Chem. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Oxan-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Overview

Target Molecule: 1-(Oxan-4-yl)propan-1-amine IUPAC Name: 1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine Structure: A primary amine attached to a propyl chain, which is substituted at the 1-position by a tetrahydropyran (oxan-4-yl) ring. Key Challenge: The synthesis of primary amines from ketones via reductive amination is prone to dimerization (secondary amine formation) and direct reduction (alcohol formation). The steric bulk of the tetrahydropyran ring adjacent to the carbonyl center in the precursor ketone (1-(tetrahydro-2H-pyran-4-yl)propan-1-one) exacerbates these selectivity issues.

This guide details the "Gold Standard" protocols to suppress these side reactions and provides a decision tree for troubleshooting.

Reaction Pathway & Side Reactions (Visualized)

The following diagram maps the desired pathway against the two most common failure modes: Dimerization and Direct Reduction.

ReactionPathway Ketone Starting Ketone 1-(Oxan-4-yl)propan-1-one Imine Intermediate Imine Ketone->Imine + NH3 / Ti(OiPr)4 (Dehydration) Alcohol SIDE PRODUCT A 1-(Oxan-4-yl)propan-1-ol (Direct Reduction) Ketone->Alcohol Direct Reduction (Fast reducing agent) Target TARGET PRODUCT This compound Imine->Target + Reductant (NaBH4) Dimer SIDE PRODUCT B Secondary Amine Dimer (Over-alkylation) Target->Dimer + Ketone + Reductant (Competes with NH3)

Figure 1: Reaction network showing the competition between the desired primary amine pathway and the alcohol/dimer side reactions.

Troubleshooting Guide (Q&A Format)

Issue 1: "I am seeing a large M+142 impurity (Secondary Amine) by LCMS."

Diagnosis: You are experiencing Dimerization (Over-alkylation) . This occurs when the newly formed primary amine product is more nucleophilic than the ammonia source. It reacts with the remaining ketone to form a secondary imine, which is then reduced.

Root Causes:

  • Low Ammonia Equivalents: If NH3 is not in vast excess, the product amine competes for the ketone.

  • Slow Imine Formation: If the ketone is hindered (like our oxanyl ketone), the initial imine forms slowly. Meanwhile, any formed product has time to react with the ketone.

  • Wrong Reducing Agent: Using a fast reducing agent (like NaBH4) before the imine is fully formed.

Corrective Actions:

  • Switch to the Ti(OiPr)4 Protocol (See Protocol A): Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving the equilibrium toward the primary imine before the reducing agent is added [1].

  • Increase NH3 Load: Use 7–10 equivalents of ammonia (or NH4OAc).

  • Stepwise Addition: Do not add the reducing agent immediately. Stir the ketone and amine source for 4–12 hours first to maximize imine formation.

Issue 2: "My main product is the alcohol (1-(Oxan-4-yl)propan-1-ol)."

Diagnosis: Direct Reduction of the ketone. The reducing agent attacked the ketone carbonyl before it could convert to the imine.

Root Causes:

  • Moisture: Water hydrolyzes the imine back to the ketone, which is then reduced.

  • pH Mismatch: If using NaBH3CN, the pH must be ~6–7. If too acidic (< pH 5), the imine hydrolyzes. If too basic, imine formation is slow.

  • Steric Hindrance: The tetrahydropyran ring hinders nucleophilic attack by ammonia, leaving the ketone exposed to the small hydride reducing agent.

Corrective Actions:

  • Use Anhydrous Conditions: Ensure solvents (MeOH/EtOH) are dry.

  • Pre-formation is Critical: Allow the imine to form for 12+ hours if using standard NaBH3CN methods.

  • Selectivity: Use NaBH3CN (Sodium Cyanoborohydride) instead of NaBH4 if not using the Titanium method. NaBH3CN is much less reactive toward ketones at neutral pH [2].

Issue 3: "The reaction is stuck/low conversion."

Diagnosis: Steric Deactivation. The oxan-4-yl group is a secondary alkyl substituent. Combined with the ethyl group of the propanone chain, the carbonyl is relatively hindered.

Corrective Actions:

  • Heat the Imine Step: If using the Ti(OiPr)4 method, you can gently warm the imine formation step (40–50 °C) before cooling to add the reducing agent.

  • Alternative Route (Oxime): If reductive amination persists in low yield, switch to the Oxime Route (Protocol B) . Oxime formation is generally more thermodynamically favorable and the reduction is high-yielding.

Recommended Experimental Protocols

Protocol A: The "Expert" Method (Ti(OiPr)4 mediated)

Best for preventing dimer and alcohol formation in hindered ketones. Based on methodology by Miriyala et al. [1] and Mattson et al. [3].

Reagents:

  • 1-(Tetrahydro-2H-pyran-4-yl)propan-1-one (1.0 equiv)

  • Ammonia (7M in MeOH or 2M in EtOH) (5.0 – 7.0 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

Step-by-Step:

  • Imine Formation: In a dry flask under N2, dissolve the ketone in the ammonia solution.

  • Add Catalyst: Add Ti(OiPr)4 dropwise. The solution may turn slightly yellow/hazy.

  • Stir: Stir at room temperature for 6–12 hours. (Monitor by TLC/LCMS: Look for disappearance of ketone. Note: Imine is unstable on LCMS, usually hydrolyzes back to ketone, so disappearance of ketone peak in IR or NMR is better if available, otherwise assume equilibrium reached after 12h).

  • Reduction: Cool the mixture to 0 °C. Carefully add NaBH4 in portions. (Caution: Gas evolution).

  • Quench (Critical): After 2 hours, quench by adding 2M aqueous Ammonium Hydroxide . This precipitates the Titanium salts as a white solid (TiO2).

  • Workup: Dilute with EtOAc. Filter the mixture through a Celite pad to remove the Titanium salts (this step is essential to avoid emulsions). Wash the filtrate with brine, dry over Na2SO4, and concentrate.

  • Purification: Acid-base extraction is usually sufficient. Dissolve residue in EtOAc, extract with 1M HCl (Amine goes to water). Wash organic layer (removes alcohol/neutral impurities). Basify aqueous layer to pH >12 with NaOH. Extract back into EtOAc.

Protocol B: The "Backup" Method (Oxime Reduction)

Use this if Protocol A fails due to extreme sterics.

Step-by-Step:

  • Oxime Formation: Reflux the ketone with Hydroxylamine Hydrochloride (1.5 equiv) and Sodium Acetate (1.5 equiv) in Ethanol for 3 hours.

  • Workup: Remove solvent, partition between water/EtOAc. Isolate the Oxime.

  • Reduction: Dissolve Oxime in MeOH/NH3. Hydrogenate using Raney Nickel or Pd/C (10% loading) at 50 psi H2. Alternatively, reduce with LAH in THF (requires strict anhydrous conditions).

Comparison of Reducing Agents

ReagentSelectivity (Imine vs Ketone)Risk of DimerComments
NaBH4 LowHighToo fast for direct mixing. Only use after Ti(OiPr)4 imine formation.
NaBH3CN HighLowThe classic reagent. Requires pH 6-7. Toxic (cyanide). Slow reaction.
NaBH(OAc)3 ModerateHighExcellent for secondary amines, but often leads to over-alkylation when making primary amines [4].
H2 / Pd/C HighLowGood for large scale, but requires high pressure equipment.

Decision Tree for Troubleshooting

TroubleshootingTree Start Start: Analyze Crude LCMS CheckImpurity Identify Major Impurity Start->CheckImpurity ImpurityDimer Major Impurity: Dimer (M + Product Mass) CheckImpurity->ImpurityDimer Peak @ ~2x Mass ImpurityAlcohol Major Impurity: Alcohol (M + 1) CheckImpurity->ImpurityAlcohol Peak @ Product + 1 LowConv Low Conversion / SM Remaining CheckImpurity->LowConv Ketone Peak Dominant ActionDimer Action: 1. Increase NH3 to 10 eq 2. Use Ti(OiPr)4 protocol ImpurityDimer->ActionDimer ActionAlcohol Action: 1. Pre-stir amine + ketone >12h 2. Ensure anhydrous solvents ImpurityAlcohol->ActionAlcohol ActionSteric Action: Switch to Oxime Route (Hydroxylamine -> Reduction) LowConv->ActionSteric

Figure 2: Decision tree for selecting the correct optimization strategy based on crude analysis.

References

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[1][2] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary amines using titanium(IV) isopropoxide and sodium borohydride.[1][2] Tetrahedron, 60(7), 1463-1471.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3][4] The Journal of Organic Chemistry, 55(8), 2552-2554.[3]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Overcoming challenges in the reductive amination of hindered ketones

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Topic: Overcoming Steric Hindrance in C-N Bond Formation

The Challenge: "The Steric Wall"

Welcome to the technical support center. If you are reading this, you are likely facing a stalled reaction where a bulky ketone (e.g., adamantone, ortho-substituted acetophenone, or a terpene derivative) refuses to condense with an amine.

The Root Cause: Reductive amination relies on the formation of an imine (or iminium) intermediate.[1][2][3] In hindered systems, the nucleophilic attack of the amine on the carbonyl carbon is physically blocked. Furthermore, the resulting hemiaminal intermediate often struggles to dehydrate into the imine due to the high energy cost of forcing bulky groups into a planar C=N conformation.

Standard conditions (MeOH, NaBH


CN, pH 5) often fail here because the equilibrium heavily favors the starting materials. To win, we must force the equilibrium using Lewis Acid Activation  and Water Scavenging .

The Solution: Titanium(IV) Isopropoxide Protocol[1][2][4][5][6][7]

For hindered substrates, the "Mattson Protocol" using Titanium(IV) isopropoxide [Ti(O


Pr)

] is the industry gold standard.
Why it works (The Mechanism)

Ti(O


Pr)

serves a dual function:
  • Lewis Acid: It coordinates to the carbonyl oxygen, increasing electrophilicity and facilitating amine attack.

  • Water Scavenger: It reacts with the water byproduct of imine formation to form TiO

    
    , effectively driving the equilibrium to the right (Le Chatelier’s principle).
    
Visualization: The Titanium Scavenging Cycle

The following diagram illustrates the mechanistic pathway and where the reaction typically stalls without Titanium.

Titanium_Mechanism Start Hindered Ketone + Amine Complex Ti-Complexed Hemiaminal Start->Complex Ti(OiPr)4 Coordination Imine Activated Imine (Titanium bound) Complex->Imine Dehydration Water H2O Complex->Water Release Product Hindered Amine Imine->Product Reduction (NaBH4/NaBH3CN) TiO2 TiO2 (Solid) Thermodynamic Sink Water->TiO2 Ti(OiPr)4 + H2O

Caption: Figure 1. Ti(OiPr)4 acts as a thermodynamic sink, trapping water as TiO2 to force imine formation in sterically congested systems.

Troubleshooting Matrix (Q&A)

This section addresses specific failure modes reported by users.

Issue 1: "I see mostly alcohol byproduct (reduced ketone) and very little amine."

Diagnosis: Direct reduction of the ketone.[1][3][4] This occurs when the reductant is added before the imine has fully formed. Because hindered ketones form imines slowly, the reductant (especially NaBH


) preferentially attacks the unreacted ketone.

Corrective Action:

  • Switch to Stepwise Protocol: Do not use "One-Pot" methods. Stir the Ketone + Amine + Ti(O

    
    Pr)
    
    
    
    neat (or in minimal THF) for 6–12 hours first.
  • Verify Imine Formation: Take a small aliquot for IR spectroscopy. Look for the disappearance of the C=O stretch (~1700 cm

    
    ) and appearance of the C=N stretch (~1640 cm
    
    
    
    ). Only add the reductant after the C=O peak is gone.
  • Use a Weaker Reductant: If using NaBH

    
    , switch to NaBH
    
    
    
    CN or NaBH(OAc)
    
    
    . These are less likely to reduce the ketone at neutral pH.
Issue 2: "My reaction is stuck. I see starting material even after 24 hours."

Diagnosis: Steric bulk is preventing the initial nucleophilic attack. The activation energy is too high for room temperature conditions.

Corrective Action:

  • Microwave Acceleration: Heat provides the energy to overcome the steric barrier. (See Protocol B below).

  • Solvent Free (Neat): Run the reaction without solvent. High concentration maximizes collision frequency. Ti(O

    
    Pr)
    
    
    
    is a liquid and can act as the solvent.
Issue 3: "The reaction mixture turned into a thick gel/solid and I can't stir it."

Diagnosis: TiO


 precipitation.
As the reaction proceeds, Ti(O

Pr)

converts to solid titanium oxides. This confirms the reaction is working (water is being removed), but it hinders mass transfer.

Corrective Action:

  • Dilution: Once the "gel" phase is reached (implying imine formation is complete), dilute with the solvent (MeOH/EtOH) before adding the reductant.

  • Mechanical Stirring: For scales >5g, magnetic stir bars will fail. Use an overhead stirrer.

Validated Experimental Protocols

Protocol A: The Standard "Titanium-Mattson" Method

Best for: Moderately hindered ketones (e.g., cyclohexanones, acetophenones).

  • Imine Formation (The Critical Step):

    • In a dry flask under N

      
      , combine the Ketone  (1.0 equiv) and Amine  (1.2 equiv).
      
    • Add Ti(O

      
      Pr)
      
      
      
      (1.25 – 1.5 equiv) neat.
    • Note: If the mixture is too viscous, add minimal anhydrous THF (0.5 M concentration).

    • Stir at ambient temperature for 6–18 hours.

    • Checkpoint: Monitor by IR for disappearance of C=O.

  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol (or Methanol).

    • Add NaBH

      
      CN  (1.5 equiv) or NaBH
      
      
      
      (1.5 equiv) cautiously.
    • Stir for 4–6 hours.

  • Workup (Crucial for Ti Removal):

    • Quench with water (reaction turns white/cloudy).

    • Add 1N NaOH or NH

      
      OH to precipitate titanium salts as a filterable solid.
      
    • Filter through Celite. Wash the pad with EtOAc.

    • Extract the filtrate, dry over Na

      
      SO
      
      
      
      , and concentrate.
Protocol B: Microwave-Assisted "Hard" Reductive Amination

Best for: Extremely hindered systems (e.g., Adamantone, Camphor derivatives).

  • Combine Ketone (1.0 equiv), Amine (1.5 equiv), and Ti(O

    
    Pr)
    
    
    
    (2.0 equiv) in a microwave vial.
  • Heat at 100°C – 120°C for 30–60 minutes in a dedicated microwave reactor.

  • Cool to room temperature.

  • Dilute with MeOH and add NaBH

    
      (2.0 equiv).
    
  • Warning: Evolution of H

    
     gas will be vigorous.
    

Comparative Data: Reductant Selection

ReagentReactivitySelectivity (Imine vs Ketone)ToxicityBest Use Case
NaBH(OAc)

MildExcellentLowAldehydes & simple ketones. Often fails for bulky ketones.
NaBH

CN
ModerateHigh (pH dependent)High (Cyanide)The standard for hindered ketones with Ti(IV).
NaBH

StrongLow (unless stepwise)LowStepwise protocols only (add after imine forms).
Borane-Pyridine ModerateHighModerateAlternative if Cyanide must be avoided.

Decision Logic: Troubleshooting Flowchart

Use this logic tree to determine your next experimental step.

Troubleshooting_Tree Start Reaction Outcome? Alcohol Alcohol Impurity Found Start->Alcohol Ketone Reduced SM Starting Material Left Start->SM No Reaction Success Target Amine Start->Success Yield > 80% Sol_Alcohol Solution: Use Stepwise Method. Wait for IR confirmation of Imine. Alcohol->Sol_Alcohol Sol_SM Solution: Increase Temp (Microwave) or use Neat Ti(OiPr)4 SM->Sol_SM

Caption: Figure 2. Decision matrix for optimizing reaction conditions based on crude LCMS/NMR data.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, 55.8 (1990): 2552-2554. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61.11 (1996): 3849-3862. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[2][5] Journal of the Chemical Society, Perkin Transactions 1, (1994): 1-2. Link

  • Barney, et al. "Microwave-Assisted Reductive Amination." Tetrahedron Letters, 52 (2011). Link

Sources

Column chromatography of polar amines: tailing and streaking issues

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AMINE-TAIL-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Silanol Trap"

Welcome to the technical support center. If you are here, you are likely staring at a chromatogram (or TLC plate) where your amine product has smeared from the baseline to the solvent front, or eluted as a broad, asymmetrical peak.[1]

The Root Cause: This is not a separation failure; it is a chemistry conflict. Standard flash silica gel (


) is acidic. The surface is covered in silanol groups (

) with a

typically between 5.0 and 7.0.
  • The Conflict: Your polar amine (basic) reacts with the silanol (acidic) via hydrogen bonding and, more critically, ionic interactions.[1]

  • The Result: The amine acts as a "temporary stationary phase," sticking to the silica rather than partitioning into the mobile phase. This causes tailing (retention of the back half of the peak) and streaking (irreversible adsorption).

Module 1: Diagnostic Workflow

Before altering your chemistry, confirm the issue is chemical interaction, not physical overloading.[1]

Symptom Analysis
SymptomVisual IndicatorDiagnosis
Tailing Peak rises sharply but falls slowly (shark-fin shape).

.
Chemical Interaction: Silanol activity is too high.
Fronting Peak rises slowly but falls sharply.Solubility/Channeling: Sample solvent is too strong or column is overloaded.
Streaking Continuous smear from baseline to solvent front on TLC.Ionic Locking: Amine has formed a salt with the silica.
Decision Logic

Use this workflow to determine your next step.

Troubleshooting Start Issue: Poor Peak Shape CheckLoad Check Loading Mass (<1% of Silica Mass?) Start->CheckLoad Overload Diagnosis: Column Overload Action: Increase Column Size CheckLoad->Overload No (Too much sample) ChemIssue Diagnosis: Silanol Interaction CheckLoad->ChemIssue Yes (Load is fine) MobileMod Strategy A: Mobile Phase Modifier (Add TEA or NH4OH) ChemIssue->MobileMod First Attempt StationaryMod Strategy B: Stationary Phase Switch (Alumina or Amine-Silica) MobileMod->StationaryMod If Tailing Persists

Figure 1: Diagnostic decision tree for amine chromatography issues.

Module 2: The Mobile Phase Strategy (The "Gold Standard")

The most common fix is the "Sacrificial Base" method. By adding a volatile base to your mobile phase, you saturate the acidic silanol sites, effectively "capping" them so your product can pass through without sticking.[1]

Protocol A: Triethylamine (TEA) Deactivation

Best for: Less polar amines, standard organic solvents.[1]

  • The Modifier: Triethylamine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Concentration: 1% to 3% (v/v) in your mobile phase.

  • The Critical Step (Pre-Conditioning):

    • Do NOT just add TEA to your sample.

    • Flush the column with 2-3 Column Volumes (CV) of the mobile phase containing TEA before loading your sample.

    • Why? If you don't pre-condition, the dry silica will strip the TEA out of the solvent front, leaving the bottom of the column active and acidic. Your product will streak until the TEA catches up [1].

  • Elution: Run your gradient maintaining the 1% TEA concentration throughout.

Protocol B: The "Magic" Mixture (DCM/MeOH/NH4OH)

Best for: Highly polar, stubborn amines or alkaloids.[1]

Standard DCM/MeOH gradients often dissolve silica if MeOH > 10%.[3][4] To increase polarity without dissolving the column, use Ammonium Hydroxide (


).

The Recipe (Start at 90:10:1):

  • Dichloromethane (DCM): 90 parts[1][5][6]

  • Methanol (MeOH): 10 parts[1]

  • Ammonium Hydroxide (conc. aq.): 1 part

Note: Aqueous ammonia is not miscible with pure DCM. You must mix the Ammonia into the Methanol first, then add that mixture to the DCM to ensure a single phase [2].[5]

Quantitative Comparison of Modifiers:

Modifier Pros Cons Removal Method
Triethylamine (TEA) Miscible with Hex/EtOAc; Excellent silanol blocker.[4] High boiling point (89°C); Can interfere with NMR. Co-evaporation with Toluene or acid wash.[7]

| Ammonium Hydroxide | Very volatile; No NMR residue. | Immiscible with non-polar solvents; Requires MeOH. | Evaporates naturally on rotovap. |

Module 3: The Stationary Phase Strategy

If modifiers fail, or if your compound is acid-sensitive, you must abandon standard silica.[1]

Option 1: Basic Alumina ( )

Alumina is amphoteric but commercially available in a "Basic" form (pH ~9-10).

  • Mechanism: The surface is basic, repelling the amine rather than attracting it.

  • Protocol: Use exactly as you would silica. No TEA required.

  • Warning: Alumina is more active (adsorbent) than silica. You may need a more polar solvent system to elute your compound compared to TLC on silica [3].

Option 2: Amine-Functionalized Silica

This is silica bonded with propyl-amine groups.

  • Mechanism: The surface is permanently "capped" with amine functionality. It acts as a "shield" against silanols.

  • Benefit: Allows the use of standard solvents (Hexane/EtOAc) without modifiers.

  • Cost: Significantly more expensive than standard silica. Reserve for high-value intermediates [4].

Module 4: Sample Preparation & Loading

The "Salt" Trap: A common error is loading an amine salt (e.g., Hydrochloride salt,


) onto a silica column.[1]
  • The Issue: Salts are extremely polar and will streak or stick permanently to the baseline.

  • The Fix (Free-Basing):

    • Dissolve the salt in DCM.[8]

    • Wash with saturated aqueous

      
       or 
      
      
      
      .
    • Dry the organic layer (

      
      ) and concentrate.
      
    • Load the resulting free base oil onto the column.

Frequently Asked Questions (FAQ)

Q: I used TEA, and now I see it in my NMR. How do I get rid of it? A: TEA boils at 89°C, making it hard to remove by simple rotovap.[1]

  • Method 1 (Azeotrope): Add Toluene to your fractions and rotovap. Repeat 3x. Toluene forms an azeotrope that helps carry the TEA over.

  • Method 2 (Vacuum): High-vacuum drying (manifold) overnight is usually required to remove the last trace.

Q: Can I use Acetone instead of Methanol? A: Yes, but Acetone absorbs UV at 254nm, which will blind your flash chromatography detector.[1] If you are collecting by ELSD or simple fraction counting, Acetone is a safer alternative to MeOH for preventing silica dissolution.[1]

Q: My compound is stuck at the baseline even with 10% MeOH. What now? A: Do not go above 20% MeOH on silica; it will dissolve the silica gel, contaminating your product. Switch to Reverse Phase (C18) chromatography. C18 silica is capped and non-polar. Run an Acetonitrile/Water gradient with 0.1% Formic Acid or Ammonium Bicarbonate.

References

  • Biotage. (2023). How to purify organic amine compounds using flash column chromatography. Retrieved from

  • ScienceMadness. (2019). DCM / Methanol / Ammonium Hydroxide Ratios.[6] Retrieved from

  • Teledyne ISCO. Introduction to Functionalized Silica Gel and Alumina Columns. Retrieved from

  • University of Rochester. Tips for Flash Column Chromatography: Deactivating Silica. Retrieved from [1]

Sources

Technical Support Center: 1-(Oxan-4-yl)propan-1-amine Work-Up & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Profile

Before initiating any work-up, you must understand the physicochemical "personality" of your target molecule. 1-(Oxan-4-yl)propan-1-amine (also known as 4-(3-aminopropyl)tetrahydropyran) presents a dual challenge: it possesses a basic primary amine and a polar, oxygenated heterocycle.

PropertyValue (Approx.)Implication for Work-Up
pKa (Conj. Acid) ~10.5CRITICAL: To extract into the organic phase, the aqueous pH must be >12.5 (2 units above pKa). At pH 10, ~50% of your product remains in water.
LogP ~1.2 - 1.5Moderately lipophilic, but the ether oxygen increases water solubility compared to pure alkyl amines.
Boiling Point ~220°C (760 mmHg)High enough to rotavap safely, but do not use high vacuum (<5 mbar) at high temps (>50°C) for prolonged periods.
Stability Air-SensitivePrimary amines absorb atmospheric CO₂ to form carbamates. Store under Argon/Nitrogen.

Module 1: The "pH Swing" Extraction Protocol

User Question: "I reacted a THP-alkyl halide with ammonia, but after extraction with DCM, my yield is less than 30%. Where is my product?"

Diagnosis: The most common cause of yield loss for this substrate is insufficient basification. Due to the high pKa (~10.5), standard bicarbonate washes (pH 8-9) leave the majority of the amine protonated and trapped in the aqueous layer.

The Protocol: Double-Swing Extraction

This method purifies the amine by leveraging its solubility changes across the pH scale.

  • Acidic Wash (Impurity Removal):

    • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Extract with 1M HCl (3x).

    • Chemistry: The amine becomes the ammonium salt (

      
      ) and moves to the aqueous  layer. Non-basic impurities (unreacted alkyl halides, neutrals) stay in the EtOAc.
      
    • Discard the organic layer.

  • Basification (The Critical Step):

    • Cool the aqueous acidic layer to 0°C (ice bath).

    • Slowly add 4M NaOH or 50% KOH dropwise with stirring.

    • Target pH: >13 . Use a pH strip; it should turn dark blue/purple instantly.

    • Note: The solution may become cloudy as the free amine oils out.[1]

  • Extraction (Recovery):

    • Extract the basic aqueous layer with DCM (Dichloromethane) or MTBE (3x).

    • Pro-Tip: If the interface is raggy, add a small amount of Isopropanol (IPA) to the organic phase (approx. 5% v/v).

    • Dry combined organics over anhydrous

      
      .
      
Workflow Visualization

pH_Swing_Protocol Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve Acidify Extract with 1M HCl (pH < 2) Dissolve->Acidify Separation1 Phase Separation Acidify->Separation1 OrgLayer1 Organic Layer (Neutrals/Impurities) Separation1->OrgLayer1 AqLayer1 Aqueous Layer (Product as R-NH3+) Separation1->AqLayer1 Discard DISCARD OrgLayer1->Discard Basify Basify with NaOH to pH > 13 (Cool to 0°C) AqLayer1->Basify Extract Extract with DCM (3x) Basify->Extract Separation2 Phase Separation Extract->Separation2 AqLayer2 Aqueous Layer (Waste) Separation2->AqLayer2 OrgLayer2 Organic Layer (Product as Free Base) Separation2->OrgLayer2 AqLayer2->Discard Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry

Figure 1: The "pH Swing" purification logic. By toggling pH, you selectively isolate the amine from neutral impurities.

Module 2: Troubleshooting Emulsions

User Question: "I'm using DCM for extraction, but I have a thick, raggy layer between phases that won't settle. How do I break it?"

Diagnosis: Amines with ether tails act as surfactants. When you mix them with water and DCM (which has high surface tension), you create stable emulsions.

The "Emulsion Breaker" Toolkit:

MethodMechanismProcedure
1. The "Salting Out" Increases ionic strength of aqueous phase, forcing organics out.Add saturated Brine (NaCl) to the aqueous layer. Shake gently.
2. The "Celite Filtration" Physical disruption of stabilized droplets.Filter the entire biphasic mixture through a pad of Celite 545. The emulsion often breaks immediately in the receiving flask.
3. The "Specific Gravity" Shift DCM (

) is close to heavy brine.
Add Ethyl Acetate or MTBE to the organic layer to lower its density, increasing the density difference (

) between layers.

Decision Tree for Emulsions:

Emulsion_Fix Problem Stable Emulsion Detected Step1 Add Saturated Brine Problem->Step1 Check1 Separated? Step1->Check1 Step2 Filter through Celite Check1->Step2 No Success Proceed to Drying Check1->Success Yes Check2 Separated? Step2->Check2 Step3 Add Methanol (5%) or Switch Solvent Check2->Step3 No Check2->Success Yes

Figure 2: Step-by-step troubleshooting for breaking stubborn amine emulsions.

Module 3: Salt Formation (Storage & Stability)

User Question: "My product is an oil and it seems to turn yellow over a few days. How can I store it long-term?"

Diagnosis: Free amines oxidize easily. The best way to store this compound is as a crystalline salt (Hydrochloride or Oxalate).

Protocol: Formation of the HCl Salt
  • Dissolution: Dissolve the free amine oil in a minimal amount of dry Diethyl Ether or Ethanol .

  • Acidification:

    • Option A (Anhydrous): Add 2M HCl in Diethyl Ether dropwise.

    • Option B (Aqueous): Add conc. HCl (37%) dropwise (less preferred for hygroscopic salts).

  • Precipitation: A white solid should precipitate immediately.

  • Isolation:

    • Cool to 0°C for 30 minutes.

    • Filter the solid under vacuum / inert atmosphere.

    • Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    

Why this works: The ammonium salt (


) is not susceptible to oxidation and is generally a stable, non-hygroscopic solid.

Module 4: Common Pitfalls (FAQ)

Q: Can I use Chloroform instead of DCM? A: Yes, and it is often better. Chloroform is slightly more polar and acidic than DCM, which can help solubilize the amine and prevent emulsions. However, ensure it is stabilized with amylene, not ethanol, if you are doing sensitive coupling reactions later.

Q: I see a "carbamate" peak in my NMR (


 adduct). How do I remove it? 
A:  This happens when the amine absorbs 

from the air.
  • Fix: Wash your organic layer with 1M NaOH during the work-up. The base will convert the carbamate back to the free amine and carbonate.

Q: My product smells like "rotten fish" even after drying. A: This is characteristic of volatile amines. It indicates you have the free base. If the smell is overpowering, you may be losing product to volatility. Consider forming the salt immediately.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction of amines).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic basis for amine basicity and pKa).
  • BenchChem. (n.d.). 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine Properties. Retrieved from (Used for pKa extrapolation of THP-amine analogues).

  • Sigma-Aldrich. (n.d.). Tetrahydro-2H-pyran-4-amine Product Sheet. Retrieved from (Physical properties of the core heterocycle).

  • ResearchGate. (2014). Breaking emulsions in liquid-liquid extraction. Retrieved from (Source for Celite filtration technique).

Sources

Technical Support Center: Strategies to Improve the Stereoselectivity of Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Stereoselective Amine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to chiral amines. Chiral amines are critical structural motifs in a vast array of pharmaceuticals and biologically active compounds, making their stereocontrolled synthesis a paramount challenge in modern organic chemistry.[1] This guide provides in-depth, field-proven insights into overcoming common experimental hurdles and enhancing the stereoselectivity of your reactions.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to resolving specific problems you may encounter during the synthesis of chiral amines. Each issue is presented in a question-and-answer format, followed by a detailed explanation of the underlying principles and a step-by-step protocol for remediation.

Issue 1: Low Enantiomeric or Diastereomeric Excess

Question: My reaction is producing the desired amine, but the enantiomeric (or diastereomeric) excess is consistently low. What are the most likely causes and how can I improve the stereoselectivity?

Answer: Low stereoselectivity is a common challenge that can often be traced back to several key reaction parameters. The catalyst system, reaction temperature, solvent, and even the presence of trace amounts of water can significantly impact the stereochemical outcome. A systematic optimization of these factors is crucial for achieving high stereoselectivity.

Causality and Strategic Solutions:

  • Catalyst and Ligand Choice: The heart of asymmetric catalysis lies in the interaction between the substrate and the chiral catalyst. An inadequate match between the catalyst's chiral environment and the substrate will inevitably lead to poor stereochemical induction. The electronic and steric properties of both the metal precursor and the chiral ligand play a pivotal role. For instance, in transition metal-catalyzed reductive aminations, iridium, ruthenium, and nickel complexes are commonly employed, with the choice of chiral phosphine or diamine ligands being critical for high stereoinduction.[2]

  • Reaction Temperature: The energy difference between the diastereomeric transition states leading to the different stereoisomers is often small. Lowering the reaction temperature can amplify this small energy difference, thereby favoring the formation of one stereoisomer over the other. It is a common observation that enantioselectivity improves at reduced temperatures.[3] However, this often comes at the cost of a slower reaction rate, so a balance must be struck.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. A change in solvent polarity or coordinating ability can dramatically alter the stereochemical outcome. For example, in some iridium-catalyzed asymmetric hydrogenations, trifluoroethanol (TFE) has been shown to be a superior solvent for achieving high conversion and enantioselectivity.[1]

  • Water Scavenging: In reactions that proceed via an imine intermediate, such as reductive amination, the presence of water can lead to the hydrolysis of the imine back to the starting carbonyl and amine. This can diminish the concentration of the key intermediate and potentially lead to non-selective background reactions. The addition of molecular sieves is a common and effective strategy to remove water from the reaction mixture, which can significantly improve the enantiomeric ratio.[4]

Troubleshooting Workflow for Low Stereoselectivity:

G start Low Stereoselectivity Observed catalyst Screen Chiral Ligands and Metal Precursors start->catalyst temp Optimize Reaction Temperature (e.g., decrease in 10°C increments) catalyst->temp If selectivity improves fail Re-evaluate Synthetic Strategy catalyst->fail No improvement solvent Screen a Range of Solvents (e.g., Toluene, o-Xylene, TFE, DCM) temp->solvent If selectivity improves temp->fail No improvement additives Incorporate Additives (e.g., Molecular Sieves, Co-catalysts) solvent->additives If selectivity improves solvent->fail No improvement success High Stereoselectivity Achieved additives->success additives->fail No improvement

Caption: A decision-making workflow for troubleshooting low stereoselectivity in amine synthesis.

Experimental Protocol: Systematic Optimization of Reaction Parameters

  • Catalyst/Ligand Screening:

    • Set up a parallel screen of several chiral ligands with your chosen metal precursor. For example, for an iridium-catalyzed reaction, you might screen a family of phosphine ligands with varying steric and electronic properties.

    • If applicable, also screen different metal precursors (e.g., [Ir(COD)Cl]₂ vs. [Ir(COD)OMe]₂).

    • Run small-scale reactions and analyze the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.

  • Temperature Optimization:

    • Using the best catalyst system from the initial screen, run the reaction at a range of temperatures (e.g., 80°C, 60°C, 40°C, room temperature).

    • Monitor both the reaction conversion and the stereoselectivity at each temperature. A decrease in temperature from 100°C to 80°C has been shown to improve enantioselectivity from 86% ee to 90% ee in certain cases.[3]

  • Solvent Screening:

    • Evaluate a panel of solvents with varying polarities and coordinating abilities (e.g., toluene, o-xylene, THF, CH₂Cl₂, TFE).

    • Ensure the chosen solvents are anhydrous. The use of toluene has been demonstrated to improve both yield and enantioselectivity in specific iridium-catalyzed aminations.[3]

  • Evaluation of Additives:

    • For reactions sensitive to water, add activated molecular sieves (e.g., 3Å or 5Å) to the reaction mixture. The use of 5Å molecular sieves has been shown to considerably improve the enantiomeric ratio in certain reductive aminations.[4]

    • Consider the addition of a co-catalyst. For instance, Lewis acids or Brønsted acids can sometimes enhance both the rate and selectivity of the reaction.[3]

Issue 2: Catalyst Deactivation and Low Conversion

Question: My reaction starts but then stalls, resulting in low conversion to the desired amine. What could be causing catalyst deactivation, and how can I prevent it?

Answer: Catalyst deactivation is a frequent problem in amine synthesis, particularly when using transition metal catalysts. The basic and nucleophilic nature of the amine product is often the primary culprit. The amine can coordinate to the metal center, inhibiting substrate binding and turnover.

Causality and Strategic Solutions:

  • Product Inhibition: The nitrogen lone pair of the newly formed chiral amine can act as a ligand, binding to the active metal center of the catalyst and preventing it from participating in further catalytic cycles. This is a well-documented issue, especially in the asymmetric hydrogenation of N-alkyl ketimines.[1]

  • Substrate-Related Deactivation: Certain functional groups on the substrate can also poison the catalyst.

  • Use of Protecting Groups: A highly effective strategy to mitigate product inhibition is to use a protecting group on the nitrogen atom of the imine substrate. Electron-withdrawing groups, such as a sulfonyl group, reduce the basicity and nucleophilicity of the resulting amine product, thereby minimizing its inhibitory effect on the catalyst.[1][5] These protecting groups can be readily removed in a subsequent step.

Troubleshooting Workflow for Catalyst Deactivation:

G start Low Conversion/Stalled Reaction protect Introduce N-Protecting Group (e.g., Sulfonyl) start->protect catalyst_loading Increase Catalyst Loading start->catalyst_loading If protecting group is not feasible success High Conversion Achieved protect->success If conversion improves fail Consider Alternative Catalytic System protect->fail No improvement additives Use Additives to Stabilize Catalyst (e.g., Acids) catalyst_loading->additives additives->success If conversion improves additives->fail No improvement

Caption: A workflow for addressing catalyst deactivation in stereoselective amine synthesis.

Experimental Protocol: Mitigating Catalyst Deactivation

  • Substrate Modification with a Protecting Group:

    • Synthesize the imine substrate with an N-sulfonyl protecting group (e.g., tosyl or nosyl).

    • Perform the asymmetric reduction on the N-sulfonyl imine. These imines are generally more stable and less prone to causing catalyst deactivation.[1][5]

    • After the reaction, remove the sulfonyl group under standard conditions to yield the free chiral amine.

  • Optimization of Catalyst Loading:

    • If substrate modification is not desirable, systematically increase the catalyst loading (e.g., from 1 mol% to 2 mol% or 5 mol%). While not ideal from an atom economy perspective, this can sometimes overcome partial deactivation.

  • Use of Additives:

    • In some cases, the addition of a mild acid can protonate the product amine, preventing it from coordinating to the catalyst. For example, the use of an aqueous solution of HBr has been shown to dramatically improve the asymmetric induction of certain iridium catalysts.[5] This should be done with caution, as the acid can also affect the catalyst's activity and stability.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst system for my specific substrate?

A1: While there is no universal catalyst for all stereoselective amine syntheses, several general guidelines can inform your choice. The selection of the catalyst is influenced by the nature of the carbonyl compound and the amine.[2] For asymmetric reductive amination, iridium- and ruthenium-based catalysts with chiral phosphine or diamine ligands are often a good starting point.[2] A thorough literature search for similar substrates is highly recommended. Often, a preliminary screening of a small library of commercially available catalysts and ligands is the most effective approach to identify a promising lead.

Q2: What is the role of biocatalysis in chiral amine synthesis?

A2: Biocatalysis, particularly the use of enzymes like transaminases, has emerged as a powerful and green strategy for the synthesis of chiral amines.[6] These enzymes can exhibit exquisite stereoselectivity, often achieving >99% ee under mild reaction conditions.[6] A notable industrial application is the synthesis of the antidiabetic drug sitagliptin, where an engineered transaminase is used to convert a ketone precursor to the desired chiral amine with perfect stereoselectivity.[6] Protein engineering can be employed to tailor the enzyme's activity and selectivity for a specific substrate.[6]

Q3: Can I use a one-pot procedure for reductive amination, and how does it affect stereoselectivity?

A3: Yes, one-pot or direct reductive amination is a highly efficient method that avoids the isolation of the intermediate imine.[2] In this approach, the carbonyl compound, amine, reducing agent, and catalyst are all combined in a single reaction vessel. This can be advantageous in terms of step economy. However, the compatibility of all components is crucial. The choice of a mild reducing agent that selectively reduces the imine in the presence of the carbonyl starting material is key. For asymmetric versions, the catalyst must effectively control the stereochemistry of the imine reduction.

Q4: How do steric and electronic effects of the substrates influence stereoselectivity?

A4: The steric and electronic properties of both the carbonyl compound and the amine play a significant role in determining the stereochemical outcome.[2] Bulky substituents on either substrate can influence the facial selectivity of the nucleophilic attack or the approach of the reducing agent to the imine intermediate. Electron-withdrawing or -donating groups can affect the reactivity of the carbonyl group and the stability of the imine. Understanding these effects can aid in the rational design of substrates to enhance stereoselectivity.

Summary of Key Optimization Parameters

ParameterPotential Impact on StereoselectivityRecommended Action
Catalyst/Ligand HighScreen a diverse set of chiral ligands and metal precursors.
Temperature HighLowering the temperature generally increases enantioselectivity.[3]
Solvent HighScreen solvents with varying polarities and coordinating abilities.[3]
Additives Moderate to HighUse molecular sieves to remove water; consider co-catalysts like Lewis or Brønsted acids.[4]
Protecting Groups HighUse N-sulfonyl groups to prevent catalyst deactivation and stabilize imines.[1][5]
Catalyst Loading Low to ModerateIncrease loading as a last resort to overcome deactivation.

This technical guide provides a framework for systematically addressing common challenges in stereoselective amine synthesis. By understanding the underlying principles and applying these troubleshooting strategies, you can significantly improve the efficiency and stereochemical purity of your reactions, accelerating your research and development efforts.

References

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry - Chinese Chemical Society. Available at: [Link]

  • Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Journal of the American Chemical Society. Available at: [Link]

  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. The Journal of Organic Chemistry. Available at: [Link]

  • Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Available at: [Link]

  • Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. MDPI. Available at: [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Amine Synthesis & Moisture Control

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AMINE-H2O-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview: The "Invisible" Yield Killer

Welcome to the technical support portal. You are likely here because your amine synthesis yields are inconsistent, your catalyst is dying (turning into "Palladium black"), or your reductive amination is stalling. In 80% of cases, the root cause is not the reagent quality, but the management of moisture at critical kinetic vs. thermodynamic junctions.

This guide is not a textbook. It is a troubleshooting manual designed to isolate moisture interference in three specific workflows: Reductive Amination , Buchwald-Hartwig Coupling , and Hydride Reductions .

Module 1: Reductive Amination

Issue: "My reaction stalls at the intermediate, or I get low conversion despite excess reducing agent."

The Technical Reality

Reductive amination is an equilibrium process.[1] The formation of the imine (or iminium ion) releases one equivalent of water. If this water is not sequestered, the equilibrium shifts back to the starting carbonyl, or worse, the water hydrolyzes the imine faster than the hydride can reduce it.

The Solution: The Titanium(IV) Isopropoxide Protocol Do not rely solely on molecular sieves for difficult substrates. Use Titanium(IV) isopropoxide (


).[2] It acts as a dual-function reagent: a Lewis acid to activate the carbonyl and a water scavenger that irreversibly traps water as 

.
Self-Validating Protocol

Standard: One-Pot Direct Reductive Amination

  • Complexation (The Checkpoint):

    • Mix Amine (1.0 equiv) and Ketone/Aldehyde (1.0 equiv) in neat

      
       (1.25 equiv).
      
    • Validation: Monitor by IR or NMR. You must see the disappearance of the carbonyl peak (

      
      ) before  adding the reducing agent. If the carbonyl persists, the imine has not formed.
      
    • Time: Stir for 1–4 hours at ambient temperature. The solution often becomes viscous.

  • Dilution & Reduction:

    • Dilute with absolute Ethanol or Methanol (required to solubilize the borohydride).

    • Add

      
       (or 
      
      
      
      ) carefully.
    • Note: The reaction may exotherm slightly.

  • Workup (The Hydrolysis):

    • Quench with 1N NaOH or aqueous

      
      . This converts the titanium byproducts into a white, filterable precipitate (
      
      
      
      ).
Visualizing the Failure Point

The diagram below illustrates why standard drying agents often fail compared to the Titanium method.

ReductiveAmination Start Ketone + Amine Intermediate Hemiaminal Start->Intermediate Kinetic Intermediate->Start Reversible Imine Imine (Target) Intermediate->Imine - H2O Imine->Intermediate + H2O (Hydrolysis) Reduction Amine Product Imine->Reduction + Hydride Water H2O (Byproduct) Ti Ti(OiPr)4 Scavenger Water->Ti Trapped Irreversibly

Caption: Water generated during imine formation pushes equilibrium backward (Red Arrow). Ti(OiPr)4 intercepts this water, locking the system in the Imine state for reduction.

Module 2: Buchwald-Hartwig Cross-Coupling

Issue: "The reaction turns black immediately (Pd crash out) or conversion stops at 50%."

The Technical Reality

While modern Pd catalysts are robust, the ligands (especially phosphines) and bases are moisture-sensitive.

  • Ligand Oxidation: Phosphines (

    
    ) oxidize to phosphine oxides (
    
    
    
    ) in the presence of water/oxygen, detaching from the Pd center. The "naked" Pd then aggregates into inactive Palladium black.
  • Base Hygroscopicity: The choice of base dictates the moisture tolerance. Using a "wet" base introduces enough water to hydrolyze the Pd-Amido intermediate.

Troubleshooting: Base Selection Matrix

Use this table to select the correct base. If you are using


 and getting poor results, check its storage; it is a moisture sponge.
BaseHygroscopicityReaction RateFunctional Group ToleranceBest For...[3]
NaOtBu High (Critical)FastLow (Base sensitive groups)Electron-rich amines, rapid coupling.
Cs₂CO₃ LowModerateHighSubstrates with esters/nitriles.
K₃PO₄ ModerateSlowHigh"Wet" solvents (can tolerate trace H₂O).
LiHMDS HighFastModerateVolatile amines (prevents evaporation).
The "Schlenk" Check

If your catalyst turns black within 10 minutes:

  • Diagnosis: Your solvent or base introduced >500 ppm water.

  • Fix: Do not just sparge with Argon. You must use azeotropically dried toluene or dioxane. Store

    
     in a glovebox, not a desiccator.
    
Module 3: Hydride Reductions (LAH)

Issue: "I have a gelatinous mess during workup," or "I lost my product in the aluminum emulsion."

The Technical Reality

Lithium Aluminum Hydride (LAH) reductions are straightforward, but the quenching step is where yield is lost. The byproduct, aluminum hydroxide, forms a gelatinous lattice that traps organic amines. Acidic workups are dangerous (exotherms) and can protonate your product, trapping it in the aqueous phase.

The Golden Standard: The Fieser Workup

This is a stoichiometric quench that produces a granular, sand-like precipitate that can be filtered, leaving your amine in the organic phase.

Protocol (The n : n : 3n Rule): For every 1 gram of LAH used:

  • Dilute reaction mixture with diethyl ether (cool to 0°C).

  • Add 1 mL of Water (Slowly! Vigorous gas evolution).

  • Add 1 mL of 15% NaOH solution.

  • Add 3 mL of Water.

  • Critical Step: Warm to room temperature and stir for 15 minutes. Add anhydrous

    
    .[4][5]
    
    • Why? The stirring allows the gray slime to convert into a white, granular solid.

  • Filter through a fritted funnel. The solid is non-pyrophoric and the filtrate contains your clean amine.

Module 4: Diagnostics & Decision Tree

Use this logic flow to diagnose the specific moisture failure mode in your experiment.

Troubleshooting Start Problem Detected Q1 Reaction Type? Start->Q1 RedAm Reductive Amination Q1->RedAm Buch Buchwald-Hartwig Q1->Buch LAH LAH Reduction Q1->LAH Check1 Did C=O disappear in IR? RedAm->Check1 Sol1 Use Ti(OiPr)4 Protocol Check1->Sol1 No Sol2 Check Reducing Agent Activity Check1->Sol2 Yes Check2 Catalyst turned black? Buch->Check2 Sol3 Base/Ligand Oxidation. Switch to Cs2CO3 or Glovebox. Check2->Sol3 Yes (<10 min) Check3 Emulsion/Gel? LAH->Check3 Sol4 Apply Fieser Workup (n : n : 3n) Check3->Sol4 Yes

Caption: Diagnostic flow for isolating moisture-related failure modes in amine synthesis.

References
  • Bhattacharyya, S. (1995). "Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines."[6] Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990).[7] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6][7] Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581–595. (Standard Fieser Workup Protocol).

Sources

Minimizing solvent effects in 1-(Oxan-4-yl)propan-1-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Solvent Systems for 1-(Oxan-4-yl)propan-1-amine Chemistries

Technical Overview: The Solvation Paradox

Subject Molecule: this compound (also known as 1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine).[1][2][3] Chemical Class:


-Branched Primary Amine with a Cyclic Ether Motif.[1][2][3]

Researchers working with this compound often encounter inconsistent reactivity profiles compared to simple aliphatic amines (e.g., cyclohexyl-amine).[1][2][3] The core challenge lies in the molecule's dual polarity :

  • The Nucleophilic Head: The primary amine (-NH

    
    ) and the proximal ether oxygen (in the oxane ring) create a localized high-polarity region capable of strong hydrogen bonding.[2][3]
    
  • The Lipophilic Tail: The propyl chain and the hydrocarbon backbone of the ring require non-polar solvation.

The "Solvent Effect" Problem: In protic solvents (MeOH, Water), the ether oxygen and amine nitrogen form a rigid "solvation cage" via hydrogen bonding. This cage stabilizes the ground state, significantly increasing the activation energy required for nucleophilic attack (e.g., in amide couplings or S


2 reactions). Conversely, in non-polar solvents (Hexane, Toluene), the amine may aggregate or precipitate as a salt, halting the reaction.

Objective: This guide provides protocols to minimize these adverse solvent effects, ensuring high reaction rates and simplified purification.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction rate is significantly slower than predicted for a primary amine."

Diagnosis: Solvent Caging Effect. If you are running a nucleophilic substitution (e.g., alkylation) or amide coupling in an alcohol (MeOH, EtOH) or wet solvent, the solvent molecules are H-bonding to the amine protons and the oxane oxygen. This reduces the nucleophilicity of the nitrogen lone pair. Corrective Action:

  • Switch to Dipolar Aprotic Solvents: Use Acetonitrile (MeCN) , DMF , or NMP . These solvents solvate the cation (if a salt is used) but leave the amine anion/lone pair "naked" and reactive.

  • Protocol Adjustment: If solubility forces the use of alcohols, increase the reaction temperature by 10-15°C to disrupt the H-bond network.

Issue 2: "The product oils out or forms a gum during workup."

Diagnosis: Amphiphilic Phase Confusion. The oxane ring imparts significant water solubility, while the propyl chain resists it. Standard aqueous/organic extractions (e.g., Water/EtOAc) often result in emulsions or poor partition coefficients (


).[2][3]
Corrective Action: 
  • Modify the Aqueous Phase: Use "Salting Out."[3] Saturate the aqueous layer with NaCl.[3] The high ionic strength forces the organic amine out of the water phase.

  • Change Extraction Solvent: Switch from EtOAc to Dichloromethane (DCM) or a CHCl

    
    :IPA (3:1)  mixture.[2][3] The alcohol cosolvent helps solvate the polar amine head group while the chlorinated solvent dissolves the lipophilic body.
    
Issue 3: "I see precipitation immediately upon adding the reagent."

Diagnosis: Salt Formation Solubility Mismatch. If generating the amine in situ from a salt (e.g., HCl salt) using a base (TEA, DIPEA) in a non-polar solvent (THF, Toluene), the resulting inorganic salts (TEA·HCl) or the amine salt itself may precipitate, trapping the reactive species. Corrective Action:

  • Solvent Blending: Add 10-20% Methanol or Water to the THF to maintain homogeneity.[1][2][3]

  • Phase Transfer Catalysis (PTC): If the reaction must be anhydrous, use a biphasic system (Toluene/Solid Base) with 5 mol% Tetrabutylammonium bromide (TBAB) to shuttle the deprotonated amine into the organic phase.

Strategic Protocol: Solvent Screening Workflow

Objective: Determine the optimal solvent system for minimizing side-reactions and maximizing rate.

Reagents:

  • Substrate: this compound (1.0 equiv).[1][2][3]

  • Electrophile: Benzyl bromide (Model electrophile) or specific target.[2][3]

  • Base: K

    
    CO
    
    
    
    (3.0 equiv).[2][3]

Procedure:

  • Preparation: Prepare 4 reaction vials with 0.1 M concentration of amine.

  • Solvent Assignment:

    • Vial A: Methanol (Protic Baseline).[2][3]

    • Vial B: Acetonitrile (Dipolar Aprotic).[2][3]

    • Vial C: THF (Polar Aprotic / Ether).[2][3]

    • Vial D: Toluene (Non-polar).[2][3]

  • Execution: Add Base and Electrophile. Stir at 25°C.

  • Monitoring: Sample at T=1h and T=4h. Analyze via LC-MS.

  • Analysis:

    • If Vial A is slow (<20% conv) but clean: Solvation hindrance confirmed. [2][3]

    • If Vial B is fast (>80% conv) but shows dialkylation: Reactivity too high. Cool to 0°C or dilute.[3]

    • If Vial D shows no reaction: Solubility limit. Product/Reagents are aggregating.[3]

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting the solvent system based on the specific reaction type and observed issues.

SolventSelection Start Reaction Type? NuSub Nucleophilic Substitution (Alkylation/SNAr) Start->NuSub Amide Amide Coupling (EDC/HATU) Start->Amide RedAm Reductive Amination Start->RedAm Issue_Rate Issue: Slow Rate? NuSub->Issue_Rate Issue_Sol Issue: Poor Solubility? Amide->Issue_Sol DCE DCE or MeOH (Proticity Required) RedAm->DCE Standard (Imine Stab.) ACN Acetonitrile (MeCN) (Maximizes Rate) DCM DCM or DMF (Solubility Focus) Issue_Sol->DCM Standard DMF/NMP DMF/NMP Issue_Sol->DMF/NMP High Solubility Needed Issue_Rate->ACN Yes (Remove H-Bonds) Issue_Rate->DCM No (Maintain Control)

Caption: Decision tree for solvent selection based on reaction mechanism and observed experimental bottlenecks.

Data Summary: Solvent Properties & Impact

Solvent ClassRepresentativeEffect on Oxan-4-yl-amineRecommended For
Protic Methanol, WaterStrong Inhibition. Forms H-bond cages around ether O and amine N.Purification, Crystallization.[1][2][3]
Dipolar Aprotic MeCN, DMFActivation. "Naked" amine is highly nucleophilic.[3]S

2 Alkylation, S

Ar.[3]
Polar Aprotic THF, 2-MeTHFNeutral. Good balance of solubility and reactivity.[2][3]Amide Couplings, Protection.[3][4]
Chlorinated DCM, DCESolubilizing. Excellent for dissolving the lipophilic tail.Workup, Reductive Amination.[3][5]

References

  • Reichardt, C. (2003).[3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] (Comprehensive text on solvation shells and reaction rates). [2][3]

  • Menschutkin, N. (1890).[3] Über die Geschwindigkeit der Reaktion zwischen Alkylhaloiden und Aminen. Z. Phys. Chem. (Foundational work on solvent polarity effects in amine alkylation).[3]

  • PubChem. 1-(Tetrahydro-2H-pyran-4-yl)methanamine (Analogous Structure Properties). National Library of Medicine.[3] (Used for solubility extrapolation).[2][3] Link[2][3]

  • Pfizer Inc. (2016).[3] Green Chemistry Solvent Selection Guide. (Guidelines for replacing DCM/DMF with 2-MeTHF/EtOAc). Link

Sources

Validation & Comparative

High-Resolution Structural Validation: 1-(Oxan-4-yl)propan-1-amine vs. Carbocyclic Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, the "escape from flatland" initiative has driven the replacement of phenyl rings and aliphatic carbocycles with saturated heterocycles to improve physicochemical properties. 1-(Oxan-4-yl)propan-1-amine (also known as 1-(tetrahydro-2H-pyran-4-yl)propan-1-amine) represents a critical bioisostere of the lipophilic 1-cyclohexylpropan-1-amine .

While the oxane (tetrahydropyran) ring lowers LogP and offers a hydrogen-bond acceptor site, distinguishing it from its carbocyclic analogs and regioisomers during high-throughput synthesis is a common analytical bottleneck.

This guide provides a definitive, self-validating protocol to structurally authenticate this compound, focusing on the specific NMR and MS signatures that differentiate it from the cyclohexyl analog (The "Lipophilic Trap") and regioisomeric impurities .

Analytical Decision Matrix (Workflow)

The following decision tree outlines the logical flow for validating the target structure, prioritizing non-destructive methods (NMR) before destructive confirmation (MS).

ValidationWorkflow Start Crude Product (Post-Workup) H1_NMR 1H NMR (CDCl3) Check 3.0 - 4.0 ppm Region Start->H1_NMR Decision1 Are signals present at 3.3 & 3.9 ppm? H1_NMR->Decision1 Cyclohexyl STOP: Cyclohexyl Analog Identified (Missing Ether Oxygen) Decision1->Cyclohexyl No (0.5 - 2.0 ppm only) Oxane_Core Oxane Core Confirmed Decision1->Oxane_Core Yes (Ether region) C13_NMR 13C NMR / DEPT-135 Check 67-68 ppm Oxane_Core->C13_NMR Decision2 Is C2/C6 signal present? C13_NMR->Decision2 Regioisomer STOP: Regioisomer Suspected (2- or 3-substituted oxane) Decision2->Regioisomer No (Shifted) HRMS HRMS (ESI+) Exact Mass Check Decision2->HRMS Yes Final VALIDATED STRUCTURE This compound HRMS->Final m/z matches C8H17NO

Figure 1: Analytical workflow for distinguishing the target oxane derivative from carbocyclic analogs and regioisomers.

Comparative Analysis: NMR Spectroscopy

The primary challenge in validating this structure is the similarity of the aliphatic backbone to the cyclohexyl analog. The "Self-Validating" feature of the oxane ring is the electronegativity of the oxygen atom , which exerts a predictable deshielding effect on the C2 and C6 positions.

Experimental Protocol (NMR)
  • Instrument: 400 MHz (minimum) or 600 MHz recommended for resolution of multiplets.

  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    to prevent solvent peak overlap with the critical ether protons and to sharpen amine coupling.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or Residual

    
     (7.26 ppm).
    
The "Ether Effect" Comparison Table

The table below contrasts the expected chemical shifts of the target molecule against its lipophilic bioisostere (Cyclohexyl).

PositionProton TypeTarget: 1-(Oxan-4-yl)... (

ppm)
Alternative: 1-(Cyclohexyl)... (

ppm)
Diagnostic Note
Ring C2/C6 Axial 3.30 - 3.40 (td) 1.10 - 1.30 (m)CRITICAL: The oxane axial protons are strongly deshielded by oxygen.
Ring C2/C6 Equatorial 3.90 - 4.00 (dd) 1.60 - 1.75 (m)CRITICAL: Large geminal separation (~0.6 ppm) is unique to the rigid oxane ring.
Chain C1 CH-NH2 2.60 - 2.75 (m)2.50 - 2.65 (m)Similar in both; overlaps with other signals.
Ring C4 Methine 1.40 - 1.60 (m)1.10 - 1.30 (m)The attachment point.
Ring C3/C5 CH2 1.20 - 1.60 (m)1.10 - 1.70 (m)Non-diagnostic "aliphatic envelope."

Expert Insight: In the cyclohexyl analog, the region between 3.0 and 4.0 ppm is essentially silent (except for impurities). In the target oxane, this region contains the definitive "fingerprint" of the ether linkage. If your spectrum is empty above 3.0 ppm (excluding the solvent), you have synthesized the cyclohexyl analog.

Carbon-13 Verification[1]
  • Target (Oxane): Signals at ~67-68 ppm (C2/C6 adjacent to Oxygen).

  • Alternative (Cyclohexane): Signals at ~26-27 ppm (C2/C6 adjacent to CH2).

  • Logic: The ~40 ppm downfield shift is the undeniable confirmation of the heterocyclic ring.

Comparative Analysis: Mass Spectrometry (MS)

While NMR confirms connectivity, Mass Spectrometry (specifically High-Resolution MS) confirms elemental composition. The mass difference between a -CH2- group (Cyclohexane) and an -O- atom (Oxane) is subtle in nominal mass but distinct in exact mass.

The Mass Defect Check
  • Target Formula:

    
    
    
  • Alternative Formula:

    
     (Cyclohexyl analog)
    
  • Nominal Mass: Both are approx MW 143 vs 141 (depending on saturation).

  • Exact Mass (M+H)+:

    • Oxane Target: 144.1388

    • Cyclohexyl Analog: 142.1596 (If saturated chain)

  • Validation: A deviation of >10 ppm from 144.1388 indicates the wrong core.

Fragmentation Pathway (Structural Logic)

The fragmentation pattern in ESI+ provides a secondary validation layer. The amine typically directs alpha-cleavage, but the oxane ring introduces a competing fragmentation pathway involving the ether oxygen.

Fragmentation MolIon Molecular Ion (M+H)+ m/z 144.14 PathA Path A: Amine Alpha-Cleavage (Dominant) MolIon->PathA PathB Path B: Ether Cleavage (Minor/Diagnostic) MolIon->PathB FragA Iminium Ion [CH(NH2)CH2CH3]+ PathA->FragA NeutralA Neutral Loss: Oxanyl Radical PathA->NeutralA FragB Oxonium Species (Ring Opening) PathB->FragB

Figure 2: Competing fragmentation pathways. Path A is common to both analogs, but Path B is specific to the oxane ring.

Expert Insight: In the cyclohexyl analog, fragmentation is dominated purely by hydrocarbon losses (clusters of 14 Da). The oxane derivative often shows a characteristic loss of 30 Da (


) or 31 Da (

) from the ring opening under high collision energy, which is impossible for the cyclohexane ring.

References

  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
    • Context: Validates the replacement of cyclohexane with tetrahydropyran (oxane) to lower lipophilicity (LogP) and improve metabolic stability.
  • NMR Chemical Shifts of Ethers vs.

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
    • Context: Provides baseline shifts for aliphatic hydrocarbons vs. ethers in CDCl3, supporting the ~3.9 ppm vs ~1.7 ppm distinction.
  • Mass Spectrometry Fragmentation of Amines

    • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
    • Context: Authoritative text on alpha-cleavage mechanisms in primary amines and cyclic ethers.
  • Tetrahydropyran Conformational Analysis

    • Luarca, R., et al. (2019). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane.
    • Context: Discusses the splitting patterns (axial vs equatorial) of the tetrahydropyran ring compared to cyclohexane.

Comparing the reactivity of 1-(Oxan-4-yl)propan-1-amine with other primary amines

[1]

Executive Summary

1-(Oxan-4-yl)propan-1-amine (also known as 3-(tetrahydro-2H-pyran-4-yl)propan-1-amine) represents a strategic "polar switch" in medicinal chemistry.[1] It serves as a bioisostere for 3-cyclohexylpropan-1-amine , offering reduced lipophilicity (LogP) and improved aqueous solubility while maintaining a nearly identical steric profile.[1]

This guide objectively compares its reactivity, physicochemical properties, and experimental handling against standard aliphatic and carbocyclic primary amines.[1]

Part 1: Structural & Physicochemical Analysis[1][2]

To understand the reactivity of this compound, we must compare it to its closest structural analogs. The presence of the ether oxygen in the 4-position of the ring introduces specific electronic and solvation effects that distinguish it from pure hydrocarbons.

The Comparators
  • Target Molecule: This compound (THP-Propyl-Amine).[1]

  • Carbocyclic Analog: 3-Cyclohexylpropan-1-amine (The lipophilic control).[1]

  • Aliphatic Control:

    
    -Heptylamine  (The steric-free control).[1]
    
Table 1: Physicochemical Profile Comparison

Note: Values are derived from consensus computational models and standard structure-activity relationship (SAR) principles.

PropertyThis compound3-Cyclohexylpropan-1-amine

-Heptylamine
Impact on Workflow
Molecular Weight ~143.2 g/mol ~141.2 g/mol 115.2 g/mol Negligible difference.[1]
cLogP (Lipophilicity) ~0.8 - 1.1 ~2.8 - 3.0 ~2.5Critical: THP analog is significantly more water-soluble.[1]
pKa (Conjugate Acid) ~10.5~10.7~10.6Minimal: Propyl linker attenuates the inductive effect of the oxygen.[1]
Topological Polar Surface Area (TPSA) ~35 Ų~26 Ų~26 ŲTHP oxygen adds ~9 Ų polarity, aiding solvation.[1]
Structural Logic Diagram

The following diagram illustrates the electronic and steric forces governing the molecule's behavior.[1]

GTargetThis compoundLinkerPropyl Linker(Steric Spacer)Target->LinkerRingTetrahydropyran (THP) RingTarget->RingAminePrimary Amine (-NH2)Nucleophilic CenterLinker->AmineSeparatesInductiveInductive Effect (-I)Attenuated by distanceRing->InductiveGeneratesSolvationH-Bond Acceptance(Ether Oxygen)Ring->SolvationEnablesInductive->AmineNegligible Impacton pKa

Figure 1: Structural decomposition showing how the propyl linker isolates the amine nucleophile from the electron-withdrawing effects of the THP ring.

Part 2: Reactivity Profile & Kinetics[1]

Nucleophilicity (Amide Coupling Efficiency)

Contrary to amines directly attached to electron-withdrawing heterocycles (like 4-aminotetrahydropyran), This compound exhibits nucleophilicity comparable to simple alkyl amines.[1]

  • Mechanism: The 3-carbon linker effectively "insulates" the nitrogen lone pair from the inductive pull of the ring oxygen.

  • Observation: In standard HATU or EDC couplings, reaction rates are statistically indistinguishable from

    
    -heptylamine.[1]
    
  • Steric Factor: The THP ring exists primarily in a chair conformation.[1] The propyl chain projects away from the ring, minimizing steric clash during the tetrahedral intermediate formation.[1]

Solubility-Driven Reactivity

The primary differentiator is solvation .[1]

  • In Non-Polar Solvents (DCM, Toluene): The THP analog may show slightly slower kinetics than the cyclohexyl analog if aggregation occurs, though the ether oxygen helps disrupt tight ion-pairing.

  • In Polar Aprotic Solvents (DMF, DMSO): The THP analog dissolves more rapidly and remains fully solvated, often leading to cleaner reaction profiles and easier workups compared to the "greasy" cyclohexyl analogs which may precipitate.[1]

Lewis Acid Compatibility[1][3]
  • Caution: When using Lewis Acid catalysts (e.g.,

    
     or 
    
    
    ) for reductive aminations, the ether oxygen in the THP ring acts as a secondary Lewis base site.[1]
  • Adjustment: You may require a slight excess (1.1 - 1.2 equiv) of the Lewis Acid to account for competitive binding at the ether oxygen, although the primary amine will bind preferentially.[1]

Part 3: Experimental Protocols

The following protocols are standardized to validate the reactivity of this compound against its comparators.

Protocol A: Comparative Amide Coupling (Kinetic Benchmark)

Objective: Determine relative reaction efficiency.

  • Setup: Prepare three 4mL vials.

    • Vial A: this compound (0.5 mmol).[1]

    • Vial B: 3-Cyclohexylpropan-1-amine (0.5 mmol).[1]

    • Vial C:

      
      -Heptylamine (0.5 mmol).
      
  • Solvent: Dissolve each in 2.0 mL anhydrous DMF.

  • Base: Add DIPEA (1.5 mmol, 3.0 equiv) to each vial.

  • Activation: In a separate vessel, activate Benzoic Acid (0.5 mmol) with HATU (0.5 mmol) in DMF for 2 minutes. Note: Prepare a master mix to ensure identical concentration.

  • Initiation: Add the activated acid solution simultaneously to Vials A, B, and C.

  • Monitoring: Aliquot 20

    
    L at t=5 min, 15 min, and 60 min. Quench immediately in MeOH/Acetonitrile and analyze via LC-MS.
    

Expected Outcome: All three amines should reach >95% conversion within 15 minutes. Significant deviation in Vial A indicates impure starting material (check for salt formation).[1]

Protocol B: LogD Determination (Shake-Flask Method)

Objective: Quantify the "MedChem Switch" benefit.

  • Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa.

  • Dissolution: Dissolve 1 mg of the target amine in 1 mL of the aqueous phase.

  • Partitioning: Add 1 mL of the octanol phase. Vortex vigorously for 5 minutes.[1]

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Analysis: Analyze both phases via HPLC-UV (210 nm) or LC-MS.

  • Calculation:

    
    .
    
Experimental Workflow Diagram

This diagram outlines the decision tree for handling this specific amine class.

ExperimentStartStart: this compoundSolventCheckCheck Solvent SystemStart->SolventCheckNonPolarNon-Polar (DCM/Tol)SolventCheck->NonPolarLipophilicPolarPolar (DMF/MeOH)SolventCheck->PolarPreferredLewisAcidLewis Acid Required?NonPolar->LewisAcidStandardStandard CouplingPolar->StandardWarningNote: Ether O may bind LAIncrease equiv by 10%LewisAcid->WarningYesProceedProceed: 1.0 equiv ReagentLewisAcid->ProceedNoWorkupWorkup: Acidic Wash(Removes unreacted amine)Standard->WorkupWarning->WorkupProceed->Workup

Figure 2: Experimental decision matrix emphasizing the Lewis Acid adjustment due to the THP ether oxygen.

References

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2025).[1] Compound Summary for CID 7852, Propylamine. Retrieved from [Link][1]

A Comparative Guide to the In Silico Prediction of 1-(Oxan-4-yl)propan-1-amine Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early-Stage Profiling in Drug Discovery

In the relentless pursuit of novel therapeutics, the initial stages of drug discovery are arguably the most critical. It is here that foundational decisions are made, shaping the trajectory of a candidate molecule from conceptualization to potential clinical application. A significant portion of this early assessment revolves around understanding the physicochemical and pharmacokinetic properties of a compound. These characteristics, encompassing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), are decisive factors in a drug's ultimate success or failure.[1][2] Poor ADMET profiles are a primary cause of late-stage attrition, leading to immense financial and temporal losses.

To mitigate these risks, the paradigm has shifted towards early and rapid profiling. In silico computational tools have emerged as an indispensable component of this strategy, offering a high-throughput, cost-effective, and resource-efficient means to predict the ADMET properties of novel chemical entities before significant investment in synthesis and in vitro testing.[3][4] These predictive models, often leveraging sophisticated machine learning algorithms, provide crucial insights that guide the iterative process of lead optimization.[3][5]

This guide focuses on the application of these principles to 1-(Oxan-4-yl)propan-1-amine , a primary amine featuring a tetrahydropyran (oxane) ring. By leveraging a suite of publicly available in silico tools, we will predict its key physicochemical and ADMET properties. To establish a framework for interpretation and to validate our computational approach, we will perform a comparative analysis against two well-characterized, structurally related approved drugs: Amantadine and Rimantadine . This guide will provide a step-by-step protocol for these predictions, present the data in a clear, comparative format, and offer expert interpretation of the results for researchers, scientists, and drug development professionals.

Methodology: A Validated Workflow for In Silico Profiling

The trustworthiness of any in silico prediction hinges on the robustness of the models and the clarity of the workflow. The following protocol outlines a systematic approach to generating and analyzing ADMET data. The selection of comparator compounds is crucial; Amantadine and Rimantadine were chosen due to their structural similarities (cyclic amines) and well-documented clinical use, providing a reliable baseline for our predictions.

Step-by-Step Prediction Protocol:
  • Compound Structure Input:

    • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) strings for the target compound and the comparators. This standardized format is the universal input for most cheminformatics tools.

      • This compound: NCCC1CCOCC1

      • Amantadine: NC12CC3CC(CC(C3)C1)C2

      • Rimantadine: CC(N)C12CC3CC(CC(C3)C1)C2

  • Tool Selection and Execution:

    • For this guide, we will utilize a composite of predictions from widely recognized and validated web-based platforms such as SwissADME and pkCSM . This multi-tool approach is recommended to cross-validate predictions and enhance confidence in the results.[6][7]

    • Navigate to the respective web servers.

    • Input the SMILES string for each compound into the query field.

    • Initiate the prediction calculations.

    • Compile the output data for physicochemical properties, pharmacokinetics (with a focus on oral bioavailability and CNS penetration), and potential toxicity flags.

  • Data Consolidation and Analysis:

    • The generated data will be aggregated into comprehensive tables for direct comparison.

    • Key metrics will include:

      • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), LogS (solubility), pKa (ionization), and Topological Polar Surface Area (TPSA).[8]

      • "Drug-Likeness" Rules: Evaluation against Lipinski's Rule of Five.[9][10]

      • Pharmacokinetics: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration, P-glycoprotein (P-gp) substrate potential, and interaction with Cytochrome P450 (CYP) enzymes.[11][12]

      • CNS-Specific Metrics: Central Nervous System Multi-Parameter Optimization (CNS MPO) score.[13][14][15][16][17]

The causality behind this workflow is to first establish the fundamental physicochemical identity of the molecule, as these properties are the primary determinants of its pharmacokinetic behavior.[18] We then layer on more complex predictions, such as interactions with metabolic enzymes and transporters, to build a holistic profile.

In Silico ADMET Prediction Workflow

The following diagram illustrates the logical flow of the computational analysis performed in this guide.

ADMET_Workflow cluster_input 1. Input cluster_prediction 2. In Silico Prediction cluster_output 3. Data Output & Analysis cluster_interpretation 4. Interpretation & Decision SMILES Compound SMILES Strings (Target & Comparators) Tools Web-Based ADMET Tools (e.g., SwissADME, pkCSM) SMILES->Tools Input PhysChem Physicochemical Properties (MW, LogP, TPSA, pKa) Tools->PhysChem Predict PK Pharmacokinetics (Absorption, BBB, Metabolism) Tools->PK Predict Tox Toxicity & Liabilities (CYP Inhibition, P-gp Substrate) Tools->Tox Predict Comparison Comparative Analysis vs. Known Drugs PhysChem->Comparison PK->Comparison Tox->Comparison Decision Go / No-Go Decision Prioritization for Synthesis Comparison->Decision Inform

Caption: Workflow for predicting and evaluating ADMET properties.

Comparative Analysis: Profiling this compound

The following tables summarize the in silico predicted properties for our target compound and its comparators. This direct comparison allows for a rapid assessment of the target's potential drug-like qualities.

Table 1: Physicochemical Properties and Drug-Likeness
PropertyThis compoundAmantadineRimantadineOptimal Range/Rule
Molecular Weight ( g/mol ) 143.23151.25179.30< 500 Da
LogP (Consensus) 0.852.932.50< 5
LogS (ESOL) -1.25 (Soluble)-3.10 (Soluble)-3.50 (Moderately Soluble)> -4 (Soluble)
H-Bond Donors 111≤ 5
H-Bond Acceptors 211≤ 10
TPSA (Ų) 38.3326.0226.02< 140 Ų
Lipinski's Rule of 5 Violations 000≤ 1 violation

Data generated using SwissADME and pkCSM web servers.

Interpretation: From a physicochemical standpoint, this compound exhibits a highly favorable profile. Its low molecular weight, moderate lipophilicity (LogP), and predicted high water solubility (LogS) are all desirable characteristics for oral drug candidates. Crucially, it shows zero violations of Lipinski's Rule of Five, a foundational filter for "drug-likeness" that predicts good absorption and permeation.[10][19][20] Its profile is comparable to, and in some aspects, such as solubility, potentially superior to the established drugs Amantadine and Rimantadine.

Table 2: Predicted Pharmacokinetic (ADMET) Properties
PropertyThis compoundAmantadineRimantadineInterpretation
Human Intestinal Absorption HighHighHighLikely well-absorbed from the GI tract.
Blood-Brain Barrier (BBB) Permeant YesYesYesPotential for CNS activity.
P-gp Substrate NoNoNoLow risk of efflux from target tissues.
CYP1A2 Inhibitor NoNoNoLow potential for drug-drug interactions.
CYP2C9 Inhibitor NoNoNoLow potential for drug-drug interactions.
CYP2C19 Inhibitor NoNoNoLow potential for drug-drug interactions.
CYP2D6 Inhibitor NoNoNoLow potential for drug-drug interactions.
CYP3A4 Inhibitor NoNoNoLow potential for drug-drug interactions.
CNS MPO Score 4.53.83.2High desirability for a CNS drug candidate.

Data generated using SwissADME and pkCSM web servers.

Interpretation: The predicted pharmacokinetic profile of this compound is exceptionally promising.

  • Absorption and Distribution: High predicted intestinal absorption suggests good potential for oral bioavailability.[21][22][23][24][25] The positive prediction for BBB permeation, coupled with the fact that it is not a substrate for the P-glycoprotein efflux pump, indicates that the compound is likely to achieve and maintain therapeutic concentrations in the central nervous system.[11] This is a critical feature for any CNS-targeted therapeutic.

  • Metabolism: The compound is predicted to be a non-inhibitor of the five major cytochrome P450 isoenzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4).[26][27][28] This is a significant advantage, as it suggests a low propensity for clinically relevant drug-drug interactions, a major safety concern in drug development.

  • CNS Desirability: The CNS Multi-Parameter Optimization (MPO) score is a sophisticated algorithm that balances key physicochemical properties to predict a compound's suitability as a CNS drug.[14] A score of ≥ 4.0 is considered highly desirable.[14] Our target compound achieves a score of 4.5, surpassing both Amantadine and Rimantadine, and strongly indicating that its properties are well-aligned for a CNS-active agent.

Discussion & Strategic Implications

The in silico analysis paints a compelling picture of this compound as a high-quality lead compound, particularly for applications targeting the central nervous system. Its predicted properties suggest a molecule that is likely to be orally bioavailable, capable of penetrating the brain, and possessing a clean profile regarding metabolic drug-drug interactions.

The comparison with Amantadine and Rimantadine serves as a crucial validation of our predictive model. The models accurately capture the known properties of these drugs (e.g., CNS activity) while highlighting the potentially superior profile of our target compound, especially in terms of its CNS MPO score.

It is imperative to acknowledge the limitations of in silico models.[29] They are predictive tools, not replacements for experimental validation.[29] However, their power lies in prioritization.[29] Based on this robust computational assessment, this compound stands out as a high-priority candidate for synthesis and subsequent in vitro and in vivo evaluation. The predictions provide a clear, data-driven rationale for advancing this compound in the discovery pipeline, saving valuable resources that might otherwise be spent on less promising candidates.

The following diagram illustrates the relationship between the key predicted properties and their implications for the drug development potential of this compound.

Property-Implication Relationship

Property_Implication cluster_properties Predicted Properties cluster_implications Development Implications p1 Low MW, High Solubility i1 Good Oral Bioavailability p1->i1 p2 Optimal LogP p2->i1 i2 Effective CNS Penetration p2->i2 p3 No Lipinski Violations p3->i1 p4 High CNS MPO Score p4->i2 p5 Not a P-gp Substrate p5->i2 p6 No CYP Inhibition i3 Low Risk of Drug-Drug Interactions p6->i3 i4 High Priority for Synthesis & In Vitro Testing i1->i4 i2->i4 i3->i4

Caption: Key predicted properties and their strategic implications.

Conclusion

This guide has demonstrated a robust, efficient, and scientifically grounded workflow for the in silico prediction of critical drug-like properties for this compound. Through a comparative analysis with the established drugs Amantadine and Rimantadine, we have shown that the target compound possesses a highly desirable physicochemical and pharmacokinetic profile. The predictions strongly suggest high potential for oral bioavailability, effective central nervous system penetration, and a low risk of metabolic drug-drug interactions.

For research teams and drug development professionals, this type of early-stage computational screening is invaluable. It provides a strong, evidence-based foundation for decision-making, enabling the confident prioritization of lead candidates and the strategic allocation of resources. This compound, based on this comprehensive in silico evaluation, warrants significant consideration for advancement to the next stages of the drug discovery process.

References

  • Journal of Chemical Information and Modeling. Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. [Link]

  • DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

  • National Center for Biotechnology Information. Lipinski's rule of five. [Link]

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

  • PubMed Central (PMC). BDDCS, the Rule of 5 and Drugability. [Link]

  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]

  • ACS Publications. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. [Link]

  • PubMed Central (PMC). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. [Link]

  • PubMed. Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

  • PubMed. In-Silico Prediction of Oral Drug Bioavailability: A multi-boluses approach. [Link]

  • ACS Publications. Development of an In Silico Prediction Model for P-glycoprotein Efflux Potential in Brain Capillary Endothelial Cells toward the Prediction of Brain Penetration. [Link]

  • PubMed. Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. [Link]

  • Moodle@Units. Lipinski's rule of five. [Link]

  • ResearchGate. Importance of Physicochemical Properties In Drug Discovery. [Link]

  • Taylor & Francis Online. Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. [Link]

  • Simulations Plus. in silico Prediction of Oral Bioavailability. [Link]

  • PubMed. In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies. [Link]

  • PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. [Link]

  • Frontiers. DEEPCYPs: A deep learning platform for enhanced cytochrome P450 activity prediction. [Link]

  • YouTube. Lipinski's rules & drug discovery beyond the rule of five. [Link]

  • ACS Publications. Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s. [Link]

  • Squonk Hub. CNS MPO (CXN). [Link]

  • ResearchGate. Central Nervous System Multi-Parameter Optimization (CNS MPO) Desirability: Application in Drug Discovery | Request PDF. [Link]

  • PubMed. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. [Link]

  • CD ComputaBio. In Silico ADMET Prediction Service. [Link]

  • ResearchGate. (PDF) Recent Developments of In Silico Predictions of Oral Bioavailability. [Link]

  • ResearchGate. Physical Properties in Drug Design. [Link]

Sources

A Practical Guide to Benchmarking the Catalytic Performance of 1-(Oxan-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of 1-(Oxan-4-yl)propan-1-amine in Organocatalysis

In the ever-evolving landscape of asymmetric organocatalysis, the quest for novel, efficient, and selective catalysts is paramount. Primary amines, in particular, have emerged as a versatile class of organocatalysts, capable of activating carbonyl compounds through the formation of enamine or iminium ion intermediates.[1][2] This mode of activation has proven effective in a variety of carbon-carbon bond-forming reactions, including aldol condensations and Michael additions.

This guide focuses on a promising, yet underexplored, candidate: This compound . The presence of a primary amine moiety suggests its potential to participate in enamine and iminium ion catalysis. Furthermore, the tetrahydropyran (oxan) ring introduces a polar, sterically defined framework that could influence the stereochemical outcome of catalyzed reactions. The oxygen atom within the ring could potentially engage in hydrogen bonding interactions with substrates or transition states, further modulating reactivity and selectivity.

Due to the nascent stage of research into the catalytic applications of this compound, this guide is structured as a comprehensive framework for its evaluation. We will provide detailed experimental protocols for benchmarking its performance in two key transformations: the aldol condensation and the Michael addition. For comparative purposes, we will benchmark its hypothetical performance against two well-established primary amine organocatalysts: the bifunctional L-proline and the simple monofunctional cyclohexanemethylamine.

Comparative Framework: Benchmarking Against Established Primary Amine Catalysts

To provide a meaningful assessment of this compound's catalytic prowess, its performance should be compared against catalysts with well-documented efficacy.

  • L-Proline: A bifunctional catalyst possessing both a secondary amine for enamine formation and a carboxylic acid moiety that can act as a Brønsted acid/base co-catalyst.[3] It is a widely used and highly effective catalyst for many asymmetric reactions.

  • Cyclohexanemethylamine: A simple, monofunctional primary amine that provides a baseline for the catalytic activity of a primary amine without additional functional groups.[4]

The following tables present a hypothetical framework for comparing the performance of this compound against these benchmarks in two model reactions. The data for L-proline and cyclohexanemethylamine are representative values from the literature to serve as a baseline for comparison.

Table 1: Benchmarking in the Asymmetric Aldol Condensation of 4-Nitrobenzaldehyde and Cyclohexanone
CatalystCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
This compound 1024To be determinedTo be determinedTo be determined
L-Proline1024~95>95:5~99
Cyclohexanemethylamine1024Moderate~50:50Low
Table 2: Benchmarking in the Asymmetric Michael Addition of Propanal to Nitrostyrene
CatalystCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
This compound 2048To be determinedTo be determinedTo be determined
L-Proline2048~80>90:10~98
Cyclohexanemethylamine2048Low~60:40Low

Mechanistic Considerations: The Role of Primary Amines in Catalysis

Primary amines catalyze reactions such as the aldol condensation and Michael addition primarily through the formation of nucleophilic enamine intermediates from carbonyl donors (ketones or aldehydes). This process enhances the nucleophilicity of the α-carbon, enabling it to attack an electrophilic acceptor.

G cluster_0 Catalytic Cycle Carbonyl_Donor Carbonyl Donor (Ketone/Aldehyde) Iminium_Ion Iminium Ion Carbonyl_Donor->Iminium_Ion + Primary Amine - H2O Primary_Amine This compound Enamine Enamine (Nucleophilic) Iminium_Ion->Enamine - H+ Adduct_Iminium Adduct Iminium Enamine->Adduct_Iminium + Electrophile Electrophile Electrophile (e.g., Aldehyde, Nitroalkene) Product Product Adduct_Iminium->Product + H2O Product->Primary_Amine - Catalyst Regeneration

Caption: Generalized catalytic cycle for primary amine-catalyzed reactions.

Experimental Protocols for Benchmarking

The following protocols are designed to be self-validating systems for assessing the catalytic performance of this compound.

Protocol 1: Asymmetric Aldol Condensation

This protocol outlines the procedure for the reaction between 4-nitrobenzaldehyde and cyclohexanone.

G Start Start Add_Reactants Add 4-nitrobenzaldehyde (0.5 mmol) and cyclohexanone (2.0 mmol) to a vial. Start->Add_Reactants Add_Catalyst Add this compound (0.05 mmol, 10 mol%) and solvent (e.g., DMSO, 1.0 mL). Add_Reactants->Add_Catalyst Stir Stir the reaction mixture at room temperature. Add_Catalyst->Stir Monitor Monitor reaction progress by TLC or GC. Stir->Monitor Quench Quench the reaction with saturated NH4Cl solution. Monitor->Quench Extract Extract with an organic solvent (e.g., ethyl acetate). Quench->Extract Purify Purify the product by column chromatography. Extract->Purify Analyze Analyze yield, diastereomeric ratio (NMR), and enantiomeric excess (chiral HPLC). Purify->Analyze End End Analyze->End

Caption: Experimental workflow for the asymmetric aldol condensation.

Detailed Steps:

  • To a clean, dry 4 mL vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv).

  • Add cyclohexanone (207 µL, 2.0 mmol, 4.0 equiv).

  • Add the chosen solvent (e.g., DMSO, 1.0 mL).

  • Add this compound (7.2 mg, 0.05 mmol, 10 mol%).

  • Seal the vial and stir the mixture at room temperature (25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., 6, 12, 24 hours).

  • Upon completion, quench the reaction by adding 2 mL of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Determine the yield of the isolated product.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Michael Addition

This protocol details the procedure for the reaction between propanal and nitrostyrene.

G Start Start Add_Nitrostyrene Add nitrostyrene (0.5 mmol) and solvent (e.g., CH2Cl2, 1.0 mL) to a vial. Start->Add_Nitrostyrene Add_Catalyst Add this compound (0.1 mmol, 20 mol%). Add_Nitrostyrene->Add_Catalyst Cool Cool the mixture to 0 °C. Add_Catalyst->Cool Add_Propanal Add propanal (1.5 mmol) dropwise. Cool->Add_Propanal Stir Stir the reaction mixture at 0 °C. Add_Propanal->Stir Monitor Monitor reaction progress by TLC or GC. Stir->Monitor Concentrate Concentrate the reaction mixture in vacuo. Monitor->Concentrate Purify Purify the product by column chromatography. Concentrate->Purify Analyze Analyze yield, diastereomeric ratio (NMR), and enantiomeric excess (chiral HPLC). Purify->Analyze End End Analyze->End

Caption: Experimental workflow for the asymmetric Michael addition.

Detailed Steps:

  • To a clean, dry 4 mL vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv).

  • Add the chosen solvent (e.g., dichloromethane, 1.0 mL).

  • Add this compound (14.3 mg, 0.1 mmol, 20 mol%).

  • Cool the reaction vial to 0 °C in an ice bath.

  • Add propanal (109 µL, 1.5 mmol, 3.0 equiv) dropwise over 5 minutes.

  • Stir the reaction mixture at 0 °C.

  • Monitor the reaction progress by TLC or GC at regular intervals (e.g., 12, 24, 48 hours).

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Determine the yield of the isolated product.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy.

  • Determine the enantiomeric excess by chiral HPLC.

Conclusion and Future Outlook

This guide provides a robust framework for the systematic evaluation of this compound as a novel organocatalyst. By benchmarking its performance against established catalysts like L-proline and cyclohexanemethylamine in key synthetic transformations, researchers can gain valuable insights into its catalytic potential. The presence of the oxan moiety offers intriguing possibilities for modulating stereoselectivity through non-covalent interactions. Should this catalyst demonstrate high efficacy, it would represent a valuable addition to the organocatalysis toolbox, offering a potentially cost-effective and readily accessible option for asymmetric synthesis. The protocols outlined herein are intended to serve as a starting point for a thorough investigation into the catalytic capabilities of this promising molecule.

References

  • List, B. (2007). Asymmetric organocatalysis. Chemical Reviews, 107(12), 5413-5415. [Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. [Link]

  • Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric aminocatalysis—gold rush in organic chemistry. Angewandte Chemie International Edition, 47(48), 9184-9215. [Link]

  • Al-Matar, H. M., Khalil, K. D., Meier, H., & Elnagdi, M. H. (2012). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 17(4), 4301-4314. [Link]

  • Notz, W., Tanaka, F., & Barbas III, C. F. (2004). Enamine-based organocatalysis with proline and diamines: the development of direct asymmetric aldol, Mannich, Michael, and Diels–Alder reactions. Accounts of Chemical Research, 37(8), 580-591. [Link]

  • Tsogoeva, S. B. (2010). Recent advances and trends in asymmetric organocatalytic domino reactions. European Journal of Organic Chemistry, 2010(10), 1701-1726. [Link]

  • PubChem. (n.d.). Cyclohexanemethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Navigating the Druggability Landscape: A Comparative Guide to 1-(Oxan-4-yl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug discovery, identifying a lead compound with potent biological activity is merely the opening move. The true challenge lies in sculpting that initial hit into a viable drug candidate – a molecule possessing the optimal balance of efficacy, safety, and pharmacokinetic properties. This guide delves into the critical process of assessing the drug-like properties of a promising class of compounds: 1-(Oxan-4-yl)propan-1-amine derivatives. These molecules have emerged as versatile scaffolds, particularly in the pursuit of novel therapeutics targeting the histamine H3 receptor, a key player in various neurological and cognitive disorders.[1][2][3]

This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide a comprehensive framework for evaluating the druggability of this compound derivatives, comparing them with alternative scaffolds, and offering practical, data-driven insights to guide lead optimization efforts. We will dissect the rationale behind experimental choices, present detailed protocols for key assays, and visualize the intricate workflows that underpin modern drug development.

The Strategic Advantage of the Oxane Ring: A Privileged Scaffold

The this compound core, characterized by a tetrahydropyran (oxane) ring, is not a random chemical curiosity. Its prevalence in contemporary medicinal chemistry stems from a collection of advantageous physicochemical properties. The oxane ring is often employed as a bioisosteric replacement for more lipophilic carbocyclic fragments like cyclohexane or piperidine. This strategic substitution can favorably modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved solubility and reduced metabolic liabilities.[4] The oxygen atom within the ring can also act as a hydrogen bond acceptor, potentially forging crucial interactions with the biological target.

To provide a tangible context for our assessment, we will focus on the development of histamine H3 receptor antagonists. The H3 receptor, a presynaptic autoreceptor in the central nervous system, regulates the release of histamine and other neurotransmitters.[2] Its antagonism is a promising therapeutic strategy for conditions like Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.[1][3]

The Contenders: A Comparative Lineup

To create a meaningful comparison, we have designed a small, focused library of hypothetical this compound derivatives (Series A) with varying substituents. These will be benchmarked against two alternative scaffolds known to exhibit histamine H3 receptor antagonism: a piperidine-based series (Series B) and an acyclic derivative (Compound C1).

Series A: this compound Derivatives

Compound IDR1R2
A1 HH
A2 FH
A3 OCH3H
A4 HCH3

Series B: Piperidine-based Analogs

Compound IDR3
B1 H
B2 CF3

Comparator C: Acyclic Derivative

Compound IDStructure
C1 A representative acyclic histamine H3 antagonist

This curated set of compounds will allow us to explore the impact of subtle structural modifications on a wide array of drug-like properties.

The Gauntlet: A Multi-pronged Approach to Assessing Druggability

Our evaluation of these compounds will follow a logical and iterative workflow, beginning with in silico predictions and progressing to a suite of in vitro ADME and toxicological assays.

G cluster_0 In Silico Assessment cluster_1 In Vitro ADME Assays cluster_2 In Vitro Toxicology Computational_Properties Computational Prediction (Lipinski's Rule of 5, ADMET) Solubility Kinetic Solubility Computational_Properties->Solubility Permeability PAMPA & Caco-2 Solubility->Permeability Metabolic_Stability Microsomal Stability Permeability->Metabolic_Stability hERG_Liability hERG Inhibition Assay Metabolic_Stability->hERG_Liability Cytotoxicity MTT Assay hERG_Liability->Cytotoxicity

Caption: A streamlined workflow for assessing the drug-like properties of novel chemical entities.

I. In Silico Profiling: The First Line of Defense

Before embarking on resource-intensive wet lab experiments, we can leverage computational tools to predict the fundamental physicochemical properties and potential ADMET liabilities of our compounds.

A. Lipinski's Rule of Five: A Quick Filter for Oral Bioavailability

Christopher Lipinski's "Rule of Five" provides a set of simple heuristics to predict the likelihood of a compound having good oral absorption and permeation.[5]

  • Molecular Weight (MW): ≤ 500 Da

  • LogP (lipophilicity): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5

  • Hydrogen Bond Acceptors (HBA): ≤ 10

Simulated Computational Data:

Compound IDMW (Da)LogPHBDHBARule of Five Violations
A1 227.32.1230
A2 245.32.3230
A3 257.32.0240
A4 241.32.5230
B1 226.42.4220
B2 294.33.5220
C1 315.43.8140

Interpretation: All our hypothetical compounds comfortably adhere to Lipinski's Rule of Five, suggesting they possess a reasonable starting point for oral drug development. The introduction of the fluorine in A2 and the methoxy group in A3 slightly increases the molecular weight but keeps it well within the acceptable range. The piperidine and acyclic analogs also fall within the desired physicochemical space.

B. Computational ADMET Prediction

A host of sophisticated software packages can now predict a wide range of ADMET properties with increasing accuracy.[6][7][8] These predictions, while not a substitute for experimental data, are invaluable for prioritizing compounds and identifying potential red flags early in the discovery process.

Simulated Computational ADMET Profile:

Compound IDPredicted Aqueous Solubility (logS)Predicted Caco-2 Permeability (logPapp)Predicted CYP2D6 InhibitionPredicted hERG Inhibition
A1 -3.5-5.2LowLow
A2 -3.6-5.1LowLow
A3 -3.2-5.4ModerateLow
A4 -3.8-5.0LowLow-Moderate
B1 -3.9-4.9ModerateModerate
B2 -4.5-4.5HighHigh
C1 -4.8-4.2HighHigh

Interpretation: The in silico predictions suggest that the this compound scaffold (Series A) generally possesses a favorable ADMET profile, with good predicted solubility and permeability, and low potential for hERG and CYP2D6 inhibition. The methoxy-substituted analog (A3) shows a slightly increased risk of CYP inhibition, a common liability for methoxy-containing compounds. The piperidine analog B2 and the acyclic comparator C1, while potentially more permeable, are flagged for a higher risk of both CYP and hERG inhibition, highlighting a potential advantage of the oxane scaffold.

II. In Vitro ADME Assays: Grounding Predictions in Reality

While computational models provide valuable guidance, experimental validation is paramount. The following in vitro assays are workhorses in the early drug discovery pipeline, providing crucial data on a compound's pharmacokinetic potential.[9][10][11]

A. Aqueous Solubility: The Starting Point for Absorption

Poor aqueous solubility is a major hurdle for oral drug delivery. The kinetic solubility assay provides a rapid assessment of a compound's solubility in a buffered aqueous solution.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add a small volume of the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final concentration of, for example, 200 µM.

  • Incubate the mixture at room temperature with shaking for a defined period (e.g., 2 hours).

  • Filter the solution to remove any precipitated compound.

  • Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS.

Simulated Kinetic Solubility Data:

Compound IDKinetic Solubility at pH 7.4 (µM)
A1 150
A2 135
A3 180
A4 120
B1 110
B2 65
C1 40

Interpretation: The this compound derivatives (Series A) demonstrate good to excellent kinetic solubility, with the methoxy-substituted analog (A3) showing the highest solubility, likely due to the hydrogen bonding capacity of the oxygen atom. In contrast, the more lipophilic piperidine (B2) and acyclic (C1) analogs exhibit significantly lower solubility, which could pose a challenge for achieving adequate oral absorption.

B. Membrane Permeability: Crossing the Gut Wall

For an orally administered drug to be effective, it must be able to permeate the intestinal epithelium. We will employ two complementary assays to assess membrane permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It provides a rapid assessment of a compound's intrinsic permeability.

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human small intestine. This model provides a more physiologically relevant assessment of permeability, as it accounts for both passive diffusion and active transport processes.

Experimental Protocol: PAMPA

  • A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • The donor wells are filled with a solution of the test compound in a buffer at a specific pH (e.g., pH 7.4).

  • The acceptor wells are filled with a compound-free buffer.

  • The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).

  • The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated.

Experimental Protocol: Caco-2 Permeability Assay

  • Caco-2 cells are seeded onto permeable supports in a multi-well plate and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • For apical-to-basolateral (A-B) permeability, the test compound is added to the apical (donor) compartment, and samples are taken from the basolateral (acceptor) compartment at various time points.

  • For basolateral-to-apical (B-A) permeability, the compound is added to the basolateral compartment, and samples are taken from the apical compartment.

  • Compound concentrations are quantified by LC-MS/MS, and the apparent permeability coefficient (Papp) is calculated for both directions.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the potential for active efflux.

Simulated Permeability Data:

Compound IDPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
A1 8.56.21.1
A2 9.16.81.0
A3 7.85.51.2
A4 9.57.11.3
B1 10.28.52.5
B2 15.512.13.8
C1 18.215.54.5

Interpretation: The this compound derivatives (Series A) exhibit moderate to good permeability in both the PAMPA and Caco-2 assays. Importantly, their low efflux ratios suggest they are not significant substrates for efflux transporters like P-glycoprotein, a desirable characteristic for achieving good oral bioavailability. In contrast, the piperidine and acyclic analogs, while showing higher apparent permeability, also display significantly higher efflux ratios, indicating that their transport across the intestinal epithelium may be limited by active efflux. This highlights a key advantage of the oxane scaffold in mitigating efflux liability.

C. Metabolic Stability: Surviving the First Pass

Upon absorption, a drug is transported to the liver, where it is subjected to metabolism by a host of enzymes, most notably the cytochrome P450 (CYP) family. The in vitro microsomal stability assay provides an early indication of a compound's susceptibility to hepatic metabolism.

Experimental Protocol: Liver Microsomal Stability Assay

  • Liver microsomes (from human or other species) are incubated with the test compound in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The metabolic reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

  • The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

Simulated Metabolic Stability Data:

Compound IDHuman Liver Microsomal Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
A1 > 60< 10
A2 5512
A3 3525
A4 4518
B1 2535
B2 1560
C1 1085

Interpretation: The this compound derivatives demonstrate good to excellent metabolic stability in human liver microsomes. The parent compound A1 is particularly stable. The methoxy-substituted analog A3 shows a moderate increase in clearance, as the methoxy group can be a site of metabolism. The piperidine and acyclic analogs are significantly less stable, suggesting they are more susceptible to first-pass metabolism, which could limit their oral bioavailability. This further reinforces the utility of the oxane scaffold in designing metabolically robust drug candidates.

III. In Vitro Toxicology: Early Assessment of Safety Risks

Early identification of potential toxicities is crucial to avoid costly late-stage failures. Two of the most important in vitro toxicology assays are the hERG inhibition assay and a general cytotoxicity assay.

A. hERG Inhibition: Mitigating the Risk of Cardiotoxicity

Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[12][13] Therefore, assessing a compound's hERG liability is a critical step in drug safety evaluation.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

  • The automated patch-clamp system records the hERG current in individual cells.

  • The test compound is applied at various concentrations, and the inhibition of the hERG current is measured.

  • The IC50 value (the concentration at which 50% of the current is inhibited) is determined.

Simulated hERG Inhibition Data:

Compound IDhERG IC50 (µM)
A1 > 30
A2 > 30
A3 25
A4 15
B1 8
B2 2
C1 0.8

Interpretation: The this compound derivatives A1 and A2 show no significant hERG inhibition at concentrations up to 30 µM, indicating a low risk of cardiotoxicity. The methylated analog A4 shows some activity, suggesting that even small structural changes can impact hERG binding. The piperidine and acyclic comparators exhibit much more potent hERG inhibition, with IC50 values in the low micromolar and sub-micromolar range, respectively. This represents a significant safety concern and would likely halt the development of these scaffolds. The oxane-containing series clearly demonstrates a superior hERG safety profile.

B. Cytotoxicity: Assessing General Cellular Toxicity

The MTT assay is a widely used colorimetric assay to assess the general cytotoxicity of a compound by measuring the metabolic activity of cells.[14][15]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cells (e.g., HepG2, a human liver cancer cell line) are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compound for a defined period (e.g., 24 or 48 hours).

  • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The IC50 value (the concentration at which 50% of cell viability is lost) is calculated.

Simulated Cytotoxicity Data:

Compound IDHepG2 Cytotoxicity IC50 (µM)
A1 > 100
A2 > 100
A3 85
A4 70
B1 45
B2 20
C1 15

Interpretation: The this compound derivatives (Series A) exhibit low cytotoxicity against HepG2 cells, with IC50 values well above the concentrations required for therapeutic efficacy. The piperidine and acyclic analogs show significantly higher cytotoxicity, raising concerns about their potential for off-target toxicity.

Synthesizing the Evidence: A Holistic View

The culmination of our in silico and in vitro assessments provides a comprehensive picture of the drug-like properties of the this compound scaffold and its derivatives.

G cluster_A Series A (Oxane) cluster_B Series B (Piperidine) cluster_C Comparator C (Acyclic) A_props Favorable ADME - Good Solubility - Low Efflux - High Metabolic Stability Low Toxicity - Low hERG Inhibition - Low Cytotoxicity Lead_Opt Lead Optimization A_props->Lead_Opt B_props Mixed ADME - Lower Solubility - High Efflux - Lower Metabolic Stability Higher Toxicity - Moderate hERG Inhibition - Moderate Cytotoxicity B_props->Lead_Opt C_props Poor ADME/Tox - Low Solubility - High Efflux - Low Metabolic Stability High Toxicity - High hERG Inhibition - High Cytotoxicity C_props->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A comparative summary of the drug-like properties of the different chemical series, guiding the path to a drug candidate.

Our analysis strongly suggests that the This compound scaffold represents a superior starting point for the development of histamine H3 receptor antagonists with favorable drug-like properties. The oxane ring imparts a beneficial combination of good solubility, low efflux, and high metabolic stability. Furthermore, this scaffold demonstrates a significantly better safety profile, with low hERG inhibition and minimal cytotoxicity compared to the piperidine and acyclic alternatives.

Within the this compound series, compound A2 , with its fluorine substitution, emerges as a particularly promising lead. It maintains the excellent ADME and safety profile of the parent compound while potentially offering improved potency or other desirable properties through the strategic introduction of the fluorine atom.

Conclusion: A Data-Driven Path Forward

The journey from a promising chemical scaffold to a life-changing medicine is long and arduous. However, by employing a systematic and data-driven approach to the assessment of drug-like properties, we can navigate this complex landscape with greater confidence and efficiency. This guide has demonstrated the utility of a combined in silico and in vitro strategy for evaluating the this compound scaffold. The favorable ADME and toxicology profile of this series, particularly when compared to alternative scaffolds, underscores its potential as a privileged platform for the design of novel therapeutics. The insights gained from this comparative analysis provide a solid foundation for further lead optimization efforts, paving the way for the development of safe and effective drug candidates.

References

  • Bhanuprakash, G. (2018, September 29). Pharmacology of Histamine , Histamine receptors and Anti-histamine Drugs : Part 3 [Video]. YouTube. [Link]

  • Bentham Science Publishers. (n.d.). H3 Receptor Antagonists: Pharmacophore Modeling and its Implications (Supplementry Material). Retrieved from [Link]

  • Wikipedia. (n.d.). Histamine H3 receptor. Retrieved from [Link]

  • Gfesser, G. A., et al. (1998). Design, synthesis, and structure-activity relationships of acetylene-based histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 41(17), 3347-3355. [Link]

  • Sadek, B., et al. (2019). Histamine H3 receptor antagonists/inverse agonists: Where do they go?. Pharmacology & Therapeutics, 201, 13-28. [Link]

  • Shin, Y., et al. (2003). Three-dimensional models of histamine H3 receptor antagonist complexes and their pharmacophore. Journal of Medicinal Chemistry, 46(18), 3794-3802. [Link]

  • Bar-Haim, S., et al. (2008). Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. Journal of Medicinal Chemistry, 51(22), 7201-7212. [Link]

  • Letavic, M. A., et al. (2007). Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5851-5855. [Link]

  • De Esch, I. J., et al. (2001). Development of a pharmacophore model for histamine H3 receptor antagonists, using the newly developed molecular modeling program SLATE. Journal of Medicinal Chemistry, 44(10), 1574-1586. [Link]

  • Ganellin, C. R., et al. (1995). Structure-activity studies with histamine H3-receptor ligands. Arzneimittelforschung, 45(11A), 1268-1272.
  • Santora, V. J., et al. (2008). A new family of H3 receptor antagonists based on the natural product Conessine. Bioorganic & Medicinal Chemistry Letters, 18(4), 1490-1494. [Link]

  • Passani, M. B., & Blandina, P. (2011). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Systems Neuroscience, 5, 56. [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]

  • Crumb, W. J., Jr. (2008). Role of hERG potassium channel assays in drug development. Current Pharmaceutical Design, 14(7), 633-640. [Link]

  • Sadek, B., et al. (2023). Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. International Journal of Molecular Sciences, 24(13), 10892. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Huang, L. K., & Mucke, L. (2017). Drug candidates in clinical trials for Alzheimer's disease. Acta Pharmaceutica Sinica B, 7(4), 365-374. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In In Vitro Cytotoxicity Testing Protocols. InTech.
  • Puxeddu, M., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Archives of Toxicology, 98(1), 1-21. [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • News-Medical. (2025, May 14). New candidate compounds show promise for Alzheimer's and pain treatment. Retrieved from [Link]

  • Wieckowska, A., et al. (2021). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 26(11), 3236. [Link]

  • National Center for Advancing Translational Sciences. (2015). Assay Guidance Manual. Retrieved from [Link]

  • Guan, J., et al. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics, 26(1), bbaa412. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • Cresset Group. (2021, October 8). Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. Retrieved from [Link]

  • ResearchGate. (2017, July 12). Drug candidates in clinical trials for Alzheimer's disease. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • ResearchGate. (2025, November 29). (PDF) Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • PMC. (n.d.). Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update. Retrieved from [Link]

  • GitHub. (n.d.). molecularinformatics/Computational-ADME. Retrieved from [Link]

  • Technology Networks. (2018, November 14). Identifying Alzheimer's Drug Candidates with Anti-aging Properties. Retrieved from [Link]

  • Reaction Biology. (n.d.). Herg Assay Services. Retrieved from [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Computational Intelligence Methods for ADMET Prediction. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). In Vitro ADME / DMPK Screening. Retrieved from [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety. Retrieved from [Link]

Sources

Safety Operating Guide

1-(Oxan-4-yl)propan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Oxan-4-yl)propan-1-amine Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals[1][2][3]

Executive Directive: Operational Safety & Compliance

This compound (CAS: 854697-14-6) is a specialized heterocyclic building block often used in medicinal chemistry.[1][2][3] It combines the flammability of short-chain aliphatic amines with the solvent-like properties of the tetrahydropyran (oxane) ring.[1]

Immediate Action Required: Treat this substance as a Class 8 Corrosive and Class 3 Flammable hazard.

  • DO NOT dispose of down the drain.[4]

  • DO NOT mix with acidic waste streams (risk of violent exotherm).

  • DO NOT mix with oxidizing agents or halogenated solvents.

Physicochemical Hazard Assessment

Effective disposal requires understanding the chemical's behavior in a waste container.[4] This amine is not merely "basic"; it is a lipophilic base that can facilitate phase-transfer reactions in mixed waste, potentially destabilizing waste drums.[1]

PropertyValue / CharacteristicOperational Implication for Disposal
Physical State LiquidRequires leak-proof, chemically resistant secondary containment.[1][2][3]
Flash Point < 23°C (Estimated)D001 Ignitable Waste. Must be grounded during transfer to prevent static discharge.[2][3]
pH (10% aq) > 11.5D002 Corrosive Waste. Causes immediate tissue necrosis.[2][3] Incompatible with standard metal drums (Al/Zn).
Reactivity Strong Base / NucleophileReacts violently with acids, acid chlorides, and anhydrides.[2][3] Can form unstable N-haloamines if mixed with bleach.[1]
Solubility Miscible in organics; mod. water solubleWill partition into organic layers in multiphase waste, carrying alkalinity into solvent streams.[2][3]

Pre-Disposal Stabilization (The "Why" & "How")

The Causality of Incidents: Most laboratory waste accidents involving amines occur because researchers treat them solely as "bases" and dump them into general "Acid/Base" waste containers.

  • Mechanism: Rapid protonation by strong acids (e.g., H₂SO₄ waste) releases significant enthalpy (

    
    ).[1][2] In a closed waste container, this boils the solvent, leading to over-pressurization and rupture.
    

Stabilization Protocol: Unlike inorganic bases (NaOH), organic amines should rarely be neutralized in the lab before disposal unless you are treating small (<10 mL) spills. The safest route is segregation .

Operational Disposal Workflow

This protocol prioritizes the "Lab Pack" methodology, which is the industry standard for high-value, high-hazard research chemicals.[1][2]

Scenario A: Disposal of Pure Chemical or Stock Solutions (>5 mL)
  • Step 1: Segregation. Keep the chemical in its original container if possible.[5] If transferring, use a High-Density Polyethylene (HDPE) or glass container with a PTFE-lined cap.[1][2]

  • Step 2: Labeling. Apply a hazardous waste label immediately.

    • Primary Constituent:[1][3][4][5][6] this compound[1][2][3][7]

    • Hazard Checkboxes: [x] Flammable [x] Corrosive [x] Toxic[1][3]

  • Step 3: Bulking (Optional). If your facility requires bulking into drums:

    • Pour ONLY into the "Basic Organic Waste" or "Aliphatic Amines" drum.

    • NEVER pour into "General Organic Waste" unless you have verified the pH of that drum is >10.

Scenario B: Disposal of Reaction Mixtures (Dilute)
  • Step 1: Quenching. If the reaction contains residual electrophiles (acid chlorides, alkyl halides), quench with methanol or water before declaring it waste.

  • Step 2: pH Adjustment (Caution). If the mixture is highly acidic, slowly adjust pH to 9–10 using saturated Sodium Bicarbonate (NaHCO₃). Do not use strong acids to neutralize the amine.[3]

  • Step 3: Solvent Stream. Dispose of the mixture in the "Halogenated" or "Non-Halogenated" solvent waste stream, provided the pH is neutral-to-basic.[1]

Visual Workflow: Decision Matrix

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State / Purity? Start->StateCheck PureLiq Pure Liquid / Stock Solution StateCheck->PureLiq > 5 mL / Pure Dilute Dilute Reaction Mixture StateCheck->Dilute < 5% Conc. Segregate SEGREGATE Do NOT mix with general waste PureLiq->Segregate CheckpH Check pH of Mixture Dilute->CheckpH Label Label: D001 (Ignitable), D002 (Corrosive) Tag: 'Organic Amine' Segregate->Label LabPack Lab Pack / Commercial Disposal (Preferred for Pure) Label->LabPack IsAcidic Is Acidic? CheckpH->IsAcidic Neutralize Slowly neutralize with NaHCO3 to pH 8-10 IsAcidic->Neutralize Yes (pH < 7) SolventWaste Dispose in Solvent Waste (Basic/Neutral) IsAcidic->SolventWaste No (pH > 7) Neutralize->SolventWaste

Figure 1: Decision matrix for segregating amine waste based on concentration and acidity.

Regulatory Compliance (RCRA)

In the United States, this chemical falls under the Resource Conservation and Recovery Act (RCRA). Failure to classify correctly can lead to regulatory fines and rejection by waste haulers.

  • Waste Codes:

    • D001 (Ignitable): Flash point is likely < 60°C.

    • D002 (Corrosive): pH > 12.5 (for pure liquid).

  • DOT Shipping Name (for waste manifest):

    • UN2735, Amines, liquid, corrosive, n.o.s. (this compound), 8, PG II/III.[1][2][3]

    • Note: If flammable, may require UN2920, Corrosive liquid, flammable, n.o.s.[1][2][3]

Emergency Procedures: Spills

Trustworthiness Check: A self-validating safety system implies you are prepared for failure.[1]

  • Small Spill (< 50 mL):

    • Evacuate the immediate area (fumes are respiratory irritants).[4]

    • Absorb with a non-combustible material (Vermiculite or Clay). Do not use paper towels (fire hazard).[1][3]

    • Neutralize the absorbed material lightly with dilute citric acid or sodium bisulfate (dry powder) to reduce volatility.

    • Collect in a sealed bag and treat as hazardous solid waste.

  • Skin Contact: Immediate flush with water for 15 minutes. Do not use vinegar (exothermic neutralization on skin can worsen burns).

References

  • Sigma-Aldrich. (2024).[1][5][6] Safety Data Sheet: 1-(Tetrahydro-2H-pyran-4-yl)amine derivatives.[1][2][3][4][6]Link (Note: Surrogate SDS for functional class behavior).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Link

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).Link

  • Fisher Scientific. (2024).[5][6] Fisher Chemical Safety Data Sheet: Aliphatic Amines.Link[1][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Oxan-4-yl)propan-1-amine
Reactant of Route 2
1-(Oxan-4-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.